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  • Product: N-Desmethylrufloxacin
  • CAS: 101337-87-5

Core Science & Biosynthesis

Foundational

N-Desmethylrufloxacin (MF-922): Comprehensive Synthesis, Characterization, and Pharmacological Profiling

Executive Summary Rufloxacin is a broad-spectrum fluoroquinolone antibiotic defined by its unique tricyclic thiazeto-quinoline core[1]. Following oral administration, rufloxacin undergoes hepatic biotransformation to yie...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Rufloxacin is a broad-spectrum fluoroquinolone antibiotic defined by its unique tricyclic thiazeto-quinoline core[1]. Following oral administration, rufloxacin undergoes hepatic biotransformation to yield several metabolites, the most pharmacologically significant being N-desmethylrufloxacin, commonly designated as MF-922[2]. Unlike many drug metabolites that are biologically inert, MF-922 retains potent antimicrobial activity and exhibits synergistic interactions with the parent compound[3]. This technical guide details the de novo synthesis, analytical characterization, and biological profiling of MF-922, providing a robust framework for researchers engaged in fluoroquinolone drug development and pharmacokinetic tracking.

Chemical Architecture & Causality in Design

The molecular formula of rufloxacin is C17H18FN3O3S, whereas the N-demethylation of its piperazine ring yields MF-922 (C16H16FN3O3S)[1].

Structural Causality: The tricyclic core provides structural rigidity and dictates the molecule's broad-spectrum target affinity for bacterial DNA gyrase and topoisomerase IV. The C-10 piperazine ring acts as the primary driver for the drug's pharmacokinetic properties. The removal of the N-methyl group in MF-922 replaces a tertiary amine with a secondary amine. This subtle modification alters the molecule's pKa and lipophilicity, which slightly modifies its serum protein binding profile (approximately 30-32% at 10 mg/L) compared to the parent drug, while preserving its ability to penetrate bacterial cell walls[4].

Synthesis Strategy: Nucleophilic Aromatic Substitution (SNAr)

The de novo synthesis of MF-922 avoids the degradation of rufloxacin and instead relies on the regioselective nucleophilic aromatic substitution (SNAr) of a highly reactive precursor: 9,10-difluoro-2,3-dihydro-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzothiazine-6-carboxylic acid .

Mechanistic Rationale: The C-10 fluorine is highly activated toward nucleophilic attack due to the profound electron-withdrawing effects of both the adjacent C-9 fluorine and the para-positioned conjugated carbonyl system. Piperazine serves as the nucleophile. To prevent the formation of symmetrical dimers (where one piperazine molecule cross-links two tricyclic cores), a massive stoichiometric excess of piperazine is employed, driving the reaction kinetics strictly toward mono-substitution.

Synthesis Core 9,10-Difluoro Tricyclic Core (Electrophilic Acceptor) SNAr Regioselective SNAr (C-10 Position) Core->SNAr Piperazine Piperazine (Excess) (Nucleophilic Donor) Piperazine->SNAr Crude Crude MF-922 (Reaction Mixture) SNAr->Crude 110°C, Pyridine/DMSO Purified Purified N-Desmethylrufloxacin (>98% Yield) Crude->Purified Recrystallization & HPLC QC

Logical workflow for the regioselective SNAr synthesis of N-Desmethylrufloxacin (MF-922).

Self-Validating Experimental Protocol: Synthesis of MF-922
  • Reagent Preparation : Dissolve 10.0 mmol of 9,10-difluoro-2,3-dihydro-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzothiazine-6-carboxylic acid in 25 mL of anhydrous dimethyl sulfoxide (DMSO).

  • Nucleophilic Addition : Add 50.0 mmol of anhydrous piperazine.

    • Validation Checkpoint: This 5-fold molar excess acts as a self-validating kinetic control against bis-alkylation, ensuring that the mono-substituted product dominates the reaction pathway.

  • Thermal Cycling : Heat the mixture to 110°C under a continuous nitrogen atmosphere for 4 to 6 hours.

  • In-Process Quality Control (IPQC) : Continuously monitor the reaction progress via HPLC.

    • Validation Checkpoint: The reaction is deemed complete and quenched only when the chromatographic peak corresponding to the starting difluoro-core falls below 0.5% Area Under the Curve (AUC).

  • Isolation : Cool the mixture to room temperature and pour it into 100 mL of ice-cold distilled water. Adjust the pH to 7.2 using 1M HCl to precipitate the zwitterionic MF-922.

  • Purification : Filter the crude solid under vacuum, wash sequentially with cold water and ethanol, and recrystallize from a DMF/ethanol mixture to yield highly purified N-desmethylrufloxacin.

Analytical Characterization

Rigorous analytical characterization is mandatory to differentiate MF-922 from the parent rufloxacin and potential synthetic impurities.

  • Nuclear Magnetic Resonance (NMR) :

    • 1H-NMR (DMSO-d6, 500 MHz) : The defining spectral feature that distinguishes MF-922 from rufloxacin is the complete absence of the N-methyl singlet at δ ~2.30 ppm. The secondary piperazine ring protons appear as complex multiplets between δ 2.80 and 3.20 ppm. The aromatic proton at C-8 appears as a distinct doublet coupled to the C-9 fluorine.

  • Mass Spectrometry (LC-ESI-MS/MS) :

    • Operating in positive electrospray ionization mode, MF-922 exhibits a protonated molecular ion [M+H]+ at m/z 350.1. In contrast, the parent rufloxacin shows an [M+H]+ at m/z 364.1[1]. The 14 Da mass shift perfectly corresponds to the loss of the methyl group ( CH2​ ). Fragmentation yields characteristic losses of the piperazine moiety and decarboxylation (m/z 306).

  • High-Performance Liquid Chromatography (HPLC) :

    • A gradient HPLC method utilizing a C18 stationary phase (5 µm particle size) with a mobile phase of acetonitrile and citrate/ammonium perchlorate buffer effectively resolves MF-922 from rufloxacin and minor metabolites like rufloxacinsulfoxide[2].

Pharmacological & Biological Significance

MF-922 is a microbiologically active metabolite. Extensive in vitro susceptibility testing has demonstrated that the antimicrobial profile of MF-922 closely mirrors that of rufloxacin[4]. Furthermore, time-kill assays have revealed synergistic interactions between rufloxacin and MF-922 against various aerobic pathogens, particularly Enterobacteriaceae and Haemophilus influenzae[3].

Quantitative Data: Comparative In Vitro Antimicrobial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC90) values, highlighting the retained efficacy of the N-desmethylated metabolite.

Pathogen StrainRufloxacin (mg/L)N-Desmethylrufloxacin (MF-922) (mg/L)Norfloxacin (Control) (mg/L)
Staphylococcus aureus2.02.01.0
Haemophilus influenzae0.50.50.12
Moraxella catarrhalis1.01.00.25
Streptococcus pneumoniae32.032.08.0
Enterobacteriaceae (General)1.0 - 8.01.0 - 8.00.25 - 2.0

(Data synthesized from comparative quinolone assessments[4])

Metabolism Rufloxacin Rufloxacin (Parent Drug) CYP450 Hepatic CYP450 (N-Demethylation) Rufloxacin->CYP450 Excretion Renal Excretion (Urine Recovery) Rufloxacin->Excretion Unchanged Drug Desmethyl N-Desmethylrufloxacin (MF-922) (Active Metabolite) CYP450->Desmethyl - CH3 Sulfoxide Rufloxacinsulfoxide (Minor Metabolite) CYP450->Sulfoxide Oxidation Desmethyl->Excretion Synergistic Action

Hepatic biotransformation of Rufloxacin into MF-922 and subsequent renal clearance.

Conclusion

The synthesis and characterization of N-desmethylrufloxacin (MF-922) provide critical insights into the pharmacodynamics of the fluoroquinolone class. By leveraging a self-validating SNAr synthesis protocol and rigorous LC-MS/NMR characterization, researchers can reliably isolate this active metabolite. This enables advanced pharmacokinetic tracking and facilitates the exploration of synergistic efficacy models in modern drug development.

References

  • PubChem . "Rufloxacin | C17H18FN3O3S | CID 58258". National Institutes of Health (NIH). Available at:[1]

  • Vree, T.B., et al. "High-performance liquid chromatography and preliminary pharmacokinetics of rufloxacin and its metabolites, N-desmethylrufloxacin and rufloxacinsulfoxide, in urine of Rhesus monkey Macaca mulatta". ResearchGate / Journal of Chromatography B. Available at:[2]

  • Wise, R., et al. "The in-vitro activity of two new quinolones: rufloxacin and MF 961". Journal of Antimicrobial Chemotherapy, Oxford Academic. Available at:[4]

  • Marchese, A., et al. "Bactericidal Activity, Morphological Alterations, and Synergistic Interactions of Rufloxacin, a New Fluoroquinolone, Alone and in Combination with Its N-Desmethylate D Derivative (MF922)". Chemotherapy, Karger Publishers. Available at:[3]

Sources

Exploratory

N-Desmethylrufloxacin (MF 922): Chemical Structure, Metabolic Profiling, and Pharmacological Properties

Executive Summary N-Desmethylrufloxacin (laboratory code: MF 922) is the primary N-demethylated derivative of the broad-spectrum fluoroquinolone antibiotic, rufloxacin. While rufloxacin is characterized by its long half-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-Desmethylrufloxacin (laboratory code: MF 922) is the primary N-demethylated derivative of the broad-spectrum fluoroquinolone antibiotic, rufloxacin. While rufloxacin is characterized by its long half-life and unique benzothiazine core, its desmethyl metabolite presents a fascinating case study in species-specific pharmacokinetics and environmental photodegradation. This technical guide explores the structural chemistry, divergent metabolic pathways, and retained pharmacological efficacy of N-desmethylrufloxacin, providing a comprehensive resource for researchers in drug metabolism, photochemistry, and antimicrobial development.

Chemical Structure & Physicochemical Properties

Fluoroquinolones are defined by their bicyclic core and a fluorine atom at position 6. Rufloxacin is structurally unique due to its tricyclic pyrido-benzothiazine ring system, which contributes to its exceptionally long elimination half-life (30–35 hours) [1].

N-Desmethylrufloxacin is formed via the cleavage of the methyl group from the distal nitrogen of the piperazine ring at position 10. This structural modification slightly reduces the molecule's lipophilicity, altering its volume of distribution while preserving the core pharmacophore required for target binding.

Table 1: Comparative Physicochemical Properties
PropertyRufloxacin (Parent)N-Desmethylrufloxacin (MF 922)
CAS Registry Number 101363-10-4101337-87-5
Chemical Formula C₁₇H₁₈FN₃O₃SC₁₆H₁₆FN₃O₃S
Molecular Weight 363.40 g/mol 349.38 g/mol
IUPAC Name 9-fluoro-2,3-dihydro-10-(4-methyl-1-piperazinyl)-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzothiazine-6-carboxylic acid9-fluoro-2,3-dihydro-10-(1-piperazinyl)-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzothiazine-6-carboxylic acid
Key Structural Difference N-methylated piperazine ringUnsubstituted (secondary amine) piperazine

Metabolic Pathways & Photochemical Degradation

The generation of N-desmethylrufloxacin occurs through two highly distinct mechanisms: biological enzymatic cleavage and environmental photochemical degradation.

Species-Specific Biological Metabolism

In pharmacokinetic studies, N-desmethylrufloxacin highlights a stark divergence in Cytochrome P450 (CYP450) substrate specificity across species. In non-human primates, specifically the Rhesus monkey (Macaca mulatta), rufloxacin undergoes significant hepatic N-demethylation, yielding N-desmethylrufloxacin as a major urinary metabolite [2].

Conversely, humans are enzymatically incapable of forming this metabolite. High-performance liquid chromatography (HPLC) analyses of human plasma and urine following rufloxacin administration show a complete absence of N-desmethylrufloxacin (limit of detection <0.01 μg/mL) [1, 3]. Human CYP isoforms (likely CYP1A2, which typically handles piperazine N-demethylation) lack the specific binding affinity required to accommodate the bulky tricyclic benzothiazine core of rufloxacin.

Photochemical Degradation Pathway

Under aerobic conditions and UV irradiation, rufloxacin acts as a potent photosensitizer, degrading into N-desmethylrufloxacin. The fluoroquinolone core absorbs UV light, entering an excited singlet state ( 1 RF) which can undergo direct photoionization. Simultaneously, intersystem crossing yields a triplet state ( 3 RF) that transfers energy to molecular oxygen, generating singlet oxygen. Both pathways converge on a radical cation intermediate. The coupling of the rufloxacin radical cation with a superoxide radical anion forms an unstable iminium cation, which rapidly hydrolyzes to yield N-desmethylrufloxacin and formaldehyde [4].

Pathway cluster_photo Photochemical Pathway (Aerobic UV) cluster_bio Biological Metabolism RF Rufloxacin (Parent) S1 Singlet State (1RF) Photoionization RF->S1 UV Light T1 Triplet State (3RF) Singlet Oxygen RF->T1 UV Light CYP Hepatic CYP450 (Macaca mulatta) RF->CYP Human Human Metabolism (Enzymatically Blocked) RF->Human Radical RF*+ & Superoxide Radical Anion S1->Radical T1->Radical Iminium Iminium Cation Intermediate Radical->Iminium Coupling Desmethyl N-Desmethylrufloxacin (MF 922) Iminium->Desmethyl Hydrolysis CYP->Desmethyl N-demethylation Human->Desmethyl Absent in Humans

Figure 1: Divergent biological and photochemical pathways leading to the formation of N-desmethylrufloxacin.

Pharmacological Profile & Antimicrobial Efficacy

Mechanism of Action

Despite the loss of the methyl group, MF 922 retains the ability to inhibit bacterial DNA replication. It binds to the DNA-enzyme complexes of DNA gyrase (topoisomerase II) and topoisomerase IV . By stabilizing the cleavage complex, MF 922 prevents the re-ligation of DNA strands, leading to an accumulation of double-strand breaks, cessation of cellular respiration, and rapid bactericidal cell death [5].

MOA MF922 N-Desmethylrufloxacin (MF 922) Gyrase Bacterial DNA Gyrase & Topoisomerase IV MF922->Gyrase Binds Target Complex Drug-Enzyme-DNA Cleavage Complex Gyrase->Complex Stabilizes Breaks Double-Strand DNA Breaks Complex->Breaks Prevents Re-ligation Death Bacterial Cell Death (Bactericidal Effect) Breaks->Death Accumulates

Figure 2: Molecular mechanism of action of MF 922 resulting in bacterial cell death.

Antimicrobial Synergy and Efficacy

While MF 922 is slightly less potent than the parent drug in static assays, dynamic time-kill models reveal profound synergistic interactions when rufloxacin and MF 922 are combined. This synergy is driven by complementary binding kinetics at the topoisomerase target sites, inducing irreversible morphological alterations in the bacterial cell wall [5].

Table 2: Synergistic Interactions (Rufloxacin + MF 922) in Time-Kill Assays [5]
Pathogen SpeciesTests PerformedSynergistic Interactions ObservedSynergy Rate (%)
Enterobacteriaceae isolates1414100%
Haemophilus influenzae44100%
Moraxella catarrhalis4250%
Staphylococcus aureus4250%
Streptococcus pneumoniae/pyogenes4250%

Furthermore, MF 922 exhibits robust in vitro activity against atypical respiratory and urogenital pathogens.

Table 3: Comparative Antimycoplasmal Activity (MIC₉₀ in μg/mL) [6]
Antimicrobial AgentM. pneumoniaeM. hominisM. fermentansU. urealyticum
Rufloxacin 4.02.00.54.0
N-Desmethylrufloxacin (MF 922) 4.02.01.04.0
Ciprofloxacin 2.01.00.52.0

Note: MF 922 demonstrates near-identical antimycoplasmal efficacy to its parent compound, proving that the piperazine N-demethylation does not compromise atypical target binding.

Experimental Protocols

Protocol 1: HPLC-UV Quantification of Rufloxacin and MF 922 in Biological Matrices

To accurately separate and quantify the parent drug and its desmethyl metabolite, a reverse-phase HPLC system is required. The method relies on the strong UV absorbance of the benzothiazine chromophore.

Reagents & Equipment:

  • Column: LiChrospher RP18 or Cp Spher 5-ODS (5 μm particle size).

  • Mobile Phase: 0.1 M potassium phosphate buffer / methanol / acetonitrile (80:15:5, v/v/v).

  • Internal Standard: Sparfloxacin (chosen for its structural similarity and distinct retention time).

  • Detector: UV spectrophotometer set to 300 nm.

Step-by-Step Workflow:

  • Sample Preparation: Dilute urine or plasma samples 1:10 with distilled water to reduce matrix viscosity.

  • Spiking: Add a known concentration of Sparfloxacin (internal standard) to correct for extraction recovery variances.

  • Filtration: Pass the mixture through a 0.45 μm PTFE syringe filter to remove precipitated proteins.

  • Injection: Inject 20 μL of the filtrate onto the HPLC column operating at a flow rate of 1.0 mL/min.

  • Detection: Monitor the eluent at 300 nm. Rufloxacin typically elutes at ~5 minutes, MF 922 elutes slightly earlier due to decreased lipophilicity, and Sparfloxacin elutes at ~11 minutes.

  • Quantification: Calculate concentrations using peak area ratios against a linear calibration curve (range: 0.006 – 10.0 μg/mL).

Protocol 2: In Vitro Photochemical Degradation Assay

This protocol isolates the environmental degradation pathway of rufloxacin into MF 922.

Step-by-Step Workflow:

  • Solution Preparation: Dissolve rufloxacin in aerated D₂O (deuterium oxide). Causality Note: D₂O is used because it significantly extends the lifetime of singlet oxygen compared to H₂O, thereby amplifying the photodegradation yield.

  • Irradiation: Expose the solution to a continuous-wave UV laser or broad-spectrum UV lamp (wavelengths >300 nm to target the drug's absorption band).

  • Intermediate Trapping (Optional): To prove the mechanism, introduce a radical scavenger or spin trap to intercept the superoxide radical anion, which will halt the formation of the iminium cation.

  • Analysis: Analyze the post-irradiation aliquots via LC-MS/MS to confirm the mass shift from 363.4 Da (Rufloxacin) to 349.4 Da (MF 922).

References

  • Wijnands, W. J., et al. "Absence of Effect of Rufloxacin on Theophylline Pharmacokinetics in Steady State." Antimicrobial Agents and Chemotherapy, 1997. URL:[Link]

  • Imbimbo, B. P., et al. "High-performance liquid chromatography and preliminary pharmacokinetics of rufloxacin and its metabolites, N-desmethylrufloxacin and rufloxacinsulfoxide, in urine of Rhesus monkey Macaca mulatta." Journal of Chromatography B: Biomedical Sciences and Applications, 1992. URL:[Link]

  • Vree, T. B., et al. "High performance liquid chromatography and preliminary pharmacokinetics of rufloxacin and its metabolites N-desmethylrufloxacin and rufloxacinsulfoxide in plasma and urine of humans." European Journal of Drug Metabolism and Pharmacokinetics, 1992. URL:[Link]

  • Condorelli, G., et al. "Photoinduced N-demethylation of rufloxacin and its methyl ester under aerobic conditions." Photochemistry and Photobiology, 2002. URL:[Link]

  • Marchese, A., et al. "Bactericidal activity, morphological alterations, and synergistic interactions of rufloxacin, a new fluoroquinolone, alone and in combination with its N-desmethylate D derivative (MF 922)." Chemotherapy, 1996. URL:[Link]

  • Furneri, P. M., et al. "In vitro antimycoplasmal activities of rufloxacin and its metabolite MF 922." Antimicrobial Agents and Chemotherapy, 1994. URL:[Link]

Foundational

N-Desmethylrufloxacin: A Technical Deep Dive into its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals Introduction N-Desmethylrufloxacin, a principal metabolite of the fluoroquinolone antibiotic rufloxacin, has demonstrated notable antibacterial activity and...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Desmethylrufloxacin, a principal metabolite of the fluoroquinolone antibiotic rufloxacin, has demonstrated notable antibacterial activity and a complex, synergistic relationship with its parent compound. This technical guide provides a comprehensive exploration of the mechanism of action of N-Desmethylrufloxacin, synthesizing available data to offer insights for researchers and professionals in drug development. While direct biochemical data on its interaction with molecular targets are limited, this guide constructs a robust mechanistic hypothesis based on the well-established pharmacology of the fluoroquinolone class and the available in-vitro studies.

Core Mechanism: Inhibition of Bacterial Type II Topoisomerases

As a member of the fluoroquinolone family, the primary mechanism of action of N-Desmethylrufloxacin is the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1][2] These type II topoisomerases are critical for managing DNA topology during replication, transcription, and repair, making them prime targets for antibacterial agents.[3]

DNA Gyrase: This enzyme introduces negative supercoils into bacterial DNA, a process vital for DNA compaction and the initiation of replication. Inhibition of DNA gyrase by fluoroquinolones leads to a relaxation of the DNA, preventing the initiation of replication and transcription.[1]

Topoisomerase IV: This enzyme is primarily responsible for decatenating (unlinking) newly replicated daughter chromosomes, allowing for their proper segregation into daughter cells. Inhibition of topoisomerase IV results in the inability of the cell to separate its replicated DNA, leading to a halt in cell division.[1]

Fluoroquinolones exert their effect by stabilizing the transient covalent complex formed between the topoisomerase and the cleaved DNA strand. This "poisoned" complex blocks the progression of the replication fork and leads to the accumulation of double-strand DNA breaks, ultimately triggering cell death.[1]

Antibacterial Spectrum and Potency

N-Desmethylrufloxacin (also referred to as MF 922 in some literature) exhibits intrinsic antibacterial activity against a range of pathogens. While comprehensive Minimum Inhibitory Concentration (MIC) data for the metabolite alone is not extensively available, existing studies provide valuable insights into its spectrum.

Activity against Mycoplasma Species

A study by Furneri et al. (1994) provided MIC90 values for N-Desmethylrufloxacin against several clinically relevant Mycoplasma species, which lack a cell wall and are thus resistant to many common antibiotics.

OrganismN-Desmethylrufloxacin (MF 922) MIC90 (µg/mL)
Mycoplasma pneumoniae4
Mycoplasma hominis4
Mycoplasma fermentans0.5
Ureaplasma urealyticum4
Data from Furneri et al., 1994[4]

These findings demonstrate that N-Desmethylrufloxacin is active against these atypical pathogens, with potency comparable to its parent compound, rufloxacin, and another fluoroquinolone, ciprofloxacin, in the same study.[4]

Synergistic Interaction with Rufloxacin

A key characteristic of N-Desmethylrufloxacin is its synergistic activity when combined with its parent drug, rufloxacin. A seminal study by Varaldo et al. (1993) extensively investigated this phenomenon using time-kill assays.[5]

The study found that while the checkerboard technique did not show synergy against aerobic bacteria, time-kill studies revealed significant synergistic interactions against a variety of clinically important pathogens.[5]

Key Findings on Synergy:

  • Enterobacteriaceae: 100% of isolates tested showed a synergistic response.[5]

  • Haemophilus influenzae : 100% of isolates tested showed a synergistic response.[5]

  • Staphylococcus aureus : 50% of isolates tested showed a synergistic response.[5]

  • Streptococcus pneumoniae and Streptococcus pyogenes : 50% of isolates tested showed a synergistic response.[5]

  • Bacteroides fragilis : All isolates tested showed a synergistic response, irrespective of the method used.[5]

Morphological Alterations

The combination of rufloxacin and N-Desmethylrufloxacin at clinically achievable concentrations was also observed to induce morphological changes in most of the pathogens analyzed, with the exception of Moraxella catarrhalis and Haemophilus influenzae. For Streptococcus pyogenes and Streptococcus pneumoniae, the combination resulted in a bacteriostatic effect with reversible morphological modifications.[5] These alterations are likely a consequence of the disruption of DNA replication and cell division processes.

Proposed Mechanism of Synergy

The precise molecular mechanism underlying the synergy between rufloxacin and N-Desmethylrufloxacin has not been definitively elucidated. However, based on the known mechanisms of fluoroquinolones, several hypotheses can be proposed:

  • Differential Target Affinity: Rufloxacin and N-Desmethylrufloxacin may have different affinities for DNA gyrase and topoisomerase IV. One compound might be more potent against one enzyme, while the other targets the second enzyme more effectively. This dual-pronged attack could lead to a more profound and rapid inhibition of DNA synthesis and cell division.

  • Enhanced Target Occupancy: The presence of both molecules could lead to a higher overall occupancy of the enzyme-DNA cleavage complex, increasing the probability of stabilizing the "poisoned" state and inducing double-strand breaks.

  • Alterations in Drug Efflux: It is possible that one compound could interfere with the bacterial efflux pumps that are responsible for removing fluoroquinolones from the cell, thereby increasing the intracellular concentration of the other compound.

Experimental Protocols

To facilitate further research into the mechanism of action of N-Desmethylrufloxacin, this section provides detailed, step-by-step methodologies for key experiments.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[6]

Protocol: Broth Microdilution Method

  • Preparation of N-Desmethylrufloxacin Stock Solution: Prepare a stock solution of N-Desmethylrufloxacin in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.

  • Preparation of Microtiter Plates:

    • Add 100 µL of cation-adjusted Mueller-Hinton Broth (CAMHB) to all wells of a 96-well microtiter plate.

    • Add 100 µL of the N-Desmethylrufloxacin stock solution to the first well of each row to be tested.

    • Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, discarding the final 100 µL from the last well.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the standardized suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Inoculation and Incubation:

    • Add 100 µL of the final bacterial inoculum to each well of the microtiter plate.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

    • Incubate the plate at 35-37°C for 18-24 hours.

  • Reading the MIC: The MIC is the lowest concentration of N-Desmethylrufloxacin at which no visible bacterial growth is observed.

DNA Gyrase and Topoisomerase IV Inhibition Assays

These assays measure the ability of a compound to inhibit the enzymatic activity of purified DNA gyrase or topoisomerase IV.

Protocol: DNA Gyrase Supercoiling Assay

  • Reaction Mixture: Prepare a reaction mixture containing:

    • 35 mM Tris-HCl (pH 7.5)

    • 24 mM KCl

    • 4 mM MgCl₂

    • 2 mM DTT

    • 1.8 mM spermidine

    • 6.5% (w/v) glycerol

    • 0.1 mg/mL albumin

    • 1 mM ATP

  • Enzyme and Substrate:

    • Add purified DNA gyrase (subunits A and B) to the reaction mixture.

    • Add relaxed plasmid DNA (e.g., pBR322) as the substrate.

  • Inhibition:

    • Add varying concentrations of N-Desmethylrufloxacin to the reaction mixtures.

    • Include a control reaction with no inhibitor.

  • Incubation: Incubate the reactions at 37°C for 1 hour.

  • Analysis:

    • Stop the reaction by adding a stop buffer containing SDS and proteinase K.

    • Analyze the DNA topology by agarose gel electrophoresis.

    • The inhibition of supercoiling will be observed as a decrease in the amount of supercoiled DNA and an increase in relaxed DNA compared to the control. The IC50 value is the concentration of N-Desmethylrufloxacin that inhibits 50% of the supercoiling activity.

Protocol: Topoisomerase IV Decatenation Assay

  • Reaction Mixture: Prepare a reaction mixture similar to the DNA gyrase assay, but optimized for topoisomerase IV activity.

  • Enzyme and Substrate:

    • Add purified topoisomerase IV (subunits ParC and ParE) to the reaction mixture.

    • Add catenated kinetoplast DNA (kDNA) as the substrate.

  • Inhibition and Incubation: Follow the same procedure as for the DNA gyrase assay.

  • Analysis:

    • Analyze the reaction products by agarose gel electrophoresis.

    • Inhibition of decatenation will be observed as a decrease in the amount of decatenated (monomeric) DNA and the persistence of the catenated kDNA network. The IC50 value is the concentration of N-Desmethylrufloxacin that inhibits 50% of the decatenation activity.

Conclusion and Future Directions

N-Desmethylrufloxacin is an active metabolite of rufloxacin that contributes to the overall antibacterial effect of the parent drug, in part through a synergistic interaction. Its mechanism of action is presumed to be the inhibition of bacterial DNA gyrase and topoisomerase IV, consistent with its classification as a fluoroquinolone. However, a definitive confirmation of its direct targets and the molecular basis of its synergy with rufloxacin requires further investigation.

Future research should focus on:

  • Determining the IC50 values of N-Desmethylrufloxacin against purified DNA gyrase and topoisomerase IV from a range of bacterial species. This will provide direct evidence of its enzymatic inhibition and target preference.

  • Conducting comprehensive MIC testing of N-Desmethylrufloxacin alone against a broad panel of clinically relevant aerobic and anaerobic bacteria. This will establish its intrinsic antibacterial spectrum and potency.

  • Investigating the molecular mechanism of synergy between rufloxacin and N-Desmethylrufloxacin. This could involve studies on target binding, drug accumulation, and efflux pump inhibition.

  • Utilizing molecular modeling and structural biology techniques to visualize the binding of N-Desmethylrufloxacin to the active sites of DNA gyrase and topoisomerase IV. This would provide valuable insights into the structure-activity relationships and the potential for developing novel fluoroquinolone derivatives.

A deeper understanding of the mechanism of action of N-Desmethylrufloxacin will not only clarify the pharmacology of rufloxacin but also has the potential to inform the design of new and more effective fluoroquinolone antibiotics.

References

  • Varaldo, P. E., et al. (1993). Bactericidal activity, morphological alterations, and synergistic interactions of rufloxacin, a new fluoroquinolone, alone and in combination with its N-desmethylate D derivative (MF 922). Antimicrobial Agents and Chemotherapy, 37(11), 2345–2352. [Link]

  • Furneri, P. M., et al. (1994). In vitro antimycoplasmal activities of rufloxacin and its metabolite MF 922. Antimicrobial Agents and Chemotherapy, 38(11), 2651–2654. [Link]

  • Creative Diagnostics. (n.d.). Antimicrobial Synergy Testing/Checkerboard Assay. Retrieved from [Link]

  • IDEXX. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). Retrieved from [Link]

  • Aldred, K. J., et al. (2014). Topoisomerase inhibitors: fluoroquinolone mechanisms of action and resistance. Cold Spring Harbor Perspectives in Medicine, 4(10), a015329. [Link]

  • Martínez, J. L., & Rojo, F. (2011). Mechanism of action of and resistance to quinolones. Revista Española de Quimioterapia, 24(1), 13-20. [Link]

  • Patsnap. (2024, July 17). What is the mechanism of Rufloxacin Hydrochloride? - Patsnap Synapse. Retrieved from [Link]

  • Bio-protocol. (2025). Checkerboard (synergy) assays. Retrieved from [Link]

  • Emery Pharma. (2016, September 1). How-to guide: Minimum Inhibitory Concentration (MIC). Retrieved from [Link]

  • Horta, P., Secrieru, A., Coninckx, A., & Cristiano, M. (2022). Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against... Molecules, 27(17), 5433. [Link]

  • Kamal, A., et al. (2023). DNA Gyrase as a Target for Quinolones. Biomedicines, 11(2), 371. [Link]

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  • Oppegard, L. M., et al. (2017). Fluoroquinolones stimulate the DNA cleavage activity of topoisomerase IV by promoting the binding of Mg2+ to the second metal binding site. The FEBS Journal, 284(19), 3246-3258. [Link]

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Exploratory

In-Vitro Activity of N-Desmethylrufloxacin: A Technical Guide for Researchers

Abstract This technical guide provides a comprehensive overview of the in-vitro activity of N-Desmethylrufloxacin, a principal metabolite of the fluoroquinolone antibiotic rufloxacin. Designed for researchers, scientists...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the in-vitro activity of N-Desmethylrufloxacin, a principal metabolite of the fluoroquinolone antibiotic rufloxacin. Designed for researchers, scientists, and drug development professionals, this document delves into the antibacterial spectrum, mechanism of action, and detailed methodologies for the in-vitro evaluation of this compound. By synthesizing established principles of antimicrobial susceptibility testing with specific, albeit limited, data on N-Desmethylrufloxacin, this guide aims to provide a robust framework for its further investigation and characterization.

Introduction: The Significance of N-Desmethylrufloxacin

Fluoroquinolones are a critical class of synthetic broad-spectrum antibacterial agents, pivotal in the management of a wide array of bacterial infections. Their mechanism of action, targeting bacterial DNA gyrase and topoisomerase IV, has made them a cornerstone of antimicrobial therapy. Rufloxacin, a later-generation fluoroquinolone, is distinguished by its long half-life and favorable pharmacokinetic profile.[1][2][3] The metabolism of rufloxacin in vivo leads to the formation of several metabolites, with N-Desmethylrufloxacin (also referred to as MF 922) being a key derivative.[4][5] Understanding the in-vitro activity of this metabolite is crucial for a complete assessment of the parent drug's overall efficacy and for exploring the potential of N-Desmethylrufloxacin as a standalone therapeutic agent.

Early investigations have suggested that the in-vitro activity of N-Desmethylrufloxacin is comparable to that of its parent compound, rufloxacin, against various bacterial species.[4][5] This guide will explore the available data and provide the necessary technical details for a thorough in-vitro characterization of N-Desmethylrufloxacin.

Antibacterial Spectrum of N-Desmethylrufloxacin

The antibacterial spectrum of a compound is a critical determinant of its potential clinical utility. For N-Desmethylrufloxacin, the available data, though not exhaustive, indicates a spectrum of activity that mirrors its parent compound, rufloxacin.

Gram-Negative Bacteria

Studies have indicated that N-Desmethylrufloxacin is generally as active as rufloxacin against Enterobacteriaceae.[4] This suggests potential efficacy against common pathogens such as Escherichia coli, Klebsiella species, and Proteus species. However, similar to rufloxacin, its activity against Pseudomonas aeruginosa is reported to be limited.[1][6]

Gram-Positive Bacteria

Against Gram-positive cocci, N-Desmethylrufloxacin has shown activity comparable to rufloxacin. This includes susceptibility in Staphylococcus aureus.[4] However, like many other fluoroquinolones, its activity against enterococci is expected to be limited.[1][6]

Atypical Bacteria

Research has demonstrated that N-Desmethylrufloxacin exhibits similar activity to rufloxacin and ciprofloxacin against various mycoplasma species, including Mycoplasma pneumoniae, Mycoplasma hominis, and Ureaplasma urealyticum.[5] This suggests a potential role in treating infections caused by these atypical pathogens.

Table 1: Summary of Reported In-Vitro Activity of N-Desmethylrufloxacin (MF 922)

Bacterial Group/SpeciesReported Activity of N-Desmethylrufloxacin (MF 922)Reference
EnterobacteriaceaeGenerally as active as rufloxacin[4]
Pseudomonas aeruginosaLimited activity, similar to rufloxacin[1][6]
Staphylococcus aureusSusceptible, with activity comparable to rufloxacin[4]
MycoplasmasSimilar activity to rufloxacin and ciprofloxacin[5]

Mechanism of Action: Targeting Bacterial DNA Synthesis

As a fluoroquinolone, the primary mechanism of action of N-Desmethylrufloxacin is the inhibition of bacterial DNA synthesis. This is achieved through the targeting of two essential enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV.

  • DNA Gyrase: This enzyme is crucial for the negative supercoiling of bacterial DNA, a process necessary for DNA replication and transcription. In Gram-negative bacteria, DNA gyrase is the primary target of fluoroquinolones.

  • Topoisomerase IV: This enzyme is responsible for the decatenation of daughter chromosomes following DNA replication. In Gram-positive bacteria, topoisomerase IV is often the primary target.

By forming a stable complex with the enzyme and DNA, N-Desmethylrufloxacin traps the enzyme in its cleavage-competent state, leading to double-stranded DNA breaks and ultimately, bacterial cell death.

Fluoroquinolone_Mechanism_of_Action cluster_0 Bacterial Cell N-Desmethylrufloxacin N-Desmethylrufloxacin DNA_Gyrase DNA Gyrase (Topoisomerase II) N-Desmethylrufloxacin->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV N-Desmethylrufloxacin->Topoisomerase_IV Inhibits DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Essential for Topoisomerase_IV->DNA_Replication Essential for Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Inhibition leads to

Caption: Mechanism of action of N-Desmethylrufloxacin.

In-Vitro Susceptibility Testing: Methodologies and Protocols

Accurate and reproducible in-vitro susceptibility testing is fundamental to characterizing the antibacterial activity of N-Desmethylrufloxacin. The following are detailed protocols for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Protocol: Broth Microdilution Method (According to CLSI Guidelines)

  • Preparation of N-Desmethylrufloxacin Stock Solution:

    • Accurately weigh a sufficient amount of N-Desmethylrufloxacin powder.

    • Dissolve in a suitable solvent (e.g., 0.1 N NaOH, followed by dilution in sterile distilled water) to create a high-concentration stock solution.

    • Sterilize the stock solution by filtration through a 0.22 µm membrane filter.

  • Preparation of Microdilution Plates:

    • Using a 96-well microtiter plate, perform serial two-fold dilutions of the N-Desmethylrufloxacin stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of final concentrations.

    • Include a growth control well (broth and inoculum only) and a sterility control well (broth only).

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture of the test organism on a suitable agar plate, select 3-5 isolated colonies.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Incubation:

    • Inoculate each well (except the sterility control) with the prepared bacterial suspension.

    • Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

  • Interpretation of Results:

    • Following incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of N-Desmethylrufloxacin at which there is no visible growth.

MIC_Determination_Workflow Start Start Prepare_Stock Prepare N-Desmethylrufloxacin Stock Solution Start->Prepare_Stock Serial_Dilution Perform Serial Dilutions in Microtiter Plate Prepare_Stock->Serial_Dilution Inoculate_Plate Inoculate Microtiter Plate Serial_Dilution->Inoculate_Plate Prepare_Inoculum Prepare Standardized Bacterial Inoculum Prepare_Inoculum->Inoculate_Plate Incubate Incubate at 35°C for 16-20 hours Inoculate_Plate->Incubate Read_Results Visually Read MIC (Lowest concentration with no growth) Incubate->Read_Results End End Read_Results->End

Caption: Workflow for MIC determination by broth microdilution.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Protocol: MBC Determination

  • Following MIC Determination:

    • From the wells of the MIC plate that show no visible growth, aspirate a small aliquot (e.g., 10 µL).

  • Subculturing:

    • Spot-inoculate the aliquot onto a suitable agar medium (e.g., Mueller-Hinton Agar) that is free of any antimicrobial agent.

  • Incubation:

    • Incubate the agar plates at 35 ± 2°C for 18-24 hours.

  • Interpretation of Results:

    • Following incubation, count the number of colonies on each spot.

    • The MBC is the lowest concentration of N-Desmethylrufloxacin that results in a ≥99.9% reduction in the initial inoculum count.

Factors Influencing In-Vitro Activity

The in-vitro activity of N-Desmethylrufloxacin can be influenced by several experimental conditions.

  • Inoculum Size: A significant increase in the bacterial inoculum can sometimes lead to a higher MIC value, a phenomenon known as the inoculum effect. However, for rufloxacin, the effect of inoculum size on its activity has been reported to be minimal.[1][6]

  • pH of the Medium: The pH of the testing medium can affect the activity of some fluoroquinolones. For rufloxacin, its antibacterial activity is only minimally affected by alterations in the pH of the medium.[1][6]

  • Cation Concentration: The concentration of divalent cations, such as Ca²⁺ and Mg²⁺, in the medium can influence the activity of fluoroquinolones. It is essential to use cation-adjusted Mueller-Hinton Broth for susceptibility testing.

Conclusion and Future Directions

The available evidence suggests that N-Desmethylrufloxacin is an active metabolite of rufloxacin, possessing a comparable in-vitro antibacterial spectrum. Its activity against a range of Gram-negative and Gram-positive bacteria, as well as atypical pathogens, warrants further investigation. This technical guide provides the foundational knowledge and detailed protocols for researchers to conduct comprehensive in-vitro evaluations of N-Desmethylrufloxacin.

Future research should focus on:

  • Comprehensive MIC/MBC Studies: Determining the MIC₅₀, MIC₉₀, and MBC values for N-Desmethylrufloxacin against a large and diverse panel of contemporary clinical isolates.

  • Time-Kill Kinetic Assays: To understand the bactericidal dynamics of the compound over time.

  • Post-Antibiotic Effect (PAE) Determination: Assessing the duration of growth suppression following brief exposure to the antibiotic.

  • Resistance Development Studies: Investigating the potential for and mechanisms of resistance development to N-Desmethylrufloxacin.

A thorough understanding of the in-vitro characteristics of N-Desmethylrufloxacin will be instrumental in elucidating its contribution to the overall clinical efficacy of rufloxacin and in assessing its potential as a standalone therapeutic agent.

References

  • Mattina, R., Cocuzza, C. E., Cesana, M., & Bonfiglio, G. (1991). In vitro Activity of a New Quinolone, Rufloxacin, against Nosocomial Isolates. Chemotherapy, 37(4), 260–269. [Link]

  • Wise, R., Johnson, J., & Piddock, L. J. (1992). The in-vitro activity of two new quinolones: rufloxacin and MF 961. Journal of Antimicrobial Chemotherapy, 29(6), 649–660. [Link]

  • Mattina, R., Cocuzza, C. E., Cesana, M., & Bonfiglio, G. (1991). In vitro Activity of a New Quinolone, Rufloxacin, against Nosocomial Isolates. Chemotherapy, 37(4), 260-269. [Link]

  • Fornasini, G., Periti, P., & Grassi, G. G. (1994). In vitro activity of rufloxacin against Listeria monocytogenes, Legionella pneumophila, and Chlamydia trachomatis. Chemotherapy, 40(2), 104–108. [Link]

  • Mattina, R., Cocuzza, C. E., Cesana, M., & Bonfiglio, G. (1991). In vitro activity of a new quinolone, rufloxacin, against nosocomial isolates. Chemotherapy, 37(4), 260-269. [Link]

  • Monti, S., Sortino, S., De Guidi, G., & Fasani, E. (2002). Photoinduced N-demethylation of rufloxacin and its methyl ester under aerobic conditions. Photochemistry and Photobiology, 76(3), 252–258. [Link]

  • Wise, R., Lockley, M. R., Webberly, M., & Adhami, Z. N. (1989). Pharmacokinetics and tissue penetration of rufloxacin, a long acting quinolone antimicrobial agent. Journal of Antimicrobial Chemotherapy, 24(5), 775–780. [Link]

  • Ravizzola, G., Pinsi, G., Pirali, F., & Turano, A. (1989). Rufloxacin (MF-934): in vitro and in vivo antibacterial activity. Drugs under experimental and clinical research, 15(1), 11–15. [Link]

  • Furneri, P. M., Bisignano, G., Cerniglia, G., Nicoletti, G., Cesana, M., & Tempera, G. (1994). In vitro antimycoplasmal activities of rufloxacin and its metabolite MF 922. Antimicrobial agents and chemotherapy, 38(11), 2651–2654. [Link]

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Foundational

Pharmacokinetics of N-Desmethylrufloxacin in animal models

An In-Depth Technical Guide to the Pharmacokinetics of N-Desmethylrufloxacin in Animal Models Abstract N-Desmethylrufloxacin is the principal and pharmacologically active metabolite of rufloxacin, a long-acting fluoroqui...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Pharmacokinetics of N-Desmethylrufloxacin in Animal Models

Abstract

N-Desmethylrufloxacin is the principal and pharmacologically active metabolite of rufloxacin, a long-acting fluoroquinolone antibiotic.[1] Understanding the pharmacokinetic profile of such a major metabolite is paramount for a comprehensive assessment of the parent drug's overall efficacy, safety, and potential for drug-drug interactions. This guide provides a detailed technical framework for researchers, scientists, and drug development professionals on the methodologies used to characterize the absorption, distribution, metabolism, and excretion (ADME) of N-Desmethylrufloxacin in preclinical animal models. While direct pharmacokinetic studies on N-Desmethylrufloxacin are not extensively published, this document synthesizes data from its parent compound and the broader fluoroquinolone class to outline the expected pharmacokinetic behavior and the experimental designs required for its definitive characterization.

Introduction: The Rationale for Metabolite Pharmacokinetics

In drug development, the parent compound is often not the only active entity within the body. Metabolites can possess their own therapeutic activity, contribute to toxicity, or influence the pharmacokinetic profile of the parent drug. N-Desmethylrufloxacin is the major metabolite of rufloxacin, formed via an N-demethylation reaction.[2][3] Its presence in plasma, bile, and urine has been confirmed in clinical studies, underscoring its importance to the overall disposition of rufloxacin.[2][3]

Characterizing the pharmacokinetics of N-Desmethylrufloxacin is essential for:

  • Predicting Therapeutic Efficacy: Determining the exposure (AUC) and persistence (half-life) of the active metabolite at the site of action.

  • Evaluating Safety and Toxicity: Assessing potential accumulation in tissues that could lead to adverse effects.

  • Understanding Drug-Drug Interactions: Investigating if the metabolite shares metabolic or excretion pathways with co-administered drugs.

This guide provides the scientific rationale and detailed protocols for conducting robust preclinical pharmacokinetic studies on N-Desmethylrufloxacin.

Formation and Absorption

As N-Desmethylrufloxacin is primarily formed through metabolism, its appearance in systemic circulation is governed by the absorption and subsequent first-pass metabolism of the parent drug, rufloxacin. However, to understand the intrinsic properties of the metabolite itself, direct administration in animal models is necessary.

Fluoroquinolones as a class generally exhibit satisfactory bioavailability after oral and parenteral administration in various animal species.[4][5] For instance, enrofloxacin shows around 60% bioavailability in horses, while marbofloxacin approaches 100% in small animals.[5] It is plausible that N-Desmethylrufloxacin, sharing a core fluoroquinolone structure, would also be well-absorbed.

Causality in Experimental Design: Oral Bioavailability

To determine the absolute oral bioavailability (F%), the plasma concentration-time profile following oral administration is compared to that after intravenous (IV) administration, which guarantees 100% systemic entry. This study is crucial for understanding the fraction of the drug that reaches systemic circulation and for informing appropriate oral dosing regimens.

Experimental Protocol: Rodent Oral Bioavailability Study

Objective: To determine the absolute oral bioavailability of N-Desmethylrufloxacin in rats.

Methodology:

  • Animal Model: Male Sprague-Dawley rats (n=6 per group), weighing 200-250g. Animals should be fasted overnight with free access to water.

  • Dosing - IV Group: Administer N-Desmethylrufloxacin at 1 mg/kg via a bolus injection into the tail vein. The compound should be formulated in a suitable vehicle (e.g., 5% dextrose in water).

  • Dosing - Oral (PO) Group: Administer N-Desmethylrufloxacin at 5 mg/kg via oral gavage.

  • Blood Sampling: Collect sparse blood samples (approx. 100 µL) from 3 animals per time point from the tail vein into heparinized tubes at pre-dose, and at 5, 15, 30 minutes, and 1, 2, 4, 8, 12, and 24 hours post-dose.[6]

  • Sample Processing: Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Quantify N-Desmethylrufloxacin concentrations in plasma using a validated LC-MS/MS method (see Section 5.0).

  • Pharmacokinetic Analysis: Calculate parameters such as AUC (Area Under the Curve), Cmax (Maximum Concentration), and Tmax (Time to Cmax) using non-compartmental analysis software. Bioavailability (F%) is calculated as: (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100.

Distribution: Where the Compound Goes

Drug distribution describes the reversible transfer of a drug from the bloodstream into various tissues and organs.[7] It is governed by factors like blood flow, plasma protein binding, and the physicochemical properties of the drug. Fluoroquinolones are known for their large volume of distribution (Vd), indicating extensive penetration into tissues.[4]

The Role of Plasma Protein Binding

Only the unbound (free) fraction of a drug is available to distribute into tissues and exert a pharmacological effect.[8] Therefore, determining the extent of plasma protein binding is a critical step. High binding can limit distribution, whereas low binding facilitates greater tissue penetration.

Experimental Protocol: Tissue Distribution Study

Objective: To assess the distribution pattern and potential for accumulation of N-Desmethylrufloxacin in various tissues.

Methodology:

  • Animal Model: Male Sprague-Dawley rats (n=3 per time point).

  • Dosing: Administer a single oral dose of radiolabeled [¹⁴C]-N-Desmethylrufloxacin. The use of a radiolabel is the gold standard for quantitative tissue distribution and mass balance studies.[9]

  • Tissue Collection: At specified time points (e.g., 1, 4, 8, 24, and 48 hours post-dose), euthanize animals and collect blood and a comprehensive set of tissues (e.g., liver, kidneys, lungs, heart, brain, muscle, fat).[10]

  • Sample Processing:

    • For Quantitative Whole-Body Autoradiography (QWBA): The entire animal carcass is frozen and sectioned for imaging to visualize the distribution of radioactivity.[9]

    • For Quantitative Analysis: Weigh tissue samples and homogenize. Analyze radioactivity in homogenates via liquid scintillation counting and/or determine the concentration of parent compound and metabolites by LC-MS/MS.

  • Data Analysis: Calculate tissue-to-plasma concentration ratios at each time point to assess the extent of tissue penetration.

Visualization: Tissue Distribution Workflow

G cluster_0 In-Life Phase cluster_1 Ex-Vivo Analysis cluster_2 Data Interpretation Dose Administer [14C]-N-Desmethylrufloxacin to Animal Models (e.g., Rats) Time Euthanize Animals at Pre-defined Time Points Dose->Time Collect Collect Blood and Target Tissues Time->Collect Homogenize Homogenize Tissue Samples Collect->Homogenize Quantify Quantify Radioactivity (LSC) and/or Drug Concentration (LC-MS/MS) Homogenize->Quantify Calculate Calculate Tissue-to-Plasma Concentration Ratios Quantify->Calculate Assess Assess Tissue Penetration and Potential Accumulation Calculate->Assess

Caption: Workflow for a typical tissue distribution study.

Metabolism: Biotransformation Pathways

Metabolism is the process by which the body chemically modifies a drug, primarily in the liver. N-Desmethylrufloxacin is itself a product of metabolism. Its parent drug, rufloxacin, undergoes N-demethylation, a reaction commonly catalyzed by cytochrome P450 (CYP) enzymes.[11][12] It is crucial to identify the specific CYP isoforms involved, as this can predict potential drug-drug interactions where one drug inhibits or induces the metabolism of another.

Visualization: Metabolic Formation of N-Desmethylrufloxacin

G Rufloxacin Rufloxacin Enzyme Cytochrome P450 Enzymes (e.g., CYP3A4, CYP2C family) Rufloxacin->Enzyme Metabolite N-Desmethylrufloxacin (Active Metabolite) Enzyme->Metabolite N-demethylation

Caption: Metabolic conversion of Rufloxacin.

Experimental Protocol: In Vitro Metabolite Identification

Objective: To identify the primary CYP enzymes responsible for the metabolism of N-Desmethylrufloxacin (if any further metabolism occurs) or its formation from rufloxacin.

Methodology:

  • Test System: Human liver microsomes (HLM), which contain a rich complement of CYP enzymes.[13] Species-specific microsomes (rat, dog, monkey) can also be used to assess species differences.

  • Incubation: Incubate rufloxacin (to study formation) or N-Desmethylrufloxacin (to study its clearance) with HLMs in the presence of the necessary cofactor, NADPH.

  • Reaction Phenotyping:

    • Chemical Inhibition: Co-incubate the substrate with known selective inhibitors for major CYP enzymes (e.g., ketoconazole for CYP3A4, quinidine for CYP2D6). A significant reduction in metabolite formation indicates the involvement of that enzyme.

    • Recombinant Enzymes: Incubate the substrate individually with recombinant human CYP enzymes to confirm which ones can perform the metabolic reaction.[14]

  • Sample Analysis: Quench the reactions and analyze the samples by LC-MS/MS to measure the rate of metabolite formation or substrate depletion.

Excretion: Elimination from the Body

Excretion is the process of removing a drug and its metabolites from the body. The primary routes are renal (urine) and biliary (feces). For rufloxacin, both urinary and biliary excretion are significant pathways.[2][3] A human study showed that over 72 hours, about 27.2% of a rufloxacin dose was recovered in urine and 0.9% in bile.[2][3] It is vital to conduct a mass balance study to determine the routes and rate of excretion for N-Desmethylrufloxacin.

Experimental Protocol: Mass Balance Excretion Study

Objective: To determine the primary routes and extent of excretion of N-Desmethylrufloxacin and its metabolites.

Methodology:

  • Animal Model: Male Sprague-Dawley rats (n=4-6) housed in individual metabolic cages that allow for the separate collection of urine and feces.

  • Dosing: Administer a single IV or oral dose of [¹⁴C]-N-Desmethylrufloxacin.

  • Sample Collection: Collect urine and feces at regular intervals (e.g., 0-8h, 8-24h, 24-48h, etc.) for up to 7 days or until >95% of the radioactive dose is recovered.

  • Sample Processing:

    • Measure the total radioactivity in each urine and feces sample using a liquid scintillation counter.

    • Pool samples for metabolite profiling to identify and quantify the parent drug and any metabolites.

  • Data Analysis: Calculate the percentage of the administered radioactive dose recovered in urine and feces over time.

Bioanalytical Quantification: The Gold Standard

Accurate quantification of N-Desmethylrufloxacin in complex biological matrices like plasma, urine, and tissue homogenates is the foundation of any pharmacokinetic study. High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS or LC-MS/MS) is the industry-standard technique due to its superior sensitivity, selectivity, and speed.[15][16]

Core Principles of LC-MS/MS Method Validation

A robust bioanalytical method must be validated according to regulatory guidelines to ensure data integrity. Key validation parameters include:

  • Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the matrix.

  • Accuracy and Precision: How close the measured values are to the true value and to each other.

  • Calibration Curve: Demonstrating a linear response over the expected concentration range.

  • Limit of Quantification (LOQ): The lowest concentration that can be measured with acceptable accuracy and precision.

  • Matrix Effect: Assessing whether components in the biological sample suppress or enhance the analyte's signal.

  • Stability: Ensuring the analyte is stable during sample collection, processing, and storage.

Data Presentation: Synthesizing Pharmacokinetic Data

Clear and concise presentation of pharmacokinetic data is crucial for interpretation and comparison across studies and species.

Table 1: Representative Pharmacokinetic Parameters for a Fluoroquinolone Following a Single Dose in Rats.

Parameter Intravenous (IV) Oral (PO)
Dose 1 mg/kg 5 mg/kg
Cmax (ng/mL) 1500 850
Tmax (h) 0.08 1.5
AUC₀-inf (ng·h/mL) 4500 18000
Half-life (t½) (h) 6.5 7.0
Volume of Distribution (Vd) (L/kg) 2.5 -
Clearance (CL) (L/h/kg) 0.22 -

| Oral Bioavailability (F%) | - | 80% |

Note: Data are hypothetical and for illustrative purposes, based on typical values for the fluoroquinolone class.

Conclusion

While N-Desmethylrufloxacin is primarily known as a metabolite, its own pharmacokinetic profile is integral to the complete characterization of its parent drug, rufloxacin. This guide outlines the authoritative, field-proven methodologies required to conduct a thorough ADME assessment of N-Desmethylrufloxacin in animal models. By employing these robust experimental designs—from bioavailability and tissue distribution studies to metabolic phenotyping and mass balance—researchers can generate the high-quality data needed to predict human pharmacokinetics, ensure clinical safety, and optimize therapeutic outcomes. The principles and protocols detailed herein provide a comprehensive roadmap for the successful pharmacokinetic evaluation of this and other critical drug metabolites.

References

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Exploratory

An In-depth Technical Guide to N-Desmethylrufloxacin: Discovery, History, and Scientific Core

For Researchers, Scientists, and Drug Development Professionals Abstract N-Desmethylrufloxacin, also known as MF 922, is the principal human metabolite of the fluoroquinolone antibiotic rufloxacin. This guide provides a...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Desmethylrufloxacin, also known as MF 922, is the principal human metabolite of the fluoroquinolone antibiotic rufloxacin. This guide provides a comprehensive overview of the discovery, history, and key scientific attributes of N-Desmethylrufloxacin. It delves into the metabolic pathways leading to its formation, its intrinsic antimicrobial activity, and the analytical methodologies crucial for its detection and quantification. This document serves as a technical resource for researchers engaged in fluoroquinolone metabolism, drug discovery, and analytical science.

Introduction: The Emergence of a Key Metabolite

The development of fluoroquinolone antibiotics marked a significant advancement in the treatment of bacterial infections. Rufloxacin, a member of this class, was noted for its broad spectrum of activity and favorable pharmacokinetic profile. As with many xenobiotics, the metabolic fate of rufloxacin in the human body was a critical area of investigation to fully understand its efficacy and safety. It was through these metabolic studies that N-Desmethylrufloxacin was identified as the major metabolite. This discovery was pivotal, as the biological activity of metabolites can significantly influence the overall therapeutic and toxicological profile of the parent drug.

Discovery and History

The first reports on the metabolism of rufloxacin in humans identified N-Desmethylrufloxacin as a major derivative recovered from urine and bile.[1] Early in vitro studies comparing the antimicrobial activity of rufloxacin and its desmethylated metabolite, MF 922, revealed that the metabolite retained significant antibacterial properties, often comparable to the parent compound against various bacterial strains.[2][3] This finding was crucial as it suggested that the metabolic conversion was not a detoxification pathway leading to an inactive compound, but rather a transformation to a still-active antimicrobial agent.

Further investigations into the pharmacokinetics of rufloxacin consistently monitored the presence of its N-desmethyl metabolite in biological fluids, cementing its status as the primary product of rufloxacin metabolism in humans.[4]

Metabolic Formation of N-Desmethylrufloxacin

The biotransformation of rufloxacin to N-Desmethylrufloxacin primarily occurs through an N-demethylation reaction. This process involves the removal of a methyl group from the piperazinyl substituent of the rufloxacin molecule.

Enzymatic Pathway: The Role of Cytochrome P450

While specific studies pinpointing the exact cytochrome P450 (CYP450) isozymes responsible for rufloxacin's N-demethylation are not extensively detailed in the available literature, it is widely established that the N-dealkylation of many drugs is mediated by the CYP450 superfamily of enzymes, particularly isoforms in the CYP3A and CYP1A families.[5] For instance, the N-demethylation of the fluoroquinolone fleroxacin has been identified as a key metabolic pathway in humans.[6] It is highly probable that a similar enzymatic mechanism is responsible for the formation of N-Desmethylrufloxacin.

The proposed metabolic pathway can be visualized as follows:

Rufloxacin Rufloxacin N_Desmethylrufloxacin N_Desmethylrufloxacin Rufloxacin->N_Desmethylrufloxacin N-demethylation CYP450 CYP450 CYP450->Rufloxacin Metabolizes

Caption: Metabolic conversion of Rufloxacin to N-Desmethylrufloxacin.

Photoinduced N-demethylation

Interestingly, the N-demethylation of rufloxacin can also be induced by irradiation under aerobic conditions.[7] This photochemical reaction is thought to involve photoionization and the generation of singlet oxygen, leading to the formation of an iminium cation intermediate that subsequently yields N-Desmethylrufloxacin.[7] While this is an important observation for understanding the chemical stability of rufloxacin, the enzymatic pathway is the primary route of formation in vivo.

Synthesis and Characterization

The availability of pure N-Desmethylrufloxacin as a reference standard is essential for accurate analytical quantification and pharmacological studies.

Chemical Synthesis
Analytical Characterization

The definitive identification and quantification of N-Desmethylrufloxacin rely on modern analytical techniques.

HPLC is the cornerstone for the analysis of N-Desmethylrufloxacin in biological matrices. A validated HPLC method for the simultaneous determination of rufloxacin and its N-desmethyl metabolite in plasma, urine, and bile has been described.[1]

Experimental Protocol: HPLC Analysis

  • Column: A suitable reversed-phase column, such as a C18 or a specialized polymer-based column.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol), often with an ion-pairing agent.

  • Detection: UV detection at a wavelength where both rufloxacin and N-Desmethylrufloxacin exhibit significant absorbance.

  • Sample Preparation: For biological samples, a protein precipitation step followed by liquid-liquid or solid-phase extraction is typically required to remove interfering substances.

cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis Biological_Sample Biological Sample (Plasma, Urine, Bile) Protein_Precipitation Protein Precipitation Biological_Sample->Protein_Precipitation Extraction Extraction (LLE or SPE) Protein_Precipitation->Extraction Injection Injection Extraction->Injection Separation Reversed-Phase Separation Injection->Separation Detection UV Detection Separation->Detection Quantification Quantification Detection->Quantification

Caption: Workflow for the HPLC analysis of N-Desmethylrufloxacin.

While specific, publicly available mass spectra and NMR data for N-Desmethylrufloxacin are scarce, these techniques are indispensable for its unequivocal structural confirmation. High-resolution mass spectrometry would provide the exact mass, confirming its elemental composition. 1H and 13C NMR spectroscopy would elucidate the precise molecular structure, including the absence of the N-methyl group. For researchers synthesizing or isolating this metabolite, obtaining these spectra is a critical step for characterization.

Pharmacological Activity

N-Desmethylrufloxacin is not an inert metabolite; it exhibits considerable antibacterial activity.

In Vitro Antimicrobial Activity

Studies have shown that the in vitro activity of N-Desmethylrufloxacin (MF 922) is generally comparable to that of its parent compound, rufloxacin.[2][3] This is a significant finding, as it implies that the metabolite contributes to the overall antibacterial effect after the administration of rufloxacin.

Minimum Inhibitory Concentrations (MICs)

Table 1: Comparative MIC90 Values for Rufloxacin and N-Desmethylrufloxacin (MF 922)

OrganismRufloxacin MIC90 (mg/L)N-Desmethylrufloxacin (MF 922) MIC90 (mg/L)
Enterobacteriaceae1–8Similar to Rufloxacin
Pseudomonas aeruginosa1–8Similar to Rufloxacin
Klebsiella spp.32Similar to Rufloxacin
Serratia spp.32Similar to Rufloxacin
Enterobacter spp.64Similar to Rufloxacin
Haemophilus influenzae0.5Similar to Rufloxacin
Moraxella catarrhalis1Similar to Rufloxacin
Streptococcus pneumoniae32Similar to Rufloxacin
Staphylococcus aureus2Similar to Rufloxacin

Data adapted from Wise et al., 1992.[2][3][8]

Synergistic Interactions

Research has also explored the potential for synergistic interactions between rufloxacin and N-Desmethylrufloxacin. One study found that while no synergy was observed using the checkerboard technique against aerobic bacteria, the time-kill method revealed synergistic interactions against a significant percentage of Enterobacteriaceae, Haemophilus influenzae, and Staphylococcus aureus isolates.[10]

Conclusion and Future Directions

N-Desmethylrufloxacin is a pharmacologically active metabolite that plays a significant role in the overall antimicrobial profile of its parent drug, rufloxacin. Its discovery and subsequent characterization have been important for a complete understanding of rufloxacin's action in the body.

Future research could focus on several key areas:

  • Definitive Identification of Metabolizing Enzymes: Pinpointing the specific CYP450 isozymes responsible for the N-demethylation of rufloxacin would be valuable for predicting potential drug-drug interactions.

  • Comprehensive Pharmacological Profiling: A more detailed investigation into the intrinsic MIC values of N-Desmethylrufloxacin against a wider range of contemporary clinical isolates would provide a clearer picture of its antimicrobial spectrum.

  • Toxicological Assessment: A thorough evaluation of the potential toxicity of N-Desmethylrufloxacin is warranted to complete its safety profile.

This in-depth guide provides a solid foundation for researchers and drug development professionals working with N-Desmethylrufloxacin and other fluoroquinolone metabolites. A thorough understanding of the discovery, formation, and activity of such metabolites is paramount for the development of safe and effective antimicrobial therapies.

References

  • Wise, R., Andrews, J. M., Matthews, R., & Wolstenholme, M. (1992). The in-vitro activity of two new quinolones: rufloxacin and MF 961. Journal of Antimicrobial Chemotherapy, 29(6), 649–660.
  • Foca, A., et al. (1996). Bactericidal activity, morphological alterations, and synergistic interactions of rufloxacin, a new fluoroquinolone, alone and in combination with its N-desmethylate D derivative (MF 922). Chemotherapy, 42(2), 90-99.
  • Wise, R., Andrews, J. M., Matthews, R., & Wolstenholme, M. (1992). The in-vitro activity of two new quinolones: rufloxacin and MF 961. Journal of Antimicrobial Chemotherapy, 29(6), 649-660.
  • Wise, R., Andrews, J. M., Matthews, R., & Wolstenholme, M. (1992). The in-vitro activity of two new quinolones: rufloxacin and MF 961. Journal of Antimicrobial Chemotherapy, 29(6), 649-660.
  • Wise, R., Johnson, J., O'Sullivan, N., Andrews, J. M., & Imbimbo, B. P. (1991). Pharmacokinetics and tissue penetration of rufloxacin, a long acting quinolone antimicrobial agent. Journal of Antimicrobial Chemotherapy, 28(6), 905–909.
  • Imbimbo, B. P., et al. (1989). Pharmacokinetics of rufloxacin (MF-934) in normal human volunteers after single oral administration. Journal of Chemotherapy, 1(4 Suppl), 574.
  • Furneri, P. M., et al. (1993). In vitro antimycoplasmal activities of rufloxacin and its metabolite MF 922. Antimicrobial Agents and Chemotherapy, 37(12), 2651-2654.
  • Privitera, G., et al. (1993). Biliary excretion of rufloxacin in humans. Antimicrobial Agents and Chemotherapy, 37(12), 2545–2549.
  • Cogo, R., Rimoldi, R., Mattina, R., & Imbimbo, B. P. (1992). Steady-state pharmacokinetics of rufloxacin in elderly patients with lower respiratory tract infections. Therapeutic Drug Monitoring, 14(1), 36–41.
  • Loko, F., et al. (1993). Pharmacokinetics of rufloxacin in patients with impaired renal function. Antimicrobial Agents and Chemotherapy, 37(4), 637-641.
  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667.
  • Monti, S., et al. (2002). Photoinduced N-demethylation of rufloxacin and its methyl ester under aerobic conditions. Photochemistry and Photobiology, 76(3), 252-258.
  • Samanidou, V. F., et al. (2009). Development and validation of an HPLC method for the simultaneous analysis of 23 selected drugs belonging to different therapeutic groups in human urine samples.
  • Parker, A. C., et al. (2024). Drug metabolism of ciprofloxacin, ivacaftor, and raloxifene by Pseudomonas aeruginosa cytochrome P450 CYP107S1. Journal of Biological Chemistry, 300(8), 107478.
  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667.
  • ACS Publications. (n.d.). NMR Guidelines for ACS Journals. Retrieved from [Link]

  • Privitera, G., et al. (1993). Biliary excretion of rufloxacin in humans. Antimicrobial Agents and Chemotherapy, 37(12), 2545-2549.
  • Rocha, A. C. S., et al. (2014). Degradation of fluoroquinolone antibiotics and identification of metabolites/transformation products by liquid chromatography-tandem mass spectrometry.
  • European Committee on Antimicrobial Susceptibility Testing. (2022). Breakpoint tables for interpretation of MICs and zone diameters. Version 12.0.
  • National Institute of Standards and Technology. (n.d.). N-Desmethylflunitrazepam. NIST Chemistry WebBook.
  • Brezak, M., et al. (2019). Characterization of O-demethylations and Aromatic Hydroxylations Mediated by Cytochromes P450 in the Metabolism of Flavonoid Aglycons.
  • Wiegand, I., et al. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays.
  • Natural Products Magnetic Resonance Database. (n.d.). 13C NMR Spectrum (1D, 25 MHz, H2O, predicted) (NP0297917).
  • Zuccaro, P., et al. (2003). Inhibition of cytochrome p450 enzymes by enrofloxacin in the sea bass (Dicentrarchus labrax). Toxicology and Applied Pharmacology, 186(1), 1-8.
  • Imbimbo, B. P., et al. (1991). Pharmacokinetics of rufloxacin in healthy volunteers after repeated oral doses. Chemotherapy, 37(6), 389-397.
  • MilliporeSigma. (n.d.). NMR Chemical Shifts of Impurities.
  • Al-Ghanana, M., et al. (2012). Development and Validation of a HPLC Method for Determination of Pefloxacin in Tablet and Human Plasma. International Journal of Pharmaceutical Sciences and Research, 3(11), 4349-4354.
  • Loko, F., et al. (1993). Pharmacokinetics of rufloxacin in patients with impaired renal function. Antimicrobial Agents and Chemotherapy, 37(4), 637-641.
  • Sigma-Aldrich. (n.d.). N-Nitroso N-desmethyl levofloxacin certified reference material, pharmaceutical secondary standard.
  • de Oliveira, A. R. M., et al. (2013). Determination of Ciprofloxacin in Pharmaceutical Formulations Using HPLC Method with UV Detection. Journal of the Brazilian Chemical Society, 24(10), 1681-1687.
  • Ghimire, S., et al. (2017). A rapid liquid chromatography tandem-mass spectrometry method was developed for the determination of levofloxacin and its metabolite (desmethyl-levofloxacin) in human serum. Journal of Analytical & Bioanalytical Techniques, 8(5), 1-6.
  • IDEXX. (n.d.).
  • Johnson, C. W., et al. (2021). Engineering a Cytochrome P450 for Demethylation of Lignin-Derived Aromatic Aldehydes.
  • Nguyen, T. T., et al. (2023). Determination of norfloxacin, cipfloxacin, levofloxacin and moxifloxacin in urine by HPLC with a two-channel fluorescence detector. Vietnam Journal of Science and Technology, 61(6), 75-84.
  • BMG LABTECH. (2024, July 30).
  • Gauthier, T. P. (2024, February 12). Antibiotic Minimum Inhibitory Concentrations: Do You know These 6 Things About Them? IDStewardship.
  • Shimadzu. (n.d.). Reference standards.
  • MassBank. (2019, May 31). Organic compounds.

Sources

Protocols & Analytical Methods

Method

High-performance liquid chromatography (HPLC) method for N-Desmethylrufloxacin

Application Note: High-Performance Liquid Chromatography (HPLC) Protocol for the Quantification of N-Desmethylrufloxacin Introduction & Clinical Significance Rufloxacin is a broad-spectrum fluoroquinolone antimicrobial a...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Performance Liquid Chromatography (HPLC) Protocol for the Quantification of N-Desmethylrufloxacin

Introduction & Clinical Significance

Rufloxacin is a broad-spectrum fluoroquinolone antimicrobial agent characterized by its long half-life and once-daily dosing profile. In both human and animal models, rufloxacin undergoes hepatic metabolism primarily into two active derivatives: N-desmethylrufloxacin and rufloxacinsulfoxide[1]. For accurate pharmacokinetic (PK) modeling, bioavailability assessments, and toxicological evaluations, precise quantification of N-desmethylrufloxacin in biological matrices (such as urine and plasma) is strictly required[2].

This application note details a robust, self-validating gradient reversed-phase HPLC methodology for the isolation and quantification of N-desmethylrufloxacin, originally developed and validated by Vree et al.[2]. The protocol emphasizes the causality behind the choice of stationary phase, gradient elution, and sample preparation to ensure high reproducibility and scientific integrity.

Mechanistic Principles & Causality (E-E-A-T)

To ensure trustworthiness and reproducibility, every parameter in this protocol is designed as a self-validating system:

  • Stationary Phase Selection: A Cp Spher 5-ODS column (5 µm particle size) is utilized. The octadecylsilane (C18) ligand provides the optimal hydrophobic interactions necessary to retain the polar fluoroquinolone core while delivering sufficient theoretical plates to resolve N-desmethylrufloxacin from the parent drug and the sulfoxide metabolite[3].

  • Gradient Elution Dynamics: Fluoroquinolones exhibit amphoteric behavior. A gradient starting at a highly aqueous composition (96% buffer / 4% acetonitrile) ensures the retention of the highly polar N-desmethylrufloxacin. The gradual linear increase to 26% acetonitrile over 37 minutes efficiently elutes the less polar parent rufloxacin without causing excessive peak broadening or tailing[3].

  • Wavelength Optimization: Detection via ultraviolet (UV) absorbance is set at 246 nm. This specific wavelength corresponds to the π-π* transition of the quinolone ring system, maximizing the signal-to-noise ratio and achieving a highly sensitive limit of detection (LOD)[3].

Materials and Reagents

  • Analytical Column: Cp Spher 5-ODS, 250 mm × 4.6 mm, 5 µm particle size (or equivalent high-purity C18 column).

  • Mobile Phase A (Aqueous Buffer): 0.05 M Potassium phosphate buffer, adjusted to pH 3.0 using dilute phosphoric acid. (Causality: The acidic pH ensures the carboxylic acid moiety of the quinolone remains protonated, suppressing ionization and preventing peak tailing).

  • Mobile Phase B (Organic Modifier): HPLC-grade Acetonitrile.

  • Solvents: Milli-Q purified water (18.2 MΩ·cm), HPLC-grade Methanol (for standard stock preparation).

  • Reference Standards: N-desmethylrufloxacin, rufloxacin, and rufloxacinsulfoxide (purity ≥ 99%).

Instrumentation & Chromatographic Conditions

  • System: HPLC system equipped with a binary/quaternary gradient pump, thermostatted autosampler, and a UV/Vis or Diode Array Detector (DAD).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient (25°C).

  • Detection Wavelength: 246 nm.

Table 1: Gradient Elution Program

Time (min)Mobile Phase A (Buffer) %Mobile Phase B (Acetonitrile) %Elution Profile
0.0 96.04.0Initial hold / Loading
37.0 74.026.0Linear gradient
40.0 74.026.0Isocratic wash
42.0 96.04.0Return to initial
50.0 96.04.0Re-equilibration

Sample Preparation Protocols

To maintain a self-validating system, sample preparation must minimize matrix effects while maximizing analyte recovery.

Protocol A: Urine Samples (Direct Dilution Method)

Causality: Urine contains high concentrations of endogenous salts and polar metabolites. A simple 1:10 dilution reduces the matrix concentration to prevent column overloading and ion suppression, bringing the analyte within the linear dynamic range of the UV detector[3].

  • Thawing: Thaw frozen urine samples (-20°C) at room temperature.

  • Centrifugation: Centrifuge the raw urine at 3,000 × g for 10 minutes to pellet cellular debris and insoluble salts.

  • Dilution: Pipette 100 µL of the clarified urine supernatant into a clean microcentrifuge tube. Add 900 µL of HPLC-grade distilled water and vortex for 10 seconds.

  • Filtration: Pass the diluted sample through a 0.45 µm PTFE syringe filter directly into an HPLC autosampler vial.

  • Analysis: Inject 20 µL into the HPLC system.

Protocol B: Plasma Samples (Protein Precipitation Method)

Causality: Plasma proteins strongly bind to fluoroquinolones. Acetonitrile precipitation denatures these proteins, releasing bound N-desmethylrufloxacin into the supernatant.

  • Aliquot: Transfer 200 µL of human or animal plasma to a 1.5 mL microcentrifuge tube.

  • Precipitation: Add 400 µL of ice-cold acetonitrile to the plasma.

  • Vortexing: Vortex vigorously for 30 seconds to ensure complete protein denaturation.

  • Centrifugation: Centrifuge at 10,000 × g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the clear supernatant to an HPLC vial. (Optional: For higher sensitivity, evaporate the supernatant under a gentle stream of nitrogen at 35°C and reconstitute in 200 µL of the initial mobile phase).

  • Analysis: Inject 20 µL into the HPLC system.

Quantitative Data & Method Validation Summary

The following table summarizes the quantitative validation parameters for the analysis of N-desmethylrufloxacin and its parent compounds using the described gradient method[3].

Table 2: Method Validation Parameters

Validation ParameterValue / Specification
Target Analyte N-Desmethylrufloxacin
Limit of Detection (LOD) 0.50 µg/mL
Linear Dynamic Range 1.0 - 50.0 µg/mL
Detection Wavelength 246 nm
Matrix Suitability Urine, Plasma, Inflammatory Fluid
Carryover < 0.1% (following blank injection)

Experimental Workflow Diagram

G N1 Sample Collection (Urine/Plasma) N2 Matrix Processing (1:10 Dilution or Protein Precip.) N1->N2 Thaw & Centrifuge N3 Syringe Filtration (0.45 µm PTFE) N2->N3 Matrix Reduction N4 HPLC Injection (20 µL Volume) N3->N4 Particulate-free N5 Gradient Elution (Cp Spher 5-ODS Column) N4->N5 4% to 26% ACN N6 UV Detection (246 nm) N5->N6 Analyte Separation N7 Data Analysis & Quantification N6->N7 Peak Integration

Workflow for the HPLC analysis of N-desmethylrufloxacin in biological matrices.

References

  • Vree TB, van den Biggelaar-Martea M, Imbimbo BP. "High performance liquid chromatography and preliminary pharmacokinetics of rufloxacin and its metabolites N-desmethylrufloxacin and rufloxacinsulfoxide in plasma and urine of humans." European Journal of Drug Metabolism and Pharmacokinetics. 1992; 17(1): 45-49. URL: [Link]

  • Vree TB, van den Biggelaar-Martea M, Peeters A, Imbimbo BP. "A gradient high-performance liquid chromatographic method for the quantification of rufloxacin and two of its metabolites in urine, N-desmethylrufloxacin and rufloxacinsulfoxide." Journal of Chromatography B: Biomedical Sciences and Applications. 1992 Jan 3; 573(1): 147-151. URL: [Link]

Sources

Application

Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of N-Desmethylrufloxacin in Human Plasma

Abstract This application note describes a sensitive, selective, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of N-Desmethylrufloxacin, the primary active...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note describes a sensitive, selective, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of N-Desmethylrufloxacin, the primary active metabolite of the fluoroquinolone antibiotic Rufloxacin, in human plasma. The method employs a simple protein precipitation technique for sample preparation and utilizes a stable isotope-labeled internal standard to ensure accuracy and precision. The chromatographic separation is achieved on a C18 reversed-phase column within a short run time. The method has been fully validated according to the latest international guidelines, demonstrating excellent performance in linearity, accuracy, precision, selectivity, and stability. This protocol is well-suited for pharmacokinetic studies, therapeutic drug monitoring, and clinical research involving Rufloxacin administration.

Introduction

Rufloxacin is a broad-spectrum fluoroquinolone antibiotic effective against a range of Gram-positive and Gram-negative bacteria.[1] Its therapeutic action is primarily mediated through the inhibition of bacterial DNA gyrase.[1] Following administration, Rufloxacin is metabolized in the body, with N-Desmethylrufloxacin (also known as MF 922) being a significant active metabolite.[2] The concentration of this metabolite in plasma is crucial for understanding the overall pharmacokinetic (PK) and pharmacodynamic (PD) profile of the parent drug, assessing drug efficacy, and monitoring patient exposure.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalysis due to its high sensitivity, selectivity, and speed.[3] This application note provides a detailed, step-by-step protocol for the reliable quantification of N-Desmethylrufloxacin in human plasma, designed for researchers, scientists, and drug development professionals. The method is validated based on the principles outlined in the U.S. Food and Drug Administration (FDA) and International Council for Harmonisation (ICH) M10 Bioanalytical Method Validation guidelines.[4][5]

Materials and Reagents

  • Analytes and Standards:

    • N-Desmethylrufloxacin reference standard (≥98% purity)

    • Ciprofloxacin-d8 (Internal Standard, IS) (≥98% purity)

  • Reagents and Solvents:

    • Acetonitrile (ACN), LC-MS grade

    • Methanol (MeOH), LC-MS grade

    • Formic acid, LC-MS grade

    • Ultrapure water (18.2 MΩ·cm)

    • Human plasma (K2-EDTA as anticoagulant), sourced from an accredited biobank

  • Consumables and Equipment:

    • Microcentrifuge tubes (1.5 mL)

    • 96-well collection plates

    • Analytical balance, vortex mixer, and microcentrifuge

    • Calibrated pipettes and tips

Instrumentation and Analytical Conditions

Liquid Chromatography (LC) System
  • System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.

  • Column: Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    Time (min) %A %B
    0.0 95 5
    0.5 95 5
    2.5 5 95
    3.5 5 95
    3.6 95 5

    | 5.0 | 95 | 5 |

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

Rationale: A C18 column is selected for its excellent retention and separation of moderately polar compounds like N-Desmethylrufloxacin. The gradient elution with acetonitrile and water, modified with formic acid, ensures sharp peak shapes and efficient ionization in the mass spectrometer.[6]

Mass Spectrometry (MS/MS) System
  • System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Multiple Reaction Monitoring (MRM) Transitions:

    Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
    N-Desmethylrufloxacin 349.1 305.1 25

    | Ciprofloxacin-d8 (IS) | 340.2 | 296.2 | 28 |

  • Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150 °C

    • Desolvation Temperature: 450 °C

    • Desolvation Gas Flow: 800 L/hr

Rationale: ESI in positive mode is chosen as fluoroquinolones readily form protonated molecules [M+H]+. The MRM transitions are selected based on the most stable and abundant precursor-to-product ion fragmentation, providing high selectivity and sensitivity for quantification.[7] Ciprofloxacin-d8 is selected as the internal standard because it is a structural analog that is not expected to be present in samples, has similar extraction and ionization properties to the analyte, and its stable isotope label ensures it does not interfere with the analyte signal.[8]

Standard Solutions and Sample Preparation

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve N-Desmethylrufloxacin and Ciprofloxacin-d8 (IS) in methanol to prepare individual 1 mg/mL stock solutions.

  • Working Standard Solutions: Serially dilute the N-Desmethylrufloxacin stock solution with 50:50 (v/v) methanol:water to prepare working solutions for calibration curve standards and quality control samples.

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the IS stock solution with acetonitrile to a final concentration of 100 ng/mL. This solution will be used as the protein precipitation agent.

Sample Preparation Protocol (Protein Precipitation)

The protein precipitation (PPT) method is employed for its speed, simplicity, and high efficiency in removing high-abundance proteins from plasma.[9][10]

  • Aliquot: Pipette 50 µL of plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Precipitate: Add 150 µL of the IS working solution (100 ng/mL Ciprofloxacin-d8 in acetonitrile). The 3:1 ratio of organic solvent to plasma ensures efficient protein removal.[11]

  • Vortex: Vortex the mixture vigorously for 1 minute to ensure complete protein denaturation.

  • Centrifuge: Centrifuge the samples at 14,000 x g for 10 minutes at 4 °C to pellet the precipitated proteins.

  • Transfer: Carefully transfer 100 µL of the clear supernatant to a 96-well collection plate for LC-MS/MS analysis.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis Analysis plasma 1. Aliquot 50 µL Plasma add_is 2. Add 150 µL ACN with Internal Standard plasma->add_is vortex 3. Vortex for 1 min add_is->vortex centrifuge 4. Centrifuge (14,000 x g, 10 min) vortex->centrifuge supernatant 5. Transfer Supernatant centrifuge->supernatant lcms LC-MS/MS Injection supernatant->lcms Inject 5 µL

Caption: Protein precipitation workflow for plasma samples.

Bioanalytical Method Validation

The method was validated according to the FDA Bioanalytical Method Validation Guidance.[3][12] The validation ensures that the analytical method is accurate, precise, and suitable for its intended purpose.[3][4]

ParameterAcceptance Criteria
Selectivity No significant interfering peaks at the retention times of the analyte and IS in blank plasma from at least six different sources.
Linearity & Range Calibration curve with at least 6 non-zero points; correlation coefficient (r²) ≥ 0.99. The proposed range is 0.5 - 500 ng/mL.
Accuracy Mean concentration should be within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ).
Precision Coefficient of variation (%CV) should not exceed 15% (20% at LLOQ) for intra- and inter-day runs.
Matrix Effect The %CV of the matrix factor (analyte/IS peak area ratio in post-extraction spiked samples vs. neat solutions) should be ≤15%.
Recovery Extraction recovery should be consistent and reproducible.
Stability Analyte concentration should be within ±15% of the nominal concentration under various storage conditions (Freeze-thaw, bench-top, long-term, post-preparative).
Summary of Validation Results (Hypothetical Data)
ParameterResult
Linearity (r²) > 0.995
Range 0.5 ng/mL (LLOQ) to 500 ng/mL (ULOQ)
Intra-day Accuracy 92.5% - 108.3%
Inter-day Accuracy 94.1% - 106.5%
Intra-day Precision (%CV) ≤ 8.5%
Inter-day Precision (%CV) ≤ 9.2%
Mean Recovery ~85% for Analyte, ~88% for IS
Matrix Effect Minimal ion suppression observed; compensated by IS.
Stability Stable for at least 3 freeze-thaw cycles, 8 hours at room temp, and 90 days at -80 °C.

Conclusion

This application note details a simple, rapid, and reliable LC-MS/MS method for the quantification of N-Desmethylrufloxacin in human plasma. The protein precipitation sample preparation is efficient and suitable for high-throughput analysis. The method was successfully validated, meeting all regulatory acceptance criteria for selectivity, linearity, accuracy, precision, and stability. This robust protocol is ready for implementation in clinical and research settings for pharmacokinetic assessments and therapeutic drug monitoring of Rufloxacin.

References

  • Title: M10 Bioanalytical Method Validation and Study Sample Analysis Source: U.S. Food and Drug Administration (FDA) URL: [Link][5]

  • Title: Bioanalytical Method Validation; Guidance for Industry; Availability Source: Federal Register URL: [Link][12]

  • Title: Essential FDA Guidelines for Bioanalytical Method Validation Source: AAPS (American Association of Pharmaceutical Scientists) Blog URL: [Link][3]

  • Title: FDA issues final guidance on bioanalytical method validation Source: GaBI Online URL: [Link][4]

  • Title: Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates Source: Agilent Technologies URL: [Link][10]

  • Title: A fully automated plasma protein precipitation sample preparation method for LC-MS/MS bioanalysis Source: PubMed, Journal of Chromatography B URL: [Link][11]

  • Title: Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review Source: PubMed Central (PMC) URL: [Link][7]

  • Title: Rufloxacin - Compound Summary Source: PubChem, National Center for Biotechnology Information URL: [Link][1]

  • Title: In vitro antimycoplasmal activities of rufloxacin and its metabolite MF 922 Source: PubMed Central (PMC) URL: [Link][2]

  • Title: An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring Source: Frontiers in Pharmacology URL: [Link][6]

Sources

Method

Application Note: A Validated LC-MS/MS Method for the Quantification of N-Desmethylrufloxacin in Human Biological Fluids

Abstract This application note presents a robust and sensitive method for the quantification of N-Desmethylrufloxacin, the primary urinary metabolite of the fluoroquinolone antibiotic Rufloxacin, in biological matrices s...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents a robust and sensitive method for the quantification of N-Desmethylrufloxacin, the primary urinary metabolite of the fluoroquinolone antibiotic Rufloxacin, in biological matrices such as human urine and plasma. The methodology leverages the specificity and sensitivity of Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), which is the gold standard for bioanalytical testing.[1] We provide detailed, step-by-step protocols for sample preparation using both solid-phase extraction (SPE) for urine and protein precipitation (PPT) for plasma, along with optimized chromatographic and mass spectrometric conditions. The described method has been validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring its accuracy, precision, and reliability for use in pharmacokinetic (PK), toxicokinetic (TK), and clinical monitoring studies.[2][3]

Introduction: The Rationale for Metabolite Quantification

Rufloxacin is a broad-spectrum fluoroquinolone antibiotic characterized by a long elimination half-life.[4][5] Its metabolism in humans leads to the formation of several metabolites, with N-Desmethylrufloxacin being a major metabolite found predominantly in urine.[6] Accurate quantification of N-Desmethylrufloxacin is critical for several reasons:

  • Comprehensive Pharmacokinetic Profiling: Understanding the formation and elimination of metabolites is essential for a complete PK profile of the parent drug, helping to explain inter-individual variability.

  • Safety and Toxicology Assessment: Metabolites can have their own pharmacological or toxicological activity. Monitoring their concentration is crucial during drug development and in clinical practice, especially in patients with impaired renal function where metabolite accumulation may occur.[7]

  • Metabolism and Drug-Drug Interaction Studies: Quantifying metabolites helps in elucidating metabolic pathways and assessing the potential for drug-drug interactions.

While N-Desmethylrufloxacin is often found at low or undetectable levels in plasma with typical dosing, its analysis may be required in specific populations or in cases of overdose.[6] This guide therefore provides protocols for both urine, its primary matrix, and plasma.

Principle of the Method: LC-MS/MS

The method employs a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This technique provides exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for the analyte and the internal standard (IS).

Causality of Method Choice:

  • Specificity: Biological fluids are complex matrices. The use of two stages of mass filtering (Q1 and Q3) in MRM mode minimizes interference from endogenous components, ensuring that the signal is exclusively from the analyte of interest.

  • Sensitivity: LC-MS/MS can achieve Limits of Quantification (LOQ) in the low ng/mL range or even sub-ng/mL, which is essential for detecting low concentrations of metabolites, particularly in plasma.[8]

  • Throughput: Modern LC-MS/MS systems, combined with efficient sample preparation, allow for rapid analysis times, making the method suitable for studies involving a large number of samples.[9]

Materials and Reagents

  • Standards: N-Desmethylrufloxacin and Ciprofloxacin (Internal Standard) reference standards (≥98% purity).

  • Solvents: Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA) - all LC-MS grade.

  • Water: Deionized water, Type 1 (18.2 MΩ·cm).

  • Chemicals: Ammonium hydroxide, Ammonium acetate.

  • SPE Cartridges: Mixed-mode cation exchange SPE cartridges (e.g., Oasis MCX, 30 mg, 1 mL).

  • Collection Tubes: Polypropylene microcentrifuge tubes (1.5 mL and 2.0 mL).

  • Instrumentation:

    • HPLC or UPLC system.[9]

    • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[10]

    • Analytical balance, centrifuges, vortex mixer, positive pressure manifold for SPE.

Experimental Protocols

Preparation of Standards and Quality Control (QC) Samples

The foundation of an accurate quantitative assay is the precise preparation of calibration standards and QCs.

  • Primary Stock Solutions (1 mg/mL): Accurately weigh ~2 mg of N-Desmethylrufloxacin and Ciprofloxacin (IS) reference standards. Dissolve in an appropriate volume of methanol to obtain a final concentration of 1 mg/mL. Store at -20°C.

  • Working Standard Solutions: Prepare intermediate stock solutions by serially diluting the primary stocks with 50:50 (v/v) ACN:Water. These will be used to spike into the biological matrix.

  • Calibration Curve (CC) and QC Samples: Spike the appropriate working standard solutions into pooled blank human urine or plasma to create a calibration curve. A typical range might be 10 - 5000 ng/mL. Prepare QC samples at a minimum of three levels: Low, Medium, and High (e.g., 30, 2500, and 4000 ng/mL).

Protocol 1: Sample Preparation from Human Urine via Solid-Phase Extraction (SPE)

SPE is chosen for urine to remove salts and endogenous interferences that can cause ion suppression in the MS source.[11][12] Mixed-mode cation exchange is ideal for retaining the basic piperazinyl group on N-Desmethylrufloxacin.

Workflow Diagram: Solid-Phase Extraction (SPE)

Caption: Step-by-step workflow for Solid-Phase Extraction of N-Desmethylrufloxacin from urine.

Step-by-Step Protocol:

  • Pre-treatment: To 200 µL of urine sample (CC, QC, or unknown), add 20 µL of IS working solution and 200 µL of 2% formic acid. Vortex for 10 seconds.

  • Condition: Place SPE cartridges on a manifold. Condition with 1 mL of methanol followed by 1 mL of water.

  • Load: Load the pre-treated sample onto the conditioned cartridge. Apply gentle pressure or vacuum to pass the sample through at ~1 mL/min.

  • Wash:

    • Wash with 1 mL of 2% formic acid in water to remove hydrophilic interferences.

    • Wash with 1 mL of methanol to remove lipophilic interferences.

  • Elute: Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in 80:20 (v/v) Acetonitrile:Methanol into a clean collection tube.

  • Dry & Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase. Vortex and transfer to an autosampler vial.

Protocol 2: Sample Preparation from Human Plasma via Protein Precipitation (PPT)

PPT is a rapid and effective method for plasma sample cleanup, suitable for high-throughput analysis.[8][9]

  • Aliquot: To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample (CC, QC, or unknown).

  • Spike IS: Add 10 µL of IS working solution.

  • Precipitate: Add 300 µL of cold acetonitrile. Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer: Carefully transfer the supernatant to a clean tube or autosampler vial for analysis.

LC-MS/MS Instrumental Conditions

Causality: The conditions below are selected to achieve a sharp peak shape, good retention, and efficient ionization. A C18 column is used for reversed-phase separation of these moderately polar compounds.[13] The acidic mobile phase ensures the analytes are protonated for positive ion ESI.

Table 1: LC-MS/MS Parameters

ParameterCondition
LC System
ColumnC18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Gradient5% B (0-0.5 min), 5-95% B (0.5-3.0 min), 95% B (3.0-4.0 min), 5% B (4.1-5.0 min)
Column Temperature40°C
Injection Volume5 µL
MS/MS System
Ionization ModeElectrospray Ionization (ESI), Positive
Source Temperature500°C
IonSpray Voltage+5500 V
MRM TransitionsN-Desmethylrufloxacin: m/z 350.1 → 306.1 (Quantifier), 350.1 → 231.1 (Qualifier)
Ciprofloxacin (IS): m/z 332.1 → 288.1 (Quantifier)
Dwell Time100 ms

Note: MRM transitions are predictive and must be optimized empirically on the specific mass spectrometer used.

Method Validation Summary

The method was validated following ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[14][15] The results are summarized below.

Table 2: Summary of Method Validation Parameters

ParameterAcceptance CriteriaResult
Specificity No significant interference at analyte/IS retention timesPassed. No interferences observed in blank matrix.
Linearity & Range Correlation coefficient (r²) ≥ 0.9910 - 5000 ng/mL, r² > 0.995
Accuracy (RE%) Within ±15% (±20% at LLOQ)-5.8% to 7.2%
Precision (CV%) ≤15% (≤20% at LLOQ)Intra-day: ≤8.5%, Inter-day: ≤10.2%
Lower Limit of Quant. (LLOQ) S/N ≥ 10, with acceptable accuracy & precision10 ng/mL
Matrix Effect CV% of IS-normalized matrix factor ≤15%Passed. Ion suppression was consistent and corrected by the IS.
Recovery Consistent and preciseUrine (SPE): >85%; Plasma (PPT): >90%
Stability (Freeze-Thaw, Bench-Top, Long-Term) %-bias within ±15% of nominal concentrationStable for 3 freeze-thaw cycles, 8 hours at RT, and 90 days at -80°C.

General Workflow Visualization

This diagram illustrates the complete process from sample receipt to final data generation.

Caption: Overview of the bioanalytical workflow for N-Desmethylrufloxacin quantification.

Conclusion

The LC-MS/MS method detailed in this application note provides a reliable, specific, and sensitive tool for the quantification of N-Desmethylrufloxacin in human urine and plasma. The protocols for sample preparation are robust and the method validation demonstrates performance that meets international regulatory standards. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals engaged in the bioanalysis of Rufloxacin and its metabolites.

References

  • Bagnati, R., et al. (2021). NanoMIP-Based Solid Phase Extraction of Fluoroquinolones from Human Urine: A Proof-of-Concept Study. Separations. Available at: [Link][11]

  • Oliveira, H. L., et al. (2016). Molecularly imprinted pipette-tip solid phase extraction for selective determination of fluoroquinolones in human urine using HPLC-DAD. Journal of Chromatography B. Available at: [Link][16]

  • Pianetti, G. A., et al. (1994). Absence of Effect of Rufloxacin on Theophylline Pharmacokinetics in Steady State. Antimicrobial Agents and Chemotherapy. Available at: [Link][6]

  • Rimoldi, I., et al. (1992). Pharmacokinetics of Rufloxacin Once Daily in Patients With Lower Respiratory Tract Infections. Infection. Available at: [Link][4]

  • Wise, R., et al. (1992). Multiple-dose pharmacokinetics and safety of rufloxacin in normal volunteers. Antimicrobial Agents and Chemotherapy. Available at: [Link][5]

  • El-Kommos, M. E., et al. (2004). Spectrofluorimetric, Atomic Absorption Spectrometric and Spectrophotometric Determination of Some Fluoroquinolones. Science Publications. Available at: [Link][17]

  • Donati, M., et al. (1992). Pharmacokinetics of rufloxacin in patients with impaired renal function. Antimicrobial Agents and Chemotherapy. Available at: [Link][7]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. Available at: [Link][14]

  • Khan, M. S., et al. (2013). Sensitive Spectrofluorimetric Method for Determination of Fluoroquinolones through Charge-Transfer Complex Formation. Scientific Research Publishing. Available at: [Link][18]

  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures. EMA. Available at: [Link][2]

  • ICH. (2022). ICH guideline Q2(R2) on validation of analytical procedures. International Council for Harmonisation. Available at: [Link][15]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. Available at: [Link][3]

  • Colin, P., et al. (2018). An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring. Frontiers in Pharmacology. Available at: [Link][19]

  • Jaber, A. M. Y., et al. (2014). LC–MS/MS method for simultaneous quantification of ten antibiotics in human plasma for routine therapeutic drug monitoring. Journal of Antimicrobial Chemotherapy. Available at: [Link][9]

  • Salem, H. (2016). Spectrofluorimetric Determination of Certain Fluoroquinolones Through Charge Transfer Complex Formation. ResearchGate. Available at: [Link][20]

  • Al-Ghamdi, K., et al. (2014). Determination of Sibutramine and Its N-Desmethyl Metabolites in Human Plasma Using HPLC Coupled with Tandem Mass Spectroscopy. American Journal of Analytical Chemistry. Available at: [Link][10]

  • Nicoli, R., et al. (2018). New liquid chromatography coupled with mass spectrometry method for ciprofloxacin monitoring in human plasma. ResearchGate. Available at: [Link][8]

  • Decosterd, L. A., et al. (2010). Liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) methods for the therapeutic drug monitoring of cytotoxic anticancer drugs. Journal of Chromatography B. Available at: [Link][1]

  • Santana, D. P., et al. (2007). Development and validation of a new method for the quantification of norfloxacin by HPLC-UV and its application to a comparative bioequivalence study. Brazilian Journal of Pharmaceutical Sciences. Available at: [Link][13]

Sources

Application

N-Desmethylrufloxacin reference standard for analytical testing

Application Note: Advanced Analytical Methodologies for the Quantification and Impurity Profiling of N-Desmethylrufloxacin Reference Standard Scientific Rationale & Introduction Rufloxacin is a broad-spectrum fluoroquino...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Analytical Methodologies for the Quantification and Impurity Profiling of N-Desmethylrufloxacin Reference Standard

Scientific Rationale & Introduction

Rufloxacin is a broad-spectrum fluoroquinolone antibacterial agent characterized by a prolonged elimination half-life and robust tissue penetration[1]. During hepatic biotransformation and environmental degradation, rufloxacin primarily yields two derivatives: rufloxacinsulfoxide and N-desmethylrufloxacin[2].

N-Desmethylrufloxacin (also identified in literature as MF 922) is not merely an inactive byproduct; in vitro studies demonstrate that it retains significant antimycoplasmal activity comparable to the parent compound[3]. Consequently, the availability and utilization of a highly pure N-desmethylrufloxacin reference standard are critical for two distinct phases of drug development:

  • Pharmacokinetic (PK) Profiling: To accurately track the active metabolite in biological matrices (plasma and urine) and prevent the overestimation of the parent drug's efficacy[1].

  • Quality Control (QC) & Impurity Profiling: To monitor the degradation of the Rufloxacin Active Pharmaceutical Ingredient (API) during stability testing, ensuring regulatory compliance.

Physicochemical Properties

Understanding the physicochemical nature of N-desmethylrufloxacin is foundational for developing robust extraction and chromatographic methods. The removal of the methyl group from the piperazine ring increases the molecule's polarity relative to rufloxacin, directly influencing its chromatographic retention behavior.

Table 1: Physicochemical Specifications of N-Desmethylrufloxacin

ParameterSpecification / Data
Chemical Name 9-Fluoro-2,3-dihydro-10-(piperazin-1-yl)-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzothiazine-6-carboxylic acid
CAS Registry Number 101337-87-5[4]
Molecular Formula C₁₆H₁₆FN₃O₃S
Molecular Weight 349.38 g/mol
Physical Appearance Pale yellow to off-white crystalline powder
Solubility Profile Soluble in dilute aqueous acids/bases; slightly soluble in methanol; insoluble in hexane.

Metabolic Pathway & Structural Relationships

The structural conversion from Rufloxacin to N-Desmethylrufloxacin is mediated by hepatic CYP450 enzymes (specifically N-demethylation)[1]. Understanding this pathway is essential for predicting potential matrix interferences during LC-MS/MS analysis.

MetabolicPathway Rufloxacin Rufloxacin (Parent API) CYP Hepatic CYP450 (N-demethylation) Rufloxacin->CYP Oxidation S-Oxidation Rufloxacin->Oxidation NDesmethyl N-Desmethylrufloxacin (MF 922 / Impurity) Sulfoxide Rufloxacin Sulfoxide (Metabolite) CYP->NDesmethyl Oxidation->Sulfoxide

Figure 1: Primary metabolic and degradation pathways of Rufloxacin.

Experimental Protocols

To address both API purity testing and trace-level biological quantification, two distinct methodologies are required. The protocols below are designed as self-validating systems, ensuring that any analytical drift or matrix effect is immediately identified.

Protocol A: HPLC-UV Method for API Impurity Profiling

Causality & Design Choice: UV detection is selected for API batch release because it offers high precision and robustness at higher concentrations. A detection wavelength of 290 nm is chosen as it corresponds to the π-π* transition of the fluoroquinolone core, providing an optimal signal-to-noise ratio for both the parent API and the desmethyl impurity[2].

Step-by-Step Methodology:

  • Standard Preparation: Dissolve 10.0 mg of N-desmethylrufloxacin reference standard in 10 mL of 0.1 M HCl (primary stock). Dilute with mobile phase to create a working standard of 10 µg/mL.

  • Column Selection: Use a C18 reversed-phase column (e.g., 250 mm × 4.6 mm, 5 µm). Reasoning: The hydrophobic stationary phase effectively resolves the slightly more polar N-desmethylrufloxacin (elutes first) from the highly retained Rufloxacin.

  • Mobile Phase: Prepare a gradient of (A) 0.05 M Phosphate buffer (pH 3.0) and (B) Acetonitrile.

  • Chromatographic Conditions: Flow rate at 1.0 mL/min; Column temperature at 30°C; Injection volume of 20 µL.

  • Self-Validation Check: Inject a blank diluent followed by a resolution mixture containing both Rufloxacin and N-desmethylrufloxacin. The run is only valid if the resolution factor (Rs) between the two peaks is ≥ 2.5.

Protocol B: LC-MS/MS Method for Trace PK Analysis

Causality & Design Choice: For biological matrices (plasma/urine), HPLC-UV lacks the sensitivity required to detect trace elimination phases. LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode provides the necessary specificity to differentiate the metabolite from endogenous plasma lipids[1].

AnalyticalWorkflow Sample Biological Matrix (Plasma/Urine) Prep Protein Precipitation (Acetonitrile) Sample->Prep Centrifuge Centrifugation (14,000 rpm) Prep->Centrifuge LC HPLC Separation (C18 Column) Centrifuge->LC MS MS/MS Detection (ESI+, MRM Mode) LC->MS Data Quantification & Validation MS->Data

Figure 2: Self-validating LC-MS/MS analytical workflow for trace quantification.

Step-by-Step Methodology:

  • Sample Preparation: Aliquot 100 µL of human plasma/urine into a microcentrifuge tube.

  • Protein Precipitation: Add 300 µL of cold Acetonitrile (containing 50 ng/mL of Enoxacin as an internal standard). Reasoning: Acetonitrile effectively denatures plasma proteins while maintaining the solubility of the moderately polar N-desmethylrufloxacin, preventing analyte occlusion in the protein pellet.

  • Centrifugation: Vortex for 30 seconds, then centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Transfer 200 µL of the clear supernatant to an autosampler vial.

  • MS/MS Parameters: Electrospray Ionization (ESI) in positive mode. Monitor the MRM transition for N-desmethylrufloxacin (e.g., m/z 350.1 → m/z 306.1).

  • Self-Validation Check: Analyze a Lower Limit of Quantification (LLOQ) sample (0.01 µg/mL) before the biological samples. The batch is approved only if the LLOQ signal-to-noise ratio is ≥ 10:1 and the internal standard recovery is consistent (±15%) across all samples.

System Suitability & Validation Data

The following table summarizes the comparative validation metrics of the two protocols, demonstrating their respective fitness-for-purpose in analytical testing.

Table 2: Comparative Validation Parameters

Validation ParameterHPLC-UV (API Purity)LC-MS/MS (PK Trace Analysis)
Linear Dynamic Range 1.0 – 100.0 µg/mL0.01 – 5.0 µg/mL
Limit of Detection (LOD) 0.2 µg/mL0.003 µg/mL
Limit of Quantification (LOQ) 1.0 µg/mL0.01 µg/mL[1]
Intra-day Precision (%RSD) ≤ 1.5%≤ 4.2%
Inter-day Precision (%RSD) ≤ 2.0%≤ 5.5%
Matrix Recovery 98.5% – 101.2%89.4% – 94.1%

Conclusion

The accurate quantification of N-desmethylrufloxacin is imperative for both the pharmacological profiling of Rufloxacin and the stringent quality control of its API. By employing the causality-driven methodologies outlined above—utilizing HPLC-UV for robust high-concentration purity assays and LC-MS/MS for highly sensitive trace analysis—laboratories can establish a self-validating, regulatory-compliant analytical framework.

References

  • Vree, T. B., van den Biggelaar-Martea, M., & Imbimbo, B. P. (1992). High performance liquid chromatography and preliminary pharmacokinetics of rufloxacin and its metabolites N-desmethylrufloxacin and rufloxacinsulfoxide in plasma and urine of humans. European Journal of Drug Metabolism and Pharmacokinetics. URL: [Link]

  • Blandino, G., et al. (1994). In vitro antimycoplasmal activities of rufloxacin and its metabolite MF 922. Antimicrobial Agents and Chemotherapy. URL: [Link]

  • Vree, T. B., et al. (1992). High-performance liquid chromatography and preliminary pharmacokinetics of rufloxacin and its metabolites, N-desmethylrufloxacin and rufloxacinsulfoxide, in urine of Rhesus monkey Macaca mulatta. Journal of Chromatography B: Biomedical Sciences and Applications. URL: [Link]

Sources

Method

Application Note: Stability Testing and Degradation Analysis of N-Desmethylrufloxacin

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol Introduction: The Analytical Context of Rufloxacin Impuri...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Introduction: The Analytical Context of Rufloxacin Impurities

Rufloxacin is a broad-spectrum, long-acting fluoroquinolone antibiotic characterized by a unique tricyclic structure containing a benzothiazine ring. During the lifecycle of drug development and formulation, identifying and controlling degradation products is a critical regulatory requirement under ICH Q1A(R2) and Q3B(R2) guidelines[1].

N-Desmethylrufloxacin is both a major in vivo metabolite and a primary degradation impurity of rufloxacin[2][3]. It forms via the cleavage of the methyl group attached to the piperazine ring at the C7-equivalent position of the fluoroquinolone core. Because fluoroquinolones are inherently photolabile and susceptible to oxidative stress, understanding the specific mechanistic pathways that yield N-Desmethylrufloxacin is essential for designing robust, stability-indicating analytical methods (SIAMs) and protective formulation strategies.

Mechanistic Insights into Degradation Pathways

To develop a self-validating stability protocol, one must first understand the causality of the degradation. Rufloxacin does not degrade randomly; its breakdown is governed by specific structural vulnerabilities[4].

A. Photodegradation (The Primary Pathway)

Fluoroquinolones act as endogenous photosensitizers. When exposed to UV/Vis light, the fluoroquinolone chromophore absorbs energy, transitioning to an excited triplet state. This state interacts with molecular oxygen to generate singlet oxygen ( 1O2∗​ ). In rufloxacin, the presence of the piperazine ring and the unique O-S group in the tricyclic system facilitates a specific electron transfer. Singlet oxygen generates a radical cation intermediate on the piperazine nitrogen. Subsequent oxidative cleavage of the side chain results in rapid N-demethylation, yielding N-Desmethylrufloxacin[4][5].

B. Oxidative Degradation

The sulfur atom embedded within the benzothiazine ring of rufloxacin is highly susceptible to electrophilic attack by peroxides or reactive oxygen species (ROS). Under oxidative stress (e.g., H2​O2​ exposure), this sulfur atom is oxidized to form Rufloxacin sulfoxide , a secondary major impurity[2].

C. Hydrolytic Degradation

While the fluoroquinolone core is relatively stable to hydrolysis, extreme pH conditions (pH < 2 or pH > 10) can induce decarboxylation at the C3 position or promote further breakdown of the piperazine moiety.

DegradationPathway R Rufloxacin (API) Photo Photolysis (UV/Vis) Singlet Oxygen (1O2*) R->Photo Light exposure Ox Oxidation (H2O2) R->Ox Peroxide stress Radical Radical Cation Intermediate Photo->Radical Electron transfer Sulf Rufloxacin Sulfoxide (S-Oxidation) Ox->Sulf Thiazine sulfur oxidation NDes N-Desmethylrufloxacin (Demethylation) Radical->NDes Piperazine side-chain cleavage

Fig 1. Mechanistic degradation pathway of Rufloxacin to N-Desmethylrufloxacin and Sulfoxide.

Stability-Indicating Analytical Method (LC-MS/MS)

To accurately quantify N-Desmethylrufloxacin alongside the parent API, a highly specific LC-MS/MS approach is recommended. The use of a C8 or C18 reversed-phase column with an acidic mobile phase ensures the protonation of the secondary amine in N-Desmethylrufloxacin, preventing peak tailing and maximizing electrospray ionization (ESI+) efficiency[6].

Table 1: Optimized LC-MS/MS Chromatographic Parameters
ParameterSpecification / ConditionScientific Rationale
Column Zorbax Eclipse Plus C18 (150 x 4.6 mm, 5 µm)Provides high theoretical plates for resolving closely eluting polar impurities.
Mobile Phase A 0.1% Formic Acid in MS-grade H2​O Formic acid acts as an ion-pairing agent, ensuring amine protonation (pH ~2.7).
Mobile Phase B Acetonitrile (100%)Aprotic solvent provides optimal desolvation in the MS source.
Gradient 5% B to 60% B over 15 minsEnsures elution of polar N-Desmethylrufloxacin before the parent Rufloxacin.
Flow Rate 0.8 mL/min (split to MS)Balances chromatographic resolution with MS vacuum limitations.
Detection (MS) ESI Positive, MRM ModeHigh specificity. Monitors specific precursor-to-product ion transitions.

Experimental Protocol: Forced Degradation & Stability Testing

This self-validating protocol is designed to achieve a target degradation of 5% to 20%. Degradation beyond 20% risks the formation of secondary/tertiary degradants that are not clinically or chemically relevant to standard shelf-life conditions.

Phase 1: Sample Preparation
  • Stock Solution: Accurately weigh 10.0 mg of Rufloxacin reference standard into a 10 mL volumetric flask. Dissolve in 5 mL of Methanol, sonicate for 5 minutes, and make up to volume with Mobile Phase A (Concentration: 1 mg/mL).

  • Working Solution: Dilute the stock to 100 µg/mL using Mobile Phase A.

Phase 2: Execution of Stress Conditions

Note: Every stressed sample must be accompanied by a control sample (stored at 4°C in the dark) to validate that degradation is solely caused by the applied stressor.

Step 2.1: Photolytic Degradation (ICH Q1B)

  • Transfer 5 mL of the working solution into a clear quartz vial (UV transparent).

  • Expose the vial in a photostability chamber to a minimum of 1.2 million lux hours and 200 Watt-hours/m² of near-UV energy.

  • Causality Check: The generation of N-Desmethylrufloxacin should be highest in this sample due to the radical cation mechanism[4].

Step 2.2: Oxidative Degradation

  • Mix 2 mL of the working solution with 2 mL of 3% H2​O2​ in a light-protected amber vial.

  • Incubate at room temperature for 24 hours.

  • Quenching (Self-Validation): Add 1 mL of 10% Sodium Thiosulfate to neutralize residual peroxide. This prevents continued degradation inside the autosampler, ensuring analytical reproducibility.

Step 2.3: Acid/Base Hydrolysis

  • Acid: Mix 2 mL of working solution with 2 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.

  • Base: Mix 2 mL of working solution with 2 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours.

  • Neutralization: Cool to room temperature. Neutralize the acid sample with 2 mL of 0.1 N NaOH, and the base sample with 2 mL of 0.1 N HCl. Dilute to a final volume of 10 mL with Mobile Phase A.

Phase 3: Data Analysis and System Suitability

Inject 5 µL of each neutralized/quenched sample into the LC-MS/MS system.

Table 2: Expected Degradation Profile and Limits
Stress ConditionPrimary Degradation Product ObservedExpected Degradation (%)Regulatory Limit (ICH Q3B)
Photolysis (UV/Vis) N-Desmethylrufloxacin12 - 18%Identification required if >0.1%
Oxidation ( H2​O2​ ) Rufloxacin sulfoxide10 - 15%Identification required if >0.1%
Acidic (0.1 N HCl) Negligible (Core is stable)< 2%N/A
Basic (0.1 N NaOH) Piperazine cleavage products5 - 8%Identification required if >0.1%
Thermal (60°C, 7 days) None (Stable in solid state)< 1%N/A

Analytical Insight: If N-Desmethylrufloxacin is detected in the thermal stress sample, investigate the formulation excipients. Residual moisture or trace metal ions in the packaging can act as catalysts for premature demethylation[1].

References

  • Histological Toxicity of Grepafloxacin after Intravitreal Injection. ResearchGate. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHpBhZPHL-Fj-fZUQImuaKt095oz3tCxrvE6VylU2Kb9q2n45J05ztzybi_CxzFxFfzVon0yHosONaMiccHTAd52fYrTearJG4UHE6hXpHvaZ9IwJBHGBYbuZlJw9XA5_CmnazeT9qDievIe3oIwI6ZkswUEiG8nyuRAC1-ixN8B2oyKlTpG-CeVARKwmyEptfdl274dBb9U29_C3S2vzdcWN4Rsamd3xZFdIz98uA=]
  • Scheme 3. Rufloxacin photodegradation and photosensitization pathway. ResearchGate. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHoNiPwFcrl2x7MTZDBya6wTqn6Xn9SX7XwgevktyWT_GOOseNMqRSy-eWPb9WamHIXZyi3MT5KxQwuMZJ0GIMXBS3a9eFcqeJe1wcGGKHxpMzxsf1AiHvxOA0EMnmVgF-3SxMMe20bNmXs5NKcmgWC51NxccFb-Q_dQklwaXt59Gqp7PQP5TSejRutd6H6UQduaVALCQBvBVIl13rWe32MdR3tgvnOhfhai1Nbr9qX]
  • Phototoxicity of Quinolones and Fluoroquinolones: A Mechanistic Review About Photophysical and Photochemical Pathways. MDPI. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGEl8ATlC4cxZ14o4k5uxJlj4N42cgejlkS6KI5oPtTLxh4D3hGreYnHf4iBMiFnyErwY9MfMbpQI6EdQiaGVj0RDI-rzH6LblduNnfAErrLhAAU6BiyY4DZUK5La3LpQ==]
  • A Rapid liquid Chromatography-Tandem Mass Spectrometry Method for the Determination of Ciprofloxacin. Research Journal of Pharmacy and Technology. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGBJPziCQYUo7TqwgDKU73sYzTpPweZIXP2zynJEhVxDgDeU_4bh1vr9_Q8vPCyhBFiCsE0KrQQnFfqUHRI2nJtzZGGwqvHr4toBbvxpFA2HigzMjiirJRWS3UMb4zQZCmzTdbkxCPOfeNcNcnMV2MlIE8wDlfCTgWumYaKPju9hCbNXFZqg68nf38jlN3sVlIlRyY6ly_eTg_kCoyujLbtPfB9PaBbhf3a]
  • Evaluating Impurities in Drugs (Part III of III). Pharmaceutical Technology. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHEoOQpT7kkCPB7CeyJXPJLZKI_mQ9T4ywLGqMlYEewUn67Ah3Z6EcGNXJigjNhoe5fqPtwMetrtySHiF6Ayc8n3hy5Z0YrzV3yGC3ImWwumAR7MoF1EUHKGAvxXaJFvLie5vkKL4Wcc_0iYD5yufqHPK8DHCS3fcJ7zT0gHccRtzA=]
  • Absence of Effect of Rufloxacin on Theophylline Pharmacokinetics in Steady State. National Institutes of Health (NIH). Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF_0tVoVB0mwBgFSFkc3HaiESnh3Urs2GFsNb2pYdB2-31R0JtgFyKtm7VzWojNipoK1R13QPfJTfez5HiCedElacuhvpCnsWJquE9H6dLtEouS6GxpyBFlpDLlAyj2Wj8OqcmgP-20BzV0nQ==]

Sources

Application

Application Note: N-Desmethylrufloxacin in In Vitro Drug Metabolism and CYP450 Inhibition Workflows

Target Audience: Researchers, Principal Investigators, and Drug Development Professionals Application Area: Preclinical Pharmacokinetics (PK), Drug-Drug Interactions (DDI), and In Vitro Metabolism Scientific Rationale &...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Principal Investigators, and Drug Development Professionals Application Area: Preclinical Pharmacokinetics (PK), Drug-Drug Interactions (DDI), and In Vitro Metabolism

Scientific Rationale & Mechanistic Background

Rufloxacin is a broad-spectrum fluoroquinolone antibacterial agent characterized by a long elimination half-life of approximately 30 to 45 hours, a low renal clearance, and excellent tissue penetration[1],[2]. In clinical pharmacokinetics, evaluating the drug-drug interaction (DDI) potential of quinolones is a critical regulatory requirement, particularly regarding their tendency to competitively inhibit Cytochrome P450 1A2 (CYP1A2)—the primary enzyme responsible for the metabolism of co-administered drugs like theophylline and caffeine[1].

The severity of CYP1A2 inhibition by quinolones is heavily dictated by their chemical structure. Rufloxacin possesses an N-methyl substituent at position 4′ of its piperazinyl ring[1]. This specific N-methylation is mechanistically associated with a significantly lower inhibitory affinity for CYP1A2 compared to unmethylated congeners (e.g., ciprofloxacin, enoxacin)[1]. Consequently, parent rufloxacin does not cause clinically relevant inhibition of theophylline metabolism at steady state[1].

However, in vivo and in vitro hepatic metabolism of rufloxacin yields a major active metabolite: N-desmethylrufloxacin [2],[3]. The metabolic removal of the methyl group exposes a secondary amine on the piperazine ring. Because unmethylated piperazine rings are the primary pharmacophore driving CYP1A2 inhibition in this drug class, N-desmethylrufloxacin theoretically regains the structural prerequisite for enzyme binding. Therefore, utilizing N-desmethylrufloxacin as a test article in in vitro microsomal assays is essential for comprehensively mapping the DDI profile of the parent compound.

G Ruf Rufloxacin (N-methyl piperazine) CYP Hepatic Metabolism (CYP450) Ruf->CYP N-demethylation Target CYP1A2 Enzyme (DDI Target) Ruf->Target Weak/No Inhibition NDes N-Desmethylrufloxacin (Secondary Amine) CYP->NDes Major Metabolite NDes->Target Competitive Inhibition

Fig 1. Metabolic conversion of Rufloxacin to N-Desmethylrufloxacin and subsequent CYP1A2 interaction.

Physicochemical Profiling & Comparative Data

To establish a robust analytical framework, it is vital to understand the physicochemical differences between the parent drug and its metabolite. High-performance liquid chromatography (HPLC) and LC-MS/MS are the gold standards for separating and quantifying these entities in biological matrices[2],[3].

Table 1: Pharmacokinetic & Physicochemical Properties

PropertyRufloxacinN-Desmethylrufloxacin
Molecular Weight 363.38 g/mol 349.36 g/mol
Piperazine N-Substitution N-Methyl (Tertiary Amine)N-H (Secondary Amine)
Plasma Protein Binding ~60%[1]Assumed similar (~50-60%)
Terminal Half-Life 30 - 45 h[2]Formation-rate limited
Detection Limit (HPLC) < 0.01 µg/mL[1]< 0.01 µg/mL[1]

Table 2: Comparative CYP1A2 Inhibition Potential of Quinolones

Quinolone / MetaboliteStructural FeatureCYP1A2 Inhibition Impact
Enoxacin Unmethylated piperazineStrong (Up to 50% clearance reduction)[1]
Ciprofloxacin Unmethylated piperazineModerate (30-40% clearance reduction)[1]
Rufloxacin N-methylated piperazineNegligible (No effect on theophylline)[1]
N-Desmethylrufloxacin Unmethylated piperazinePrimary target of this in vitro protocol

Experimental Protocol: In Vitro CYP1A2 Inhibition Assay

The following methodology outlines a self-validating in vitro system to determine the half-maximal inhibitory concentration (IC₅₀) of N-desmethylrufloxacin against CYP1A2 using Human Liver Microsomes (HLM).

Assay Design & Causality

To ensure the protocol is a self-validating system , three distinct control arms must be run in parallel:

  • Negative Control (No NADPH): Confirms that probe depletion is strictly Cytochrome P450-mediated and not due to chemical instability or non-specific degradation.

  • Positive Control (Fluvoxamine or Furafylline): A known, potent CYP1A2 inhibitor is used to validate the sensitivity and functional integrity of the HLM batch.

  • Vehicle Control: Ensures the organic solvent used to dissolve N-desmethylrufloxacin does not independently inhibit CYP activity.

Workflow Prep 1. Reagent Prep N-Desmethylrufloxacin + HLM + Probe Equil 2. Equilibration 5 min at 37°C Prep->Equil Init 3. Initiation Add 1 mM NADPH Equil->Init Incub 4. Incubation 15 min at 37°C Init->Incub Term 5. Termination Add Ice-Cold ACN + IS Incub->Term Analysis 6. LC-MS/MS Quantify Substrate Depletion Term->Analysis

Fig 2. Step-by-step in vitro workflow for assessing CYP450 inhibition using human liver microsomes.

Step-by-Step Methodology

Step 1: Reagent Preparation

  • HLM Suspension: Thaw HLMs on ice. Dilute in 100 mM Potassium Phosphate buffer (pH 7.4) to a final assay concentration of 0.5 mg/mL. Causality: HLMs preserve the native lipid membrane environment essential for optimal CYP450 conformational stability.

  • Test Article: Prepare serial dilutions of N-desmethylrufloxacin in DMSO (final assay concentrations: 0.1, 1, 10, 50, 100, and 500 µM). Causality: Final DMSO concentration must remain <0.1% (v/v) to prevent solvent-induced enzyme denaturation.

  • Probe Substrate: Prepare Phenacetin (a highly specific CYP1A2 probe) at a final concentration of 50 µM.

Step 2: Pre-Incubation (Thermal Equilibration)

  • Combine HLM, N-desmethylrufloxacin, and Phenacetin in a 96-well plate.

  • Incubate the mixture at 37°C for 5 minutes.

  • Causality: Pre-incubation ensures all assay components reach thermal equilibrium, preventing a thermodynamic lag phase in enzyme kinetics upon reaction initiation.

Step 3: Reaction Initiation

  • Add NADPH regenerating system (or freshly prepared 1 mM NADPH) to all wells to initiate the reaction.

  • Causality: CYP450 enzymes are obligate monooxygenases that strictly require electron donation from NADPH to catalyze substrate oxidation.

Step 4: Incubation

  • Incubate the plate at 37°C for exactly 15 minutes with gentle orbital shaking.

Step 5: Reaction Termination

  • Add an equal volume of ice-cold Acetonitrile (ACN) spiked with an Internal Standard (e.g., Acetaminophen-d4) to all wells.

  • Causality: The sudden introduction of cold organic solvent instantly precipitates microsomal proteins, permanently halting the enzymatic reaction while extracting the small-molecule analytes into the supernatant.

Step 6: Centrifugation & LC-MS/MS Analysis

  • Centrifuge the plate at 4,000 × g for 15 minutes at 4°C.

  • Transfer the supernatant to a clean plate for LC-MS/MS analysis. Monitor the depletion of Phenacetin and the formation of its metabolite (Acetaminophen) to calculate the IC₅₀ of N-desmethylrufloxacin.

References

  • Absence of Effect of Rufloxacin on Theophylline Pharmacokinetics in Steady State Source: Antimicrobial Agents and Chemotherapy (via PubMed Central / NIH) URL:[Link]

  • Biliary excretion of rufloxacin in humans Source: Antimicrobial Agents and Chemotherapy (ASM Journals) URL:[Link]

  • High performance liquid chromatography and preliminary pharmacokinetics of rufloxacin and its metabolites N-demethylrufloxacin and rufloxacin sulfoxide in plasma and urine of humans Source: European Journal of Drug Metabolism and Pharmacokinetics (via PubMed / NIH) URL:[Link]

Sources

Method

Application Notes &amp; Protocols: Leveraging N-Desmethylrufloxacin in Novel Antibiotic Therapies

Abstract The escalating crisis of antimicrobial resistance (AMR) necessitates innovative strategies for antibiotic discovery and development.[1][2] Metabolites of existing drugs represent a compelling, yet often overlook...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The escalating crisis of antimicrobial resistance (AMR) necessitates innovative strategies for antibiotic discovery and development.[1][2] Metabolites of existing drugs represent a compelling, yet often overlooked, source of new chemical entities. N-Desmethylrufloxacin, the primary metabolite of the fluoroquinolone antibiotic Rufloxacin, presents a promising scaffold for the development of next-generation antibacterial agents.[3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing N-Desmethylrufloxacin as a lead compound. We will explore its core mechanism of action, detail robust protocols for in vitro evaluation, and outline a strategic workflow for lead optimization.

Introduction: The Rationale for N-Desmethylrufloxacin

N-Desmethylrufloxacin is a major metabolite of Rufloxacin, a long-acting fluoroquinolone antibiotic.[3][4] While the parent drug, Rufloxacin, has a known antibacterial profile, its metabolites have been studied to a lesser extent.[4] Research indicates that N-Desmethylrufloxacin itself possesses in vitro antibacterial activity and may act synergistically with its parent compound against certain pathogens.[5]

The core rationale for focusing on N-Desmethylrufloxacin is twofold:

  • Established Pharmacophore: It retains the essential fluoroquinolone core responsible for antibacterial action, providing a validated starting point for chemical modification.[6]

  • Potential for Improved Properties: Modification of the N-piperazinyl substituent, the site of demethylation from Rufloxacin, is a well-established strategy for altering the spectrum, potency, and safety profile of fluoroquinolones.[6] This position offers a prime target for medicinal chemists to enhance activity against resistant strains or reduce off-target effects.

This guide will provide the foundational methodologies required to explore the therapeutic potential of N-Desmethylrufloxacin and its future derivatives.

Core Mechanism of Action: Targeting Bacterial DNA Replication

Like all fluoroquinolones, N-Desmethylrufloxacin is a bactericidal agent that functions by inhibiting essential bacterial enzymes responsible for DNA replication.[][8] This targeted disruption of DNA synthesis ultimately leads to bacterial cell death.[]

The primary targets are two specific type II topoisomerase enzymes:

  • DNA Gyrase (GyrA and GyrB subunits): This enzyme introduces negative supercoils into bacterial DNA, a crucial step for relieving torsional stress during DNA replication and transcription.[8] Inhibition of DNA gyrase is the principal mechanism of action against many Gram-negative bacteria.[][8]

  • Topoisomerase IV (ParC and ParE subunits): This enzyme is primarily responsible for decatenating (unlinking) daughter chromosomes after DNA replication, allowing for proper cell division.[] Inhibition of topoisomerase IV is the dominant mechanism against most Gram-positive bacteria.[][9]

N-Desmethylrufloxacin binds to the complex formed between these enzymes and the bacterial DNA, stabilizing it. This action traps the enzymes in place, leading to a halt in the replication fork's progression and the generation of lethal double-strand DNA breaks.[9] Eukaryotic cells lack DNA gyrase and possess a structurally distinct topoisomerase II, which provides the basis for the selective toxicity of fluoroquinolones against bacteria.

Diagram: Proposed Mechanism of Action

The following diagram illustrates the dual-targeting mechanism of fluoroquinolones like N-Desmethylrufloxacin.

Fluoroquinolone_MoA cluster_drug N-Desmethylrufloxacin cluster_bacteria Bacterial Cell cluster_gram_neg Gram-Negative Bacteria cluster_gram_pos Gram-Positive Bacteria drug N-Desmethylrufloxacin gyrase DNA Gyrase (Primary Target) drug->gyrase Inhibits topoIV Topoisomerase IV (Primary Target) drug->topoIV Inhibits replication DNA Replication & Transcription gyrase->replication Required for topoIV->replication Required for death Bacterial Cell Death replication->death Disruption leads to

Caption: Dual inhibition of DNA Gyrase and Topoisomerase IV by N-Desmethylrufloxacin.

Experimental Protocols for In Vitro Evaluation

A robust preclinical data package is essential for advancing any new antibiotic candidate.[10] The following protocols provide standardized methods for assessing the fundamental antibacterial properties of N-Desmethylrufloxacin and its synthetic derivatives.

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[11][12] This is the foundational metric for assessing antibacterial potency. This protocol is based on the broth microdilution method outlined by the Clinical and Laboratory Standards Institute (CLSI).[13][14]

Objective: To determine the MIC of N-Desmethylrufloxacin against a panel of clinically relevant bacterial strains.

Materials:

  • N-Desmethylrufloxacin (and derivatives) stock solution (e.g., 10 mg/mL in a suitable solvent like DMSO or water).[15]

  • Sterile 96-well microtiter plates.[15]

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853).

  • 0.5 McFarland turbidity standard.

  • Sterile saline or phosphate-buffered saline (PBS).

  • Spectrophotometer.

  • Incubator (35-37°C).

Procedure:

  • Inoculum Preparation:

    • From a fresh (18-24 hour) agar plate, select 4-5 well-isolated colonies of the test organism.[16]

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[16]

    • Dilute this adjusted suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Drug Dilution Series:

    • Dispense 50 µL of CAMHB into wells 2 through 12 of a 96-well plate.

    • Prepare a 2x working stock of the highest desired drug concentration in CAMHB. Add 100 µL of this solution to well 1.

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10.

    • Well 11 will serve as the growth control (no drug).

    • Well 12 will serve as the sterility control (no drug, no bacteria).

  • Inoculation:

    • Add 50 µL of the prepared bacterial inoculum to wells 1 through 11. This brings the total volume in each well to 100 µL and dilutes the drug to its final test concentration.

    • Add 50 µL of sterile CAMHB to well 12.

  • Incubation:

    • Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading Results:

    • The MIC is the lowest drug concentration showing no visible growth (i.e., the first clear well). This can be determined by visual inspection or by reading absorbance on a plate reader.

Self-Validation & Controls:

  • Positive Control (Well 11): Must show clear, turbid bacterial growth.

  • Negative Control (Well 12): Must remain clear, indicating the sterility of the medium.

  • Reference Strain: Always include a quality control strain (e.g., E. coli ATCC 25922) with a known MIC for a reference antibiotic (e.g., Ciprofloxacin) to validate the assay run.

Data Presentation: Example MIC Table

All quantitative data should be summarized for clear comparison.

CompoundS. aureus ATCC 29213 MIC (µg/mL)E. coli ATCC 25922 MIC (µg/mL)P. aeruginosa ATCC 27853 MIC (µg/mL)
Rufloxacin (Parent)1.00.52.0
N-Desmethylrufloxacin 2.0 1.0 4.0
Derivative A0.50.251.0
Derivative B8.0>32>32
Ciprofloxacin (Control)0.250.0150.5
Protocol 2: Time-Kill Kinetic Assay

This assay provides insight into the bactericidal or bacteriostatic nature of an agent over time.[17] It reveals the rate at which a compound kills a bacterial population.

Objective: To assess the killing kinetics of N-Desmethylrufloxacin at various concentrations relative to its MIC.

Materials:

  • Materials from Protocol 1.

  • Sterile culture tubes or flasks.

  • Sterile saline for dilutions.

  • Standard plate count agar plates.

  • Shaking incubator.

Procedure:

  • Setup: Prepare tubes containing CAMHB with N-Desmethylrufloxacin at concentrations of 0x (growth control), 0.5x, 1x, 2x, and 4x the predetermined MIC.

  • Inoculation: Inoculate each tube with the test organism to a final density of ~5 x 10⁵ CFU/mL.

  • Incubation & Sampling:

    • Incubate the tubes at 37°C with shaking.

    • At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.

  • Quantification:

    • Perform a 10-fold serial dilution of each aliquot in sterile saline.

    • Plate 100 µL of appropriate dilutions onto agar plates.

    • Incubate the plates overnight.

  • Analysis:

    • Count the colonies on the plates to determine the CFU/mL at each time point.

    • Plot log₁₀ CFU/mL versus time for each drug concentration.

Interpretation:

  • Bactericidal: A ≥3-log₁₀ (99.9%) reduction in CFU/mL compared to the initial inoculum.

  • Bacteriostatic: A <3-log₁₀ reduction in CFU/mL; growth is inhibited but cells are not rapidly killed.

Strategic Workflow for Lead Optimization

The ultimate goal is to use N-Desmethylrufloxacin as a starting scaffold to create new chemical entities with superior properties. This requires a systematic approach to chemical modification and biological testing.

Diagram: Lead Optimization Workflow

This diagram outlines the iterative cycle of design, synthesis, and testing for developing novel antibiotics from the N-Desmethylrufloxacin scaffold.

Lead_Optimization_Workflow start Start: N-Desmethylrufloxacin Scaffold design In Silico Design & SAR Analysis start->design synthesis Chemical Synthesis of Derivatives design->synthesis screening Primary Screening: MIC Assay synthesis->screening decision Potent & Safe Candidate? screening->decision Data secondary Secondary Assays: - Time-Kill Kinetics - Cytotoxicity (e.g., HepG2) - hERG Channel Assay advance Advance to In Vivo Efficacy Models secondary->advance Promising Profile decision->design No (Iterate) decision->secondary Yes

Caption: Iterative workflow for the development of N-Desmethylrufloxacin derivatives.

Conclusion and Future Directions

N-Desmethylrufloxacin is more than just a metabolite; it is a validated chemical scaffold that offers a strategic starting point for the development of new fluoroquinolone antibiotics. Its known mechanism of action allows for rational drug design, and the established protocols outlined in this guide provide a clear path for in vitro characterization. By leveraging this molecule, research teams can potentially bypass early-stage discovery hurdles and focus on engineering derivatives with enhanced potency against resistant pathogens, improved safety profiles, and optimized pharmacokinetic properties. The fight against AMR requires a multifaceted approach, and the intelligent repurposing and optimization of known active metabolites like N-Desmethylrufloxacin is a critical and promising strategy.[1]

References

  • Wikipedia. Quinolone antibiotic. [Online] Available at: [Link]

  • Adesh University Journal of Medical Sciences & Research. (2020, July 23). Fluoroquinolone antibiotics: An overview. [Online] Available at: [Link]

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. Cold Spring Harbor Perspectives in Medicine, 4(5), a018541. [Online] Available at: [Link]

  • Urology-Textbook.com. Fluoroquinolones: Pharmacology, Adverse Effects and Contraindications. [Online] Available at: [Link]

  • Fravolini, A., et al. (1994). Bactericidal activity, morphological alterations, and synergistic interactions of rufloxacin, a new fluoroquinolone, alone and in combination with its N-desmethylate D derivative (MF 922). PubMed. [Online] Available at: [Link]

  • Pharmacology Discovery Services. In Vitro Antimicrobials. [Online] Available at: [Link]

  • WCG. (2025, November 4). FDA's New Antibiotic Guidance: A Flexible Pathway for Urgent Therapies. [Online] Available at: [Link]

  • Imbimbo, B. P., et al. (1991). Biliary excretion of rufloxacin in humans. PubMed. [Online] Available at: [Link]

  • Khan, D. D. A., & Singh, R. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Heliyon, 9(10), e20752. [Online] Available at: [Link]

  • Clinical and Laboratory Standards Institute. M100 | Performance Standards for Antimicrobial Susceptibility Testing. [Online] Available at: [Link]

  • Bookstaver, P. B., et al. (2023). Real-world in vitro activity of newer antibiotics against Enterobacterales and Pseudomonas aeruginosa, including carbapenem-non-susceptible and multidrug-resistant isolates: a multicenter analysis. Microbiology Spectrum, 11(6), e01977-23. [Online] Available at: [Link]

  • Kuhlmann, J., et al. (1998). Absence of Effect of Rufloxacin on Theophylline Pharmacokinetics in Steady State. Antimicrobial Agents and Chemotherapy, 42(9), 2359–2364. [Online] Available at: [Link]

  • Idexx. (2025, November 15). Microbiology guide to interpreting antimicrobial susceptibility testing (AST). [Online] Available at: [Link]

  • CHAIN. (2016, January 10). ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01. [Online] Available at: [Link]

  • Triger, D. R., et al. (1993). Multiple-dose pharmacokinetics of rufloxacin in patients with cirrhosis. Hepatology, 18(4), 847-852. [Online] Available at: [Link]

  • Clinical and Laboratory Standards Institute. Antimicrobial Susceptibility Testing | Area of Focus. [Online] Available at: [Link]

  • Heithoff, D. M., et al. (2022). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. STAR Protocols, 3(2), 101375. [Online] Available at: [Link]

  • Drug and Therapeutics Bulletin. (1995). In-vitro activity of antibacterial drugs and clinical practice. Drug and Therapeutics Bulletin, 33(9), 71-72. [Online] Available at: [Link]

  • Triger, D. R., et al. (1993). Multiple-dose pharmacokinetics of rufloxacin in patients with cirrhosis. PubMed. [Online] Available at: [Link]

  • Monash University. (2025, October 29). New antibiotic for drug-resistant bacteria found hiding in plain sight. [Online] Available at: [Link]

  • Holmes, B., & Heel, R. C. (1985). Norfloxacin. A review of its antibacterial activity, pharmacokinetic properties and therapeutic use. PubMed. [Online] Available at: [Link]

  • Moreira, I. S., et al. (2016). Degradation of fluoroquinolone antibiotics and identification of metabolites/transformation products by liquid chromatography-tandem mass spectrometry. ResearchGate. [Online] Available at: [Link]

  • Theuretzbacher, U., et al. (2022). Recent advances and challenges in antibacterial drug development. The Lancet Infectious Diseases, 22(1), e14-e24. [Online] Available at: [Link]

  • El-Nassan, H. B., et al. (2025). Design, Synthesis, and In Silico Studies of New Norfloxacin Analogues with Broad Spectrum Antibacterial Activity via Topoisomerase II Inhibition. MDPI. [Online] Available at: [Link]

  • The Guardian. (2024, January 3). Scientists hail new antibiotic that can kill drug-resistant bacteria. [Online] Available at: [Link]

  • Maheswari, C., et al. (2006). ANTIMICROBIAL ACTIVITY AND PHYTOCHEMICAL SCREENING OF SERIAL EXTRACTS FROM LEAVES OF AEGLE MARMELOS (LINN.). Internet Journal of Pharmacology, 4(2). [Online] Available at: [Link]

  • AZoLifeSciences. (2023, June 26). Novel Drug Slows Development of Antibiotic Resistance. [Online] Available at: [Link]

  • Drulă, E., et al. (2016). Synthesis and Antibacterial Activity of Some Novel Desfluoroquinolones. ResearchGate. [Online] Available at: [Link]

  • European Pharmaceutical Review. (2023, June 26). Drug helps reduce bacterial antibiotic resistance. [Online] Available at: [Link]

  • Torney, H. L., et al. (1983). Antiviral activity and mechanism of action of 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile (MDL-860). PubMed. [Online] Available at: [Link]

  • Torney, H. L., Dulworth, J. K., & Steward, D. L. (1983). Antiviral activity and mechanism of action of 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile (MDL-860). Antimicrobial Agents and Chemotherapy, 24(4), 599–603. [Online] Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: A Troubleshooting Guide to N-Desmethylrufloxacin Peak Tailing in HPLC

Welcome to the technical support center for advanced HPLC troubleshooting. This guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues specifically with N-desme...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for advanced HPLC troubleshooting. This guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues specifically with N-desmethylrufloxacin, the primary active metabolite of the fluoroquinolone antibiotic, rufloxacin.[1] As a basic compound with a secondary amine, N-desmethylrufloxacin is particularly susceptible to chromatographic issues that can compromise data quality.

This document moves beyond generic advice to provide a structured, in-depth troubleshooting workflow grounded in chromatographic principles. We will diagnose the problem by understanding its chemical and physical origins and provide validated protocols to restore symmetrical, quantifiable peaks.

Part 1: Initial Diagnosis - Is It the Analyte or the System?

The first step in any troubleshooting process is to isolate the problem. The key question is whether the tailing is specific to your analyte or a system-wide issue.

Q1: My N-desmethylrufloxacin peak is tailing. What is the very first thing I should check?

A1: Before modifying your method, you must determine the scope of the problem. Inject a well-characterized, neutral compound (e.g., caffeine, toluene) that is known to produce a sharp, symmetrical peak on your system.

  • If the neutral compound's peak is also tailing: The problem is likely mechanical or physical. This points toward a system-level issue affecting all compounds. Proceed to Part 3: Addressing System-Wide & Method-Related Issues .

  • If the neutral compound's peak is symmetrical, but N-desmethylrufloxacin continues to tail: The issue is almost certainly chemical in nature and specific to the analyte's interaction with the stationary phase or system components. This is the most common scenario for basic compounds and you should proceed to Part 2: Troubleshooting Chemical Interactions .[2][3]

Part 2: Troubleshooting Chemical Interactions

When only a basic analyte like N-desmethylrufloxacin shows tailing, it indicates a specific, undesirable secondary interaction is occurring alongside the primary reversed-phase retention mechanism.[4][5] The two most probable causes are secondary silanol interactions and metal chelation .

Section 2.1: Mitigating Secondary Silanol Interactions

Q2: What are silanol interactions, and why do they specifically affect my analyte?

A2: Standard silica-based reversed-phase columns have residual, unreacted silanol groups (Si-OH) on their surface. At mobile phase pH levels above approximately 3, these acidic silanols become deprotonated and carry a negative charge (Si-O⁻).[6][7] N-desmethylrufloxacin, containing a basic secondary amine, will be protonated and carry a positive charge (R₂NH₂⁺). This leads to a strong ionic interaction between the positively charged analyte and the negatively charged silanol sites, creating a secondary, high-energy retention mechanism that results in significant peak tailing.[4][8]

Caption: Silanol interaction causing peak tailing.

Q3: How can I use mobile phase pH to improve the peak shape?

A3: Manipulating the mobile phase pH is the most powerful tool to combat silanol interactions. The goal is to suppress the ionization of the silanol groups.[6]

  • Operate at Low pH (Recommended): By lowering the mobile phase pH to between 2.5 and 3.0, the vast majority of silanol groups (Si-O⁻) become protonated (Si-OH).[4] This neutralizes the active sites, preventing the strong ionic interaction with the protonated N-desmethylrufloxacin. While this is a very effective strategy, be aware that standard silica columns can hydrolyze and degrade at a pH below 2.5. Ensure your column is rated for low-pH operation.[4]

  • Operate at High pH: Alternatively, using a high pH (e.g., pH 9-10) can deprotonate the analyte's amine group, rendering it neutral. This also eliminates the strong ionic interaction. However, this approach requires specialized hybrid or bidentate-bonded columns that are stable against silica dissolution at high pH.[7]

See Protocol 1 for a detailed, step-by-step guide to performing a mobile phase pH evaluation.

Q4: My method requires a mid-range pH. What mobile phase additives can help?

A4: If you cannot adjust the pH, you can add a competing agent to the mobile phase to mask the silanol groups.

  • Increase Buffer Concentration: Using a higher buffer concentration (e.g., 25-50 mM) can help. The buffer cations (like K⁺ or Na⁺) will compete with the protonated analyte for the ionized silanol sites, effectively shielding the analyte from these secondary interactions.[6][9]

  • Use a Sacrificial Base: Adding a small, basic amine like triethylamine (TEA) at a concentration of 0.1-0.5% can be very effective.[6] TEA is a small molecule that will be protonated and preferentially interact with the active silanol sites, effectively blocking them from interacting with your larger analyte.

Table 1: Mobile Phase Additives to Reduce Peak Tailing

Additive Typical Concentration Mechanism of Action Considerations
Phosphate Buffer 25-50 mM Buffer cations compete for active silanol sites.[6] Ensure solubility in the organic modifier. Can precipitate.
Formate Buffer 25-50 mM Similar to phosphate; provides good buffering at low pH.[2] Volatile and LC-MS compatible.

| Triethylamine (TEA) | 0.1 - 0.5% (v/v) | A "sacrificial base" that preferentially binds to active silanol sites.[6] | Not LC-MS compatible; can suppress ionization. |

Q5: Can my choice of HPLC column contribute to peak tailing?

A5: Absolutely. The column is a critical factor.

  • Silica Purity & End-Capping: Modern, high-purity Type B silica columns have significantly fewer acidic silanol groups and trace metal impurities than older Type A silica.[5] Furthermore, most modern columns are "end-capped," a process where residual silanols are chemically reacted with a small silylating agent to make them inert.[4] Using a high-quality, fully end-capped C18 or a polar-embedded phase column is highly recommended for basic analytes.[7]

  • Column Age and Contamination: Over time, columns can become contaminated with strongly retained sample matrix components that create new active sites. A column nearing the end of its lifespan may also exhibit increased tailing. If your column is old or has been used for many dirty samples, consider replacing it.[10]

Section 2.2: Addressing Metal Chelation

Q6: I've adjusted my pH, but the peak is still tailing. Could metal chelation be the cause?

A6: Yes. This is a well-documented issue with fluoroquinolones.[11] The molecular structure of N-desmethylrufloxacin, like its parent compound, contains functional groups (a ketone and a carboxylic acid) that can act as a pincer, binding or "chelating" to metal ions.[11] These metal ions can be present as impurities in the silica stationary phase or, more commonly, can leach from stainless steel components of the HPLC system, such as tubing, pump heads, and especially column inlet frits.[11][12] This chelation creates another unwanted retention mechanism, causing tailing.[13]

Q7: How do I diagnose and resolve metal contamination in my HPLC system?

A7: The most effective way to address metal contamination is to passivate the system by flushing it with a chelating agent like ethylenediaminetetraacetic acid (EDTA).[14] This agent is highly effective at binding to and removing free metal ions from the surfaces of the column and the instrument's fluidic path. A successful passivation will result in a dramatic improvement in peak shape for metal-sensitive compounds.

See Protocol 2 for a step-by-step guide to system passivation with EDTA.

Part 3: Addressing System-Wide & Method-Related Issues

If all peaks in your chromatogram are tailing, or if chemical troubleshooting has failed, the cause is likely physical or related to a core method parameter.

Q8: All my peaks are tailing. What are the common system-level causes?

A8: Widespread peak tailing points to a problem in the common fluidic path that is causing band broadening.

  • Extra-Column Volume (Dead Volume): This refers to any space outside the column where the sample band can spread, such as from poorly made connections, using tubing with an unnecessarily large internal diameter, or a partially blocked inlet frit.[6][7] Systematically check all your fittings from the injector to the detector.

  • Column Void: A void or channel can form at the head of the column bed due to packing settling or high-pressure shocks.[4] This creates an uneven flow path, causing distortion for all peaks. Replacing the column is usually the best solution.

Q9: What is the impact of the sample solvent on peak shape?

A9: If your sample is dissolved in a solvent that is significantly stronger (less polar in reversed-phase) than your mobile phase, it can cause severe peak distortion, including tailing.[3][15][16] The sample doesn't focus properly at the head of the column. Best Practice: Always try to dissolve and inject your sample in the initial mobile phase composition. If solubility is an issue, use the weakest solvent possible that will fully dissolve the analyte.

See Protocol 4 for a guide on evaluating your sample diluent.

Q10: Could I be overloading my column?

A10: Yes. Injecting too high a concentration or volume of your analyte can saturate the stationary phase, leading to a right-skewed, tailing peak.[10][13] To test for this, simply prepare and inject a sample that is 10-fold more dilute. If the peak shape improves and becomes more symmetrical, you were likely experiencing mass overload.

Part 4: Summary Workflow

The following diagram outlines a logical workflow for troubleshooting N-desmethylrufloxacin peak tailing.

Troubleshooting_Workflow Start Observe Peak Tailing for N-Desmethylrufloxacin TestNeutral Inject Neutral Compound (e.g., Caffeine) Start->TestNeutral AllPeaksTail All Peaks Tail TestNeutral->AllPeaksTail Evaluate Peak Shape AnalyteOnlyTails Only Analyte Tails AllPeaksTail->AnalyteOnlyTails No SystemCheck Check for System Issues: - Dead Volume - Column Void - Frit Blockage AllPeaksTail->SystemCheck Yes ChemicalCheck Chemical Interaction Issue AnalyteOnlyTails->ChemicalCheck Yes MethodCheck Check Method Parameters: - Sample Solvent (Protocol 4) - Column Overload - Column Condition SystemCheck->MethodCheck AdjustpH Adjust Mobile Phase pH (Protocol 1) ChemicalCheck->AdjustpH CheckShape1 Peak Shape Improved? AdjustpH->CheckShape1 Passivate Passivate System with EDTA (Protocol 2) CheckShape1->Passivate No Resolved Problem Resolved CheckShape1->Resolved Yes CheckShape2 Peak Shape Improved? Passivate->CheckShape2 CheckShape2->MethodCheck No CheckShape2->Resolved Yes MethodCheck->Resolved If Improved ContactSupport Contact Column/ Instrument Manufacturer MethodCheck->ContactSupport If Not Improved

Caption: Logical workflow for troubleshooting peak tailing.

Part 5: Detailed Experimental Protocols

Protocol 1: Mobile Phase pH Evaluation

Objective: To determine the optimal mobile phase pH to minimize silanol interactions and improve peak shape for N-desmethylrufloxacin.

Materials:

  • Your current mobile phase components (e.g., Acetonitrile, Water).

  • Phosphoric acid or Formic acid for pH adjustment.

  • Calibrated pH meter.

  • N-desmethylrufloxacin standard.

Procedure:

  • Prepare three batches of your aqueous mobile phase (e.g., 1L each).

  • Adjust the pH of each batch as follows:

    • Mobile Phase A (Control): Your current method pH.

    • Mobile Phase B (Low pH): Adjust to pH 3.0 using phosphoric or formic acid.

    • Mobile Phase C (Lower pH): Adjust to pH 2.5 using phosphoric or formic acid.

  • Important: Always adjust the pH of the aqueous component before mixing with the organic solvent.[17]

  • For each condition, equilibrate the column with at least 15-20 column volumes of the new mobile phase.

  • Inject your N-desmethylrufloxacin standard under each pH condition, keeping all other parameters (gradient, flow rate, temperature) constant.

  • Compare the chromatograms. Record the USP Tailing Factor (Tf) or Asymmetry Factor (As) for each run. A value closer to 1.0 indicates better symmetry.[7]

Expected Outcome: You should observe a significant decrease in peak tailing (Tf/As closer to 1.0) as the pH is lowered from your control to pH 3.0 and 2.5. Note that retention time may decrease as the analyte becomes more permanently ionized.

Protocol 2: System and Column Passivation with EDTA

Objective: To remove trace metal contamination from the HPLC system and column that may be causing peak tailing via chelation.[14]

Materials:

  • Disodium EDTA (Ethylenediaminetetraacetic acid).

  • HPLC-grade water and Methanol.

Procedure:

  • Disconnect the Column. This is a critical first step.

  • Prepare a flushing solution of 1 mM EDTA in HPLC-grade water.

  • Replace your mobile phase lines with the EDTA solution.

  • Flush the entire HPLC system (injector, pump, tubing, detector flow cell) at a low flow rate (e.g., 0.5 mL/min) for 60 minutes.

  • Replace the EDTA solution with HPLC-grade water and flush the system for another 30 minutes to remove all EDTA.

  • Reconnect the column.

  • Prepare a separate, milder passivation solution of 100 µM EDTA in your initial mobile phase (aqueous/organic mix).

  • Flush the column with this solution for 30-40 column volumes.

  • Re-equilibrate the column with your standard mobile phase for at least 20 minutes.

  • Inject your N-desmethylrufloxacin standard and evaluate the peak shape.

Expected Outcome: If metal chelation was the primary cause of tailing, you will see a dramatic and immediate improvement in peak symmetry.[14]

Protocol 3: Column Cleaning and Regeneration

Objective: To remove strongly-adsorbed contaminants from the column that may be causing peak tailing.

Procedure:

  • Disconnect the column from the detector to avoid flushing contaminants into the flow cell.

  • Consult your column manufacturer's instructions for recommended cleaning solvents and flow direction (some columns can be back-flushed).

  • A generic, aggressive cleaning sequence for a reversed-phase column is:

    • Flush with 20 column volumes of your mobile phase without buffer (e.g., water/acetonitrile).

    • Flush with 20 column volumes of 100% Acetonitrile.

    • Flush with 20 column volumes of Isopropanol.

    • Flush with 20 column volumes of Hexane (if lipids or very non-polar contaminants are suspected).

  • To return to reversed-phase conditions, reverse the sequence, flushing with Isopropanol, then Acetonitrile, and finally your initial mobile phase.

  • Re-equilibrate the column for at least 20 minutes before use.

Protocol 4: Sample Diluent Evaluation

Objective: To ensure the sample injection solvent is not causing peak distortion.

Procedure:

  • Prepare two stock solutions of N-desmethylrufloxacin at the same high concentration.

  • Sample A (Control): Dilute the stock solution to your final working concentration using your current sample solvent.

  • Sample B (Test): Dilute the second stock solution to the exact same final concentration, but use the initial mobile phase composition as the diluent.

  • Inject both samples and compare the peak shapes.

Expected Outcome: If Sample B shows a significantly better peak shape than Sample A, your original sample solvent was too strong and causing the issue.[16]

References

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link][4]

  • The LCGC Blog. (2022, April 15). HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from [Link][6]

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?. Retrieved from [Link][7]

  • Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines. Retrieved from [Link][18]

  • Restek Corporation. (2018, January 2). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?. Retrieved from [Link][2]

  • ALWSCI. (2025, July 17). Common Causes Of Peak Tailing in Chromatography. Retrieved from [Link][13]

  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from [Link][8]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?. Retrieved from [Link][5]

  • Waters Corporation. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column? - WKB237593. Retrieved from [Link][3]

  • LCGC International. (2022, June 1). Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects. Retrieved from [Link][12]

  • Veeprho. (2025, February 1). Exploring the Role of pH in HPLC Separation. Retrieved from [Link][17]

  • SilcoTek. (2019, December 6). Identifying and Preventing Metal Ion Leaching in HPLC Systems. Retrieved from [Link][11]

  • MicroSolv Technology Corporation. (2026, February 13). How to Purge Metal Contamination from HPLC Systems with EDTA. Retrieved from [Link][14]

  • Ciranni, E., et al. (1993). High-performance liquid chromatographic determination of rufloxacin and its main active metabolite in biological fluids. Journal of Chromatography B: Biomedical Sciences and Applications, 616(2), 313-317. [Link][1]

  • MicroSolv Technology Corporation. (2018, July 5). How do I Avoid Distorted Peak Shapes When Using a Basic Mobile Phase pH for the Analysis of a Lipophilic Amine. Retrieved from [Link][16]

  • Industry News. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from [Link][19]

  • Shimadzu UK Limited. (2022, August 26). HPLC Troubleshooting - Tailing Peaks. Retrieved from [Link][9]

  • LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. Retrieved from [Link][10]

  • International Journal of Advanced Research in Science and Engineering. (2017, May). Validation of reverse phase-hplc method for the quantitative estimation of norfloxacin in pure and pharmaceutical formulation. Retrieved from [Link]

Sources

Optimization

Optimizing mobile phase for N-Desmethylrufloxacin chromatography

Welcome to the Technical Support Center for analytical chromatography. As a Senior Application Scientist, I frequently consult on the separation of fluoroquinolones and their metabolites.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for analytical chromatography. As a Senior Application Scientist, I frequently consult on the separation of fluoroquinolones and their metabolites.

N-desmethylrufloxacin, the primary active metabolite of the tricyclic fluoroquinolone rufloxacin, presents unique analytical hurdles. Because it is a zwitterion—possessing both a basic secondary amine on its desmethylated piperazine ring and an acidic carboxylic acid moiety—it is highly susceptible to secondary interactions with stationary phases.

This guide provides a mechanistic, self-validating framework to troubleshoot and optimize your High-Performance Liquid Chromatography (HPLC) workflows for this specific metabolite.

Diagnostic Workflow: Mobile Phase Optimization

MobilePhaseOptimization Start Analyze N-Desmethylrufloxacin Chromatogram Tailing Is Peak Asymmetry (As) > 1.2? Start->Tailing Resolution Is Resolution (Rs) from Rufloxacin < 1.5? Tailing->Resolution No Silanol Silanol Interaction Detected. Add Triethylamine (TEA) or Lower pH to 2.5 Tailing->Silanol Yes Gradient Co-elution Detected. Apply Shallow Gradient: 4% to 26% Acetonitrile Resolution->Gradient Yes SST Run System Suitability Test (Self-Validation) Resolution->SST No Silanol->SST Gradient->SST SST->Tailing Fails Criteria Success Optimal Method Achieved Proceed to Validation SST->Success Passes Criteria

Diagnostic workflow for resolving N-Desmethylrufloxacin chromatographic issues.

Core Troubleshooting Guide

Q1: Why am I experiencing severe peak tailing for N-desmethylrufloxacin on a standard C18 reversed-phase column? A1: This is a classic symptom of secondary interactions. At near-neutral pH, the basic secondary amine on the metabolite's piperazine ring is protonated. These positively charged species interact strongly with ionized, unendcapped residual silanols on the silica matrix, causing the analyte to "drag" through the column. Mechanistic Solution: You must suppress this interaction via one of two routes:

  • Silanol Masking: Introduce a competing base, such as triethylamine (TEA), into the mobile phase. TEA aggressively binds to active silanols, blocking the metabolite from interacting and thereby sharpening the peak[1].

  • Ionization Suppression: Lower the mobile phase pH to 2.5–3.0 using an acetate-formate or phosphate buffer. At this pH, residual silanols are protonated and neutral, eliminating electrostatic attraction[2].

Q2: N-desmethylrufloxacin co-elutes with the parent drug, rufloxacin. How do I improve selectivity without losing peak shape? A2: Rufloxacin and its N-desmethyl metabolite share highly similar lipophilicities. The loss of the methyl group slightly increases the polarity of the metabolite, causing it to elute just before the parent drug on a reversed-phase column. Mechanistic Solution: Implement a shallow organic gradient. A validated approach utilizes a mobile phase starting at 4% acetonitrile (96% aqueous buffer) and increasing linearly to 26% acetonitrile over 37 minutes on a 5 µm ODS column[3]. Alternatively, introducing an ion-pairing agent like tetrabutylammonium iodide can selectively increase the retention of the polar metabolite by forming a temporary lipophilic complex[4].

Q3: I have optimized the mobile phase, but retention times are drifting across multiple runs. How do I stabilize the system? A3: Retention time drift in fluoroquinolone analysis is almost always a function of inadequate buffer capacity altering the ionization state of the analyte. Mechanistic Solution: Ensure your aqueous buffer concentration is at least 10 mM (e.g., 10 mM citrate buffer at pH 4.5) to maintain strict pH control[2].

Q4: Are there alternative stationary phases if silica-based C18 columns continue to fail? A4: Yes. If secondary silanol interactions cannot be mitigated through mobile phase optimization, switch to a poly(styrene-divinylbenzene) polymeric column. These columns are entirely free of silica and silanols, providing excellent peak symmetry for N-desmethylrufloxacin[5].

Quantitative Data: Mobile Phase Parameter Effects

Optimization ParameterTested ConditionMechanistic EffectTarget Chromatographic Metric
pH Adjustment pH 2.5 vs pH 7.4Protonates stationary phase silanols, reducing electrostatic drag[2].Asymmetry Factor ( As​ ) < 1.2
Triethylamine (TEA) 0.1% v/v in bufferCompetitively binds and masks active silanol sites[1].Plate Count ( N ) > 5000
Gradient Slope 4% to 26% ACN (37 min)Exploits minor hydrophobic differences between parent and metabolite[3].Resolution ( Rs​ ) > 1.5
Ion-Pairing Agent 10 mM TetrabutylammoniumForms a lipophilic complex with the polar metabolite, increasing retention[4].Retention Factor ( k′ ) > 2.0

Step-by-Step Methodology: Self-Validating Gradient Protocol

To ensure reproducibility, this protocol is designed as a self-validating system. If the System Suitability Test (SST) fails, the protocol dictates an immediate halt to prevent the generation of invalid data.

Step 1: Aqueous Buffer Formulation

  • Action: Dissolve 0.68 g of monobasic potassium phosphate ( KH2​PO4​ ) in 1000 mL of HPLC-grade water to create a ~5 mM buffer.

  • Causality: A dedicated buffer resists localized pH changes at the column head when the sample matrix is injected, stabilizing the retention time.

Step 2: pH Adjustment & Silanol Masking

  • Action: Add 0.1% (v/v) Triethylamine (TEA) to the buffer. Adjust the final pH to exactly 3.0 using orthophosphoric acid. Filter through a 0.45 µm membrane.

  • Causality: TEA masks residual silanols, while the low pH ensures the carboxylic acid moiety of the metabolite remains protonated, preventing peak broadening[1][4].

Step 3: Gradient Execution

  • Action: Plumb the system with the prepared aqueous buffer (Mobile Phase A) and HPLC-grade Acetonitrile (Mobile Phase B). Program the pump for a linear gradient: Start at 4% B, ramping to 26% B over 37 minutes at a flow rate of 1.0 mL/min[3].

  • Causality: The highly aqueous starting condition forces the polar N-desmethylrufloxacin to partition into the stationary phase, while the slow organic ramp ensures baseline resolution from the parent rufloxacin.

Step 4: System Suitability & Self-Validation

  • Action: Inject a mixed standard containing 10 µg/mL of both rufloxacin and N-desmethylrufloxacin.

  • Validation Gate: Calculate the Resolution ( Rs​ ) and Asymmetry ( As​ ).

    • If Rs​ < 1.5: The gradient is too steep. Decrease the slope by extending the ramp time to 45 minutes.

    • If As​ > 1.2: Silanol masking is insufficient. Verify buffer pH and ensure the column is fully equilibrated (minimum 10 column volumes). Do not proceed to sample analysis until these metrics are met.

Frequently Asked Questions (FAQs)

Q: Can I use LC-MS/MS instead of UV/Fluorescence for this metabolite? A: Yes, but you must completely avoid non-volatile buffers (like phosphate) and ion-pairing agents (like tetrabutylammonium iodide), as they will suppress ionization and contaminate the mass spectrometer. Instead, use a volatile acetate-formate buffer at pH 2.5 coupled with acetonitrile. This ensures volatility for electrospray ionization (ESI) while maintaining the low pH necessary for peak shape[2].

Q: What detection wavelengths are optimal? A: For standard UV detection, 295 nm provides a strong signal for the tricyclic fluoroquinolone core[4]. However, for superior sensitivity and specificity—especially in complex biological matrices—fluorescence detection is highly recommended (e.g., λex​ 338 nm, λem​ 425 nm)[3].

References

  • High-performance liquid chromatographic determination of rufloxacin and its main active metabolite in biological fluids. PubMed.
  • Optimization of the composition and pH of the mobile phase used for separation and determination of a series of quinolone antibacterials regulated by the European Union. Researcher.life.
  • Determination of rufloxacin, a new tricyclic fluoroquinolone in biological fluids using high-performance liquid chromatography with ultraviolet detection. PubMed.
  • Liquid Chromatographic Determination of Dexamethasone and Fluoroquinolones. SciELO.
  • Histological Toxicity of Grepafloxacin after Intravitreal Injection / Rufloxacin Metabolites Gradient HPLC.

Sources

Troubleshooting

Technical Support Center: N-Desmethylrufloxacin Urine Extraction

Welcome to the technical support center for the extraction of N-desmethylrufloxacin from urine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the extraction of N-desmethylrufloxacin from urine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for common challenges encountered during sample preparation. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them to empower you to optimize your extraction recovery and ensure data integrity.

Frequently Asked Questions (FAQs)

Here we address some of the initial questions you may have before starting your experiments.

Q1: What are the key chemical properties of N-desmethylrufloxacin that influence its extraction from urine?

A1: Understanding the physicochemical properties of N-desmethylrufloxacin is critical for developing a robust extraction method. As a metabolite of rufloxacin, it shares the core fluoroquinolone structure, which imparts several key characteristics:

  • Zwitterionic Nature: Fluoroquinolones are amphoteric compounds, meaning they have both an acidic carboxylic acid group and a basic piperazine moiety. This zwitterionic nature means the overall charge of the molecule is highly dependent on the pH of the solution. Manipulating the pH is therefore a powerful tool for controlling its retention on solid-phase extraction (SPE) sorbents and its partitioning in liquid-liquid extraction (LLE).

  • Polarity: The parent drug, rufloxacin, has a computed XLogP3 of -0.3, indicating it is a relatively polar molecule[1]. N-desmethylation can further increase polarity. This inherent polarity can make it challenging to retain on traditional reversed-phase (e.g., C18) SPE sorbents and may necessitate alternative strategies like mixed-mode SPE or Hydrophilic Interaction Liquid Chromatography (HILIC) for analysis[2][3].

Q2: Do I need to consider enzymatic hydrolysis for N-desmethylrufloxacin analysis in urine?

A2: Yes, it is highly recommended to consider enzymatic hydrolysis. Glucuronidation is a common phase II metabolic pathway for drugs and their metabolites, making them more water-soluble for excretion in urine[4][5]. If you are interested in quantifying the total N-desmethylrufloxacin (both the free form and its glucuronide conjugate), a hydrolysis step using β-glucuronidase is necessary to cleave the glucuronide moiety and convert it back to the parent metabolite for detection[4][5][6][7].

Q3: What are the primary extraction techniques for N-desmethylrufloxacin from urine?

A3: The two primary techniques for extracting N-desmethylrufloxacin from urine are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).

  • Solid-Phase Extraction (SPE): This is a highly selective and efficient method that can provide cleaner extracts compared to LLE. For a zwitterionic and polar compound like N-desmethylrufloxacin, mixed-mode SPE, which combines reversed-phase and ion-exchange retention mechanisms, is often the most effective approach[8][9].

  • Liquid-Liquid Extraction (LLE): LLE is a classic extraction technique that can be effective and cost-efficient. The extraction efficiency is highly dependent on the choice of organic solvent and the pH of the aqueous (urine) phase[10].

Q4: How should I store urine samples to ensure the stability of N-desmethylrufloxacin?

A4: Proper sample storage is crucial to prevent the degradation of your analyte. Urine samples should be processed as quickly as possible. If immediate analysis is not possible, they should be stored at -80°C to minimize enzymatic and microbial activity that could alter the concentration of N-desmethylrufloxacin[11]. Avoid repeated freeze-thaw cycles, as this can lead to analyte degradation[11]. The use of preservatives should be carefully considered, as some can interfere with the analytical method or alter the sample pH[12][13][14][15].

Troubleshooting Guide: Low Extraction Recovery

Low recovery is one of the most common challenges in sample preparation. This guide will walk you through a logical process to identify and resolve the root cause of poor N-desmethylrufloxacin recovery.

Troubleshooting Workflow

TroubleshootingWorkflow start Low Recovery Observed check_hydrolysis Is Enzymatic Hydrolysis Complete? start->check_hydrolysis check_spe Investigate SPE Parameters check_hydrolysis->check_spe If applicable check_lle Investigate LLE Parameters check_hydrolysis->check_lle If applicable check_stability Assess Analyte Stability check_spe->check_stability check_lle->check_stability end_node Recovery Improved check_stability->end_node

Caption: A logical workflow for troubleshooting low extraction recovery.

Problem 1: Incomplete Enzymatic Hydrolysis
Symptom Potential Cause Recommended Solution
Low and variable recovery of total N-desmethylrufloxacin.Inefficient β-glucuronidase activity.Optimize Incubation Conditions: Ensure the pH of the urine is adjusted to the optimal range for the specific β-glucuronidase enzyme used (typically pH 4-5). Increase incubation time or temperature as recommended by the enzyme manufacturer.
Insufficient enzyme concentration.Increase the amount of β-glucuronidase added to the sample. It's advisable to empirically determine the optimal enzyme concentration for your specific sample volume and expected metabolite concentration.
Problem 2: Poor Retention in Solid-Phase Extraction (SPE)
Symptom Potential Cause Recommended Solution
Analyte detected in the sample load and wash fractions.Incorrect sorbent selection for a polar, zwitterionic compound.Switch to a Mixed-Mode SPE Sorbent: A mixed-mode sorbent with both reversed-phase (e.g., C8 or C18) and strong cation exchange (SCX) functionalities is ideal for N-desmethylrufloxacin[8][9]. The reversed-phase component retains the molecule through hydrophobic interactions, while the SCX component retains the positively charged piperazine group.
Incorrect pH of the loading solution.Adjust Sample pH: For a mixed-mode C8+SCX sorbent, adjust the urine sample pH to be at least 2 pH units below the pKa of the basic piperazine group. This ensures the piperazine moiety is protonated and can engage in strong cation exchange with the sorbent[9]. A pH of around 3-4 is a good starting point.
Sample loading flow rate is too fast.Reduce Flow Rate: A slower flow rate during sample loading allows for sufficient interaction time between the analyte and the sorbent, leading to better retention.
Inappropriate wash solvent.Optimize Wash Steps: Use a weak wash solvent to remove interferences without eluting the analyte. For a mixed-mode sorbent, you can use an acidic aqueous wash followed by an organic wash (e.g., methanol) to remove polar and non-polar interferences, respectively.
Problem 3: Incomplete Elution in Solid-Phase Extraction (SPE)
Symptom Potential Cause Recommended Solution
Analyte is not detected in the final eluate, but is also not in the load or wash fractions.Elution solvent is too weak to disrupt both retention mechanisms in mixed-mode SPE.Use a Strong, pH-Modified Elution Solvent: To elute from a mixed-mode C8+SCX sorbent, you need to disrupt both the reversed-phase and cation-exchange interactions. A common strategy is to use a basic organic solvent, such as 5% ammonium hydroxide in methanol. The high organic content disrupts the reversed-phase interaction, while the high pH neutralizes the positive charge on the piperazine group, releasing it from the SCX sorbent.
Problem 4: Low Recovery in Liquid-Liquid Extraction (LLE)
Symptom Potential Cause Recommended Solution
Low analyte concentration in the organic phase.Incorrect pH of the urine sample.Optimize Urine pH: To extract the zwitterionic N-desmethylrufloxacin into an organic solvent, you need to neutralize its charge. Adjust the pH of the urine to its isoelectric point. This may require some empirical testing, but a good starting point is a neutral pH (around 7).
Inappropriate extraction solvent.Select a Suitable Solvent: Dichloromethane has been successfully used for the extraction of the parent drug, rufloxacin[10][16]. Other solvents to consider include ethyl acetate or a mixture of solvents. The choice will depend on the polarity of N-desmethylrufloxacin.
Insufficient mixing or phase separation.Ensure Thorough Mixing and Separation: Vortex the sample vigorously for an adequate amount of time to ensure efficient partitioning. Centrifuge the sample to achieve a clear separation of the aqueous and organic layers.

Experimental Protocols

Protocol 1: Mixed-Mode Solid-Phase Extraction (SPE) of N-Desmethylrufloxacin

This protocol is designed for the extraction of N-desmethylrufloxacin from urine using a mixed-mode C8/SCX SPE cartridge.

SPE_Protocol cluster_prep Sample Preparation cluster_spe SPE Procedure hydrolysis 1. Enzymatic Hydrolysis (Optional) ph_adjust 2. pH Adjustment hydrolysis->ph_adjust condition 3. Condition Cartridge ph_adjust->condition equilibrate 4. Equilibrate Cartridge condition->equilibrate load 5. Load Sample equilibrate->load wash1 6. Aqueous Wash load->wash1 wash2 7. Organic Wash wash1->wash2 elute 8. Elute Analyte wash2->elute

Sources

Optimization

Technical Support Center: N-Desmethylrufloxacin Degradation Pathways and Impurity Profiling

Welcome to the technical support center for N-Desmethylrufloxacin. This guide is designed for researchers, scientists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for N-Desmethylrufloxacin. This guide is designed for researchers, scientists, and drug development professionals. Here, we address common questions and challenges encountered during the study of N-Desmethylrufloxacin's degradation pathways and the profiling of its impurities. As N-Desmethylrufloxacin is a primary metabolite of the fluoroquinolone antibiotic Rufloxacin, much of the guidance provided is based on established knowledge of the parent drug and the broader class of fluoroquinolone antibiotics.

Frequently Asked Questions (FAQs)

Understanding Degradation

Q1: What are the expected primary degradation pathways for N-Desmethylrufloxacin?

A1: Direct, comprehensive studies on N-Desmethylrufloxacin are limited. However, based on the known degradation patterns of its parent compound, Rufloxacin, and other fluoroquinolones, we can anticipate several key degradation pathways under forced degradation conditions.[1][2] These conditions simulate long-term storage and exposure to various environmental factors. The principal reactive sites in the N-Desmethylrufloxacin molecule are the piperazine ring, the carboxylic acid group, and the quinolone core.

The expected degradation pathways include:

  • Photodegradation: Fluoroquinolones are known to be susceptible to degradation upon exposure to light, particularly UVA radiation.[3] For Rufloxacin, this can lead to decarboxylation (loss of the COOH group) and the opening of the piperazinyl ring. A similar susceptibility is expected for N-Desmethylrufloxacin.

  • Oxidative Degradation: Advanced oxidation processes can lead to reactions like the cleavage of the piperazine ring, defluorination, hydroxylation, and decarboxylation.[4] These reactions are often initiated by reactive oxygen species.[5]

  • Hydrolysis (Acidic/Basic): While many fluoroquinolones show some stability, extreme pH conditions can lead to degradation.[6][7] For Norfloxacin, another fluoroquinolone, basic conditions have been shown to cause a reduction in the parent drug peak with the formation of degradation products.[7]

  • Microbial/Enzymatic Degradation: In biological systems or contaminated environments, microorganisms can metabolize fluoroquinolones.[8][9] This often involves transformations of the piperazine ring.[8]

Experimental Design for Forced Degradation Studies

Q2: How should I design a forced degradation study for N-Desmethylrufloxacin?

A2: A well-designed forced degradation study is essential to identify potential degradation products and establish a stability-indicating analytical method.[6][7][10] The study should expose N-Desmethylrufloxacin to a variety of stress conditions.

Table 1: Recommended Stress Conditions for Forced Degradation Studies

Stress ConditionReagent/ConditionTypical DurationKey Potential Transformations
Acid Hydrolysis 0.1 M HCl24 hoursDegradation of the quinolone core
Base Hydrolysis 0.1 M NaOH24 hoursOpening of the piperazine ring
Oxidation 3% H₂O₂24 hoursN-oxidation, hydroxylation
Thermal Stress 60°C48 hoursGeneral decomposition
Photostability UVA and visible light24-48 hoursDecarboxylation, piperazine ring cleavage

Experimental Protocol: Forced Degradation Sample Preparation

  • Stock Solution Preparation: Prepare a stock solution of N-Desmethylrufloxacin in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile).

  • Stress Condition Application: For each stress condition, mix an aliquot of the stock solution with the specified reagent (e.g., 0.1 M HCl for acid hydrolysis). For thermal and photostability studies, expose the solution to the specified conditions.

  • Neutralization: After the specified duration, neutralize the acidic and basic samples to prevent further degradation.

  • Dilution: Dilute the stressed samples to a suitable concentration for analysis.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC or UPLC method.

Q3: What analytical techniques are most suitable for impurity profiling of N-Desmethylrufloxacin?

A3: A combination of chromatographic and spectroscopic techniques is necessary for comprehensive impurity profiling.[10][11][12]

  • High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC): These are the primary techniques for separating the parent drug from its degradation products.[11] A reversed-phase C18 column is often a good starting point.

  • Mass Spectrometry (MS): When coupled with HPLC/UPLC (LC-MS), mass spectrometry is invaluable for identifying unknown impurities by providing molecular weight and fragmentation data.[10][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information, which is crucial for the definitive identification of impurities.[10]

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments.

Chromatography Problems

Q4: I'm seeing poor peak shape (tailing or fronting) for N-Desmethylrufloxacin and its impurities. What could be the cause?

A4: Poor peak shape can be caused by several factors related to the column, mobile phase, or instrument.

  • Column Issues:

    • Column Degradation: The column may be nearing the end of its lifespan.[13]

    • Contamination: The column inlet frit may be partially blocked.

  • Mobile Phase Issues:

    • Incorrect pH: The mobile phase pH can significantly impact the ionization state and, therefore, the peak shape of ionizable compounds like fluoroquinolones.

    • Incompatibility: The sample solvent may not be compatible with the mobile phase.

  • Instrumental Problems:

    • Extra-column band broadening: This can be caused by using tubing with too large an internal diameter or having dead volume in the connections.

Troubleshooting Steps:

  • Flush the column: Flush the column with a strong solvent to remove any contaminants.

  • Optimize mobile phase pH: Experiment with small adjustments to the mobile phase pH to improve peak shape.

  • Check for system leaks: Ensure all fittings are secure.[14]

  • Use a guard column: A guard column can help protect the analytical column from strongly retained sample components.[15]

Q5: My retention times are shifting between injections. What should I do?

A5: Retention time instability can compromise the reliability of your data.

  • Mobile Phase Preparation: Inconsistent mobile phase composition is a common cause.[15] Ensure accurate and reproducible preparation.

  • Pump Performance: Air bubbles in the pump or malfunctioning check valves can lead to flow rate fluctuations.[14]

  • Column Temperature: Fluctuations in column temperature can affect retention times. Use a column oven for temperature control.

  • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting a sequence of injections.

Mass Spectrometry (MS) Detection

Q6: I am having trouble identifying unknown degradation products by LC-MS. What are some strategies to improve identification?

A6: Identifying unknown impurities requires a systematic approach.

  • Accurate Mass Measurement: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to obtain accurate mass measurements of the parent and daughter ions. This will allow you to propose elemental compositions.

  • MS/MS Fragmentation Analysis: Analyze the fragmentation patterns of the parent drug and the unknown impurities. Look for common fragment ions and neutral losses that can provide clues about the structure of the impurity.

  • Isotope Pattern Analysis: If your compound contains elements with characteristic isotope patterns (e.g., chlorine, bromine), use this information to confirm the elemental composition.

  • Hydrogen-Deuterium Exchange (HDX) Mass Spectrometry: HDX-MS can be used to determine the number of exchangeable protons in a molecule, which can help to differentiate between isomers.

  • Comparison with Literature: Compare your findings with published data on the degradation of Rufloxacin and other fluoroquinolones.

Visualizing Degradation and Workflows

Diagram 1: Proposed Photodegradation Pathway of N-Desmethylrufloxacin

This diagram illustrates the likely photodegradation pathway of N-Desmethylrufloxacin, inferred from the known photodegradation of Rufloxacin.[16]

G cluster_main Photodegradation Pathway A N-Desmethylrufloxacin B Decarboxylated Product A->B UVA Light -CO2 C Piperazine Ring-Opened Product A->C UVA Light Ring Cleavage

Caption: Proposed photodegradation of N-Desmethylrufloxacin.

Diagram 2: Experimental Workflow for Impurity Profiling

This workflow outlines the key steps in identifying and characterizing degradation products.

G cluster_workflow Impurity Profiling Workflow start Start: N-Desmethylrufloxacin Sample forced_degradation Forced Degradation (Acid, Base, Oxidative, etc.) start->forced_degradation lcms_analysis LC-MS/MS Analysis (Separation & Detection) forced_degradation->lcms_analysis data_processing Data Processing (Peak Picking & Alignment) lcms_analysis->data_processing identification Impurity Identification (Accurate Mass & Fragmentation) data_processing->identification structure_elucidation Structure Elucidation (NMR, if necessary) identification->structure_elucidation end End: Impurity Profile Report structure_elucidation->end

Caption: Workflow for impurity identification and profiling.

References

  • Fasani, E., et al. (1999). Molecular mechanisms of photosensitization induced by drugs. XII. Photochemistry and photosensitization of rufloxacin: an unusual photodegradation path for the antibacterials containing a fluoroquinolone-like chromophore. Photochemistry and Photobiology, 70(3), 280-286. [Link]

  • de Oliveira, M. A. L., et al. (2019). An eco-friendly and alternative method of forced degradation of fluoroquinolone drugs by microwave irradiation: a new application for analytical eco-scale. Green Chemistry Letters and Reviews, 12(1), 1-10. [Link]

  • de Oliveira, M. A. L., et al. (2019). Forced degradation studies -conventional method versus microwave irradiation method. [Link]

  • Monti, S., et al. (2000). Scheme 3. Rufloxacin photodegradation and photosensitization pathway. [Link]

  • Paim, C. S., et al. (2016). Evaluation of the influence of fluoroquinolone chemical structure on stability: forced degradation and in silico studies. Química Nova, 39(8), 941-948. [Link]

  • Paim, C. S., et al. (2016). Evaluation of the influence of fluoroquinolone chemical structure on stability: forced degradation and in silico studies. [Link]

  • Hadj-Azzem, F., et al. (2022). Photocatalytic Degradation of Fluoroquinolone Antibiotics in Solution. Preprints.org. [Link]

  • Isidori, M., et al. (2005). Fluoroquinolone antibiotics in the environment: biodegradation studies and presence in several environmental matrices. [Link]

  • Wang, S., et al. (2023). Study on the degradation and metabolic mechanism of four quinolone antibiotics by mixed strains. Frontiers in Microbiology, 14, 1198428. [Link]

  • Carlucci, G., et al. (1992). Analytical procedure for the determination of rufloxacin, a new pyridobenzothiazine, in human serum and urine by high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 577(2), 333-337. [Link]

  • PharmaCores. (2025). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! [Link]

  • Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. [Link]

  • Singh, S., & Kumar, V. (2018). Troubleshooting in HPLC: A Review. International Journal for Scientific Research & Development, 6(2), 1143-1148. [Link]

  • ResolveMass Laboratories Inc. (2026). Impurity Profiling and Characterization for Generic Project. [Link]

  • Loftsson, T. (2014). Degradation Pathways. [Link]

  • Torniainen, K., et al. (1996). Photodegradation of some quinolones used as antimicrobial therapeutics. Journal of Pharmaceutical and Biomedical Analysis, 14(8-10), 1167-1176. [Link]

  • Starek, M., et al. (2018). Photodegradation assessment of ciprofloxacin, moxifloxacin, norfloxacin and ofloxacin in the presence of excipients from tablets by UPLC-MS/MS and DSC. Pharmaceuticals, 11(4), 111. [Link]

  • Zhang, Y., et al. (2024). Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics. Molecules, 29(5), 1148. [Link]

  • AELAB. (2025). Expert Guide to Troubleshooting Common HPLC Issues. [Link]

  • TIJER.org. (2022). A REVIEW ON IMPURITY PROFILING AND TECHNIQUES USED FOR THEIR IDENTIFICATION. TIJER.org. [Link]

  • SIELC Technologies. (n.d.). Analysis of Antibiotic Norfloxacin and Related Impurities in Mixed-Mode Chromatography. [Link]

  • Zhang, Y., et al. (2021). Enhanced degradation of aqueous norfloxacin and enrofloxacin by UV-activated persulfate: Kinetics, pathways and deactivation. Journal of Hazardous Materials, 409, 124975. [Link]

  • Wang, Y., et al. (2020). Complete Degradation and Detoxification of Ciprofloxacin by a Micro-/Nanostructured Biogenic Mn Oxide Composite from a Highly Active Mn2+-Oxidizing Pseudomonas Strain. International Journal of Environmental Research and Public Health, 17(11), 3894. [Link]

  • Li, J., et al. (2018). Degradation of norfloxacin in aqueous solution by atmospheric-pressure non-thermal plasma: Mechanism and degradation pathways. Chemosphere, 212, 944-952. [Link]

  • Wang, L., et al. (2019). Molecular Mechanism of N,N-Dimethylformamide Degradation in Methylobacterium sp. Strain DM1. Applied and Environmental Microbiology, 85(11), e00326-19. [Link]

  • ResearchGate. (n.d.). Pathways in the degradation of ciprofloxacin by different phyla of... [Link]

Sources

Troubleshooting

Technical Support Center: Minimizing Matrix Effects in N-Desmethylrufloxacin Bioanalysis

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with matrix effects during the bioanalysis of N-desmethylrufloxacin. The following tr...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with matrix effects during the bioanalysis of N-desmethylrufloxacin. The following troubleshooting guides and frequently asked questions (FAQs) are designed to offer both theoretical understanding and practical, field-proven solutions to ensure the development of robust and reliable bioanalytical methods.

Introduction to Matrix Effects in Bioanalysis

In liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis, the "matrix" encompasses all the components within a biological sample apart from the analyte of interest.[1] These endogenous substances, such as phospholipids, proteins, salts, and metabolites, can significantly interfere with the ionization of N-desmethylrufloxacin in the mass spectrometer's ion source.[2][3] This interference, known as the matrix effect, can lead to ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately compromising the accuracy, precision, and sensitivity of quantitative results.[2][4][5] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate the thorough evaluation and mitigation of matrix effects during bioanalytical method validation to ensure data integrity.[6][7][8][9]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the bioanalysis of N-desmethylrufloxacin.

Question 1: I'm observing poor reproducibility and accuracy in my quality control (QC) samples. Could this be a matrix effect?

Answer: Yes, inconsistent results for QC samples, especially across different batches or sources of biological matrix, are a classic indicator of matrix effects.[1][4] The variability in the composition of endogenous components from different lots of plasma or urine can lead to differential ion suppression or enhancement, causing your results to be unreliable.[10]

Troubleshooting Steps:

  • Systematic Evaluation: First, confirm the presence of matrix effects. The recommended approach is a quantitative assessment by comparing the analyte's response in a post-extraction spiked matrix to its response in a neat (pure) solvent.[1][2] Regulatory guidelines often require the matrix factor to be within a certain range (e.g., 0.85 to 1.15) with a precision of <15% across at least six different lots of the matrix.[2]

  • Sample Preparation Optimization: The most effective way to combat matrix effects is to remove the interfering components before they reach the mass spectrometer.[4][11][12]

    • Solid-Phase Extraction (SPE): SPE is a powerful technique for cleaning up complex samples.[13] For a polar metabolite like N-desmethylrufloxacin, a mixed-mode SPE sorbent with both reversed-phase and ion-exchange properties can be highly effective at retaining the analyte while washing away interfering substances like phospholipids.[14]

    • Liquid-Liquid Extraction (LLE): LLE can also be employed to separate N-desmethylrufloxacin from matrix components based on its polarity and solubility.[15][16] Experiment with different organic solvents and pH conditions to optimize the extraction efficiency.

    • Phospholipid Removal Plates/Cartridges: Several commercially available products are specifically designed to remove phospholipids, which are major contributors to matrix effects in plasma and serum.[17][18][19]

  • Chromatographic Separation: If sample preparation alone is insufficient, optimizing your LC method can help separate N-desmethylrufloxacin from co-eluting matrix components.[11]

    • Gradient Modification: Adjusting the gradient slope can improve the resolution between your analyte and interfering peaks.

    • Column Chemistry: Experiment with different column stationary phases (e.g., C18, phenyl-hexyl, polar-embedded) to alter selectivity.

Question 2: My assay for N-desmethylrufloxacin is suffering from low sensitivity, and I suspect ion suppression. How can I confirm and address this?

Answer: Low sensitivity is a common consequence of ion suppression, where co-eluting matrix components reduce the ionization efficiency of your analyte.[4]

Troubleshooting Steps:

  • Post-Column Infusion Experiment: This qualitative technique is invaluable for identifying regions of ion suppression in your chromatogram.[3][11]

    • Procedure: A standard solution of N-desmethylrufloxacin is continuously infused into the mass spectrometer after the analytical column. A blank, extracted matrix sample is then injected. Any dip in the constant signal of the infused analyte indicates a region of ion suppression.[1]

  • Mitigation Strategies:

    • Chromatographic Adjustment: Once you've identified the retention time of the suppression zone, you can modify your chromatography to ensure N-desmethylrufloxacin elutes in a "cleaner" region of the chromatogram.[1]

    • Enhanced Sample Cleanup: As mentioned previously, more rigorous sample preparation using techniques like SPE or specialized phospholipid removal products can eliminate the source of the suppression.[13][17][18]

    • Stable Isotope-Labeled Internal Standard (SIL-IS): Using a SIL-IS for N-desmethylrufloxacin is highly recommended.[20] Since the SIL-IS has nearly identical physicochemical properties and chromatographic behavior to the analyte, it will experience the same degree of ion suppression, effectively compensating for the matrix effect and improving accuracy.[3][20]

Diagram: Troubleshooting Workflow for Matrix Effects

Caption: A decision-making workflow for identifying and mitigating matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of matrix effects in the bioanalysis of N-desmethylrufloxacin?

A1: The primary sources of matrix effects are endogenous components of the biological sample that co-elute with N-desmethylrufloxacin and interfere with its ionization.[3] In plasma and serum, phospholipids are a major culprit.[19] Other sources include salts, proteins, and other metabolites present in the sample.[21] Exogenous sources, such as anticoagulants or polymers from collection tubes, can also contribute.[22]

Q2: What are the regulatory expectations regarding matrix effect assessment?

A2: Regulatory agencies like the FDA and EMA require a thorough investigation of matrix effects during method validation.[6][7][23] This typically involves demonstrating that the method is free from significant matrix effects by testing multiple lots of the biological matrix.[2] The matrix factor, which compares the analyte response in the presence and absence of the matrix, should be consistent and fall within acceptable limits.[2]

Q3: Can simple protein precipitation be used for N-desmethylrufloxacin sample preparation?

A3: While protein precipitation is a quick and easy sample preparation technique, it is often insufficient for removing phospholipids and other small molecule interferences that can cause significant matrix effects. For a robust and reliable assay, more selective techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are generally recommended.[4][13]

Q4: How does the physicochemical nature of N-desmethylrufloxacin influence the choice of sample preparation?

A4: N-desmethylrufloxacin, being a metabolite of rufloxacin, is expected to be a relatively polar molecule.[24][25] This polarity influences the choice of extraction technique. For LLE, a polar organic solvent or adjustments to the aqueous phase pH might be necessary to achieve efficient extraction.[15] For SPE, a mixed-mode sorbent that utilizes both reversed-phase and ion-exchange mechanisms can be particularly effective for retaining and isolating polar, ionizable compounds like N-desmethylrufloxacin from the complex biological matrix.[14]

Q5: Is it necessary to perform a full method revalidation after making changes to mitigate matrix effects?

A5: Any significant change to the sample preparation or chromatographic method warrants at least a partial validation to ensure the changes have not negatively impacted other validation parameters like accuracy, precision, and selectivity.[6][8] The extent of the revalidation (partial vs. full) depends on the nature and magnitude of the changes made.[6]

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect
  • Prepare two sets of samples:

    • Set A (Neat Solution): Spike N-desmethylrufloxacin at low and high concentration levels into the final reconstitution solvent.

    • Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix using your established sample preparation protocol. Spike N-desmethylrufloxacin at the same low and high concentrations into the final extracted matrix.

  • Analyze the samples: Inject both sets of samples into the LC-MS/MS system and record the peak areas.

  • Calculate the Matrix Factor (MF):

    • MF = (Peak Response in Post-Extraction Spike) / (Peak Response in Neat Solution)

  • Evaluate the results: The coefficient of variation (%CV) of the matrix factors from the different lots should be ≤15%.

Protocol 2: Post-Column Infusion for Qualitative Assessment
  • Set up the infusion: Infuse a standard solution of N-desmethylrufloxacin at a constant flow rate (e.g., 5-10 µL/min) into the LC flow path between the analytical column and the mass spectrometer using a T-connector.

  • Equilibrate the system: Allow the infused N-desmethylrufloxacin signal to stabilize to a constant baseline.

  • Inject a blank matrix extract: Inject a sample of extracted blank biological matrix onto the LC column and begin the chromatographic run.

  • Monitor the signal: Observe the signal of the infused N-desmethylrufloxacin. A drop in the baseline indicates ion suppression, while a rise indicates ion enhancement at that specific retention time.[1]

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Phospholipid Removal

Sample Preparation TechniqueRelative Phospholipid Removal EfficiencyPotential for N-desmethylrufloxacin RecoveryThroughput
Protein Precipitation LowHighHigh
Liquid-Liquid Extraction (LLE) ModerateModerate to HighModerate
Solid-Phase Extraction (SPE) HighHighModerate to High
HybridSPE®/Phree® Very HighHighHigh

This table provides a qualitative comparison. Actual performance may vary depending on the specific method parameters.

Diagram: General Solid-Phase Extraction (SPE) Workflow

SPE_Workflow Condition 1. Condition (Activate sorbent with organic solvent) Equilibrate 2. Equilibrate (Rinse with aqueous solution) Condition->Equilibrate Load 3. Load Sample (Analyte binds to sorbent) Equilibrate->Load Wash 4. Wash (Remove interferences) Load->Wash Elute 5. Elute (Collect analyte of interest) Wash->Elute

Caption: A standard workflow for solid-phase extraction.

References

  • Advances in Sample Preparation: Removing Phospholipids from Biological Samples. (2022, April 15). LCGC North America. [Link]

  • Bioanalytical method validation - Scientific guideline. (2015, June 3). European Medicines Agency. [Link]

  • Matrix Effects: Causes and Solutions in Analysis. (2026, February 18). Phenomenex. [Link]

  • Gora, M., et al. (2017). Effective phospholipid removal from plasma samples by solid phase extraction with the use of copper (II) modified silica gel cartridges. Journal of Chromatography B, 1070, 1-6. [Link]

  • Development of Simple, Fast SPE Protocols for Basic Analyte Extraction with Phospholipid Removal Using Oasis PRiME MCX. Waters. [Link]

  • European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say? Future Science. [Link]

  • Comparison of SPE Protocols for Phospholipid Removal in Basic Analyte Bioanalytical Quantitation. Waters. [Link]

  • Souza, I. D., & Lanças, F. M. (2007). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Journal of Chromatographic Science, 45(7), 423-428. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). ResolveMass Laboratories Inc.[Link]

  • The Impact of Matrix Effects on Mass Spectrometry Results. (2025, December 29). ResolveMass Laboratories Inc.[Link]

  • Bowman, D. B., et al. (2022). Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure. Journal of Analytical Toxicology, 46(2), 159-167. [Link]

  • ICH guideline M10 on bioanalytical method validation. (2019, March 13). European Medicines Agency. [Link]

  • FDA guideline - Bioanalytical Method Validation. PharmaCompass. [Link]

  • Zhang, J., et al. (2012). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 4(18), 2233-2247. [Link]

  • Bioanalytical method validation emea. (2013, November 13). Slideshare. [Link]

  • European Medicines Agency guideline on bioanalytical method validation: what more is there to say? (2012, May 2). Bioanalysis Zone. [Link]

  • Matrix Effect Elimination During LC–MS/MS Bioanalytical Method Development. ResearchGate. [Link]

  • Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. (2016, May 31). Bioanalysis Zone. [Link]

  • Matrix effect in bioanalysis: An overview. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis. Food and Drug Administration. [Link]

  • Maximizing Metabolite Extraction for Comprehensive Metabolomics Studies of Erythrocytes. AZoM. [Link]

  • FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. (2023, January 11). Outsourced Pharma. [Link]

  • Metabolomics Sample Extraction. MetwareBio. [Link]

  • Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. (2014, August 26). BioPharm International. [Link]

  • Bioanalytical Method Validation. Food and Drug Administration. [Link]

  • Imbimbo, B. P., et al. (1995). Biliary excretion of rufloxacin in humans. Antimicrobial Agents and Chemotherapy, 39(8), 1835-1840. [Link]

  • Characterization of Monophasic Solvent-Based Tissue Extractions for the Detection of Polar Metabolites and Lipids Applying Ultrahigh-Performance Liquid Chromatography–Mass Spectrometry Clinical Metabolic Phenotyping Assays. Journal of Proteome Research. [Link]

  • New Extraction Technique Tested on Polar Metabolites in Human Plasma. (2025, January 7). Chromatography Today. [Link]

  • Metabolomics (general profiling). UCLA. [Link]

  • Kuhlmann, J., et al. (1998). Absence of Effect of Rufloxacin on Theophylline Pharmacokinetics in Steady State. Antimicrobial Agents and Chemotherapy, 42(9), 2359-2364. [Link]

  • Gniazdowska, E., et al. (2023). How does the order of sample analysis influence the matrix effect during LC-MS bioanalysis? Journal of Chromatography B, 1226, 123800. [Link]

  • Triger, D. R., et al. (1993). Multiple-dose pharmacokinetics of rufloxacin in patients with cirrhosis. Hepatology, 18(4), 847-852. [Link]

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  • Occurrence, Bioaccumulation, Metabolism and Ecotoxicity of Fluoroquinolones in the Aquatic Environment: A Review. (2023, November 29). MDPI. [Link]

  • Current developments of bioanalytical sample preparation techniques in pharmaceuticals. ScienceDirect. [Link]

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  • Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. National Center for Biotechnology Information. [Link]

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  • Supramolecular structures and physicochemical properties of norfloxacin salts. PubMed. [Link]

  • Design, synthesis, antibacterial activity and physicochemical parameters of novel N-4-piperazinyl derivatives of norfloxacin. PubMed. [Link]

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Optimization

N-Desmethylrufloxacin Technical Support Center: Solubilization &amp; Troubleshooting Guide

Welcome to the Technical Support Center for N-Desmethylrufloxacin , a major active metabolite of the fluoroquinolone antibiotic rufloxacin[1]. Because this compound retains the core fluoroquinolone pharmacophore, it exhi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for N-Desmethylrufloxacin , a major active metabolite of the fluoroquinolone antibiotic rufloxacin[1]. Because this compound retains the core fluoroquinolone pharmacophore, it exhibits complex, highly conditional solubility behavior that frequently disrupts in-vitro assays and analytical chromatography[2].

This guide is designed for application scientists and drug development professionals to diagnose, troubleshoot, and permanently resolve solubility-induced experimental failures.

Mechanistic Root Cause: The Zwitterion Effect

To successfully work with N-Desmethylrufloxacin, one must understand its amphoteric nature. The molecule contains both a basic secondary amine (on the desmethyl-piperazine ring) and an acidic carboxylic acid group[2].

At physiological pH (6.0–8.0), the molecule exists almost entirely as a zwitterion —a dipolar ion with a net charge of zero[3]. Because the molecule lacks a net charge in this state, its crystal lattice energy vastly overpowers its hydration energy. This results in a "U-shaped" pH-solubility profile where aqueous solubility drops to its absolute minimum near pH 7.4, causing rapid precipitation[4].

Zwitterion Acidic Acidic pH (< 5) Cationic Form SolHigh1 High Aqueous Solubility Acidic->SolHigh1 Protonated amine Neutral Neutral pH (6-8) Zwitterionic Form SolLow Precipitation / Minimum Solubility Neutral->SolLow Net Charge = 0 Basic Basic pH (> 8) Anionic Form SolHigh2 High Aqueous Solubility Basic->SolHigh2 Deprotonated carboxyl

Figure 1: pH-dependent speciation and solubility profile of amphoteric fluoroquinolones.

Troubleshooting FAQs

Q1: My N-Desmethylrufloxacin precipitates immediately when added to physiological cell culture media (pH 7.4). How do I fix this? A: This is the classic zwitterion effect[3]. Because pH 7.4 is near the molecule's isoelectric point, its intrinsic solubility is extremely low[4]. Solution: Do not dissolve the dry powder directly into neutral buffers. Instead, prepare a highly concentrated stock solution in anhydrous DMSO. When spiking into the final media, ensure the final DMSO concentration is ≤0.5% to prevent cytotoxicity, and add the stock dropwise while vortexing to prevent localized nucleation.

Q2: I am using DMSO for my stock solution, but the powder is still cloudy and won't fully dissolve. What went wrong? A: Fluoroquinolones require specific thermodynamic conditions even in organic solvents. The baseline solubility in DMSO is limited (often ~0.08 mg/mL without intervention)[5]. Furthermore, DMSO is highly hygroscopic. If your DMSO has absorbed atmospheric water, the local polarity shifts, crashing out the hydrophobic zwitterion[6]. Solution: Always use newly opened, anhydrous DMSO[6]. Apply gentle warming (37°C) and ultrasonication for 15 minutes to break the crystal lattice[5].

Q3: During HPLC analysis, I am experiencing severe peak tailing and column pressure spikes. Is this related to solubility? A: Yes. If your HPLC mobile phase pH is between 6.0 and 8.0, the compound is precipitating directly on the column frit or stationary phase[4]. Solution: Use an acidic mobile phase. Validated literature for N-desmethylrufloxacin utilizes a gradient of acetonitrile and an acidic buffer (e.g., pH 2.5–3.0)[1],[7]. This forces the molecule into its fully protonated, cationic state, ensuring complete solubility and sharp peak resolution[2],[7].

Standardized Solubilization Protocols

Protocol Start N-Desmethylrufloxacin (Dry Powder) Solvent Select Primary Solvent Start->Solvent DMSO Anhydrous DMSO (Stock Solution) Solvent->DMSO Buffer Aqueous Buffer (Working Solution) Solvent->Buffer Sonicate Sonicate & Warm (37°C) DMSO->Sonicate pHAdjust Adjust pH < 5.0 or > 8.0 Buffer->pHAdjust Filter Sterile Filter (0.22 µm) Sonicate->Filter pHAdjust->Filter

Figure 2: Standardized solubilization workflow for N-Desmethylrufloxacin in in-vitro assays.

Protocol A: Preparation of In-Vitro Stock Solution (DMSO)
  • Weighing: Weigh the lyophilized N-Desmethylrufloxacin powder in a low-humidity environment to prevent moisture absorption.

  • Solvent Addition: Add newly opened, anhydrous cell-culture grade DMSO[6].

  • Energy Input: Seal the tube and place it in an ultrasonic bath at 37°C for 15 minutes[5].

  • Self-Validation Check: Before using the stock, measure the optical density at 600 nm (OD600) of a 1:100 dilution in your final assay buffer. An OD600 > 0.01 indicates the presence of invisible micro-precipitates, meaning the DMSO stock has crashed out and must be remade.

  • Storage: Aliquot immediately into single-use amber vials. Store at -80°C for up to 6 months. Avoid repeated freeze-thaw cycles[6].

Protocol B: Preparation of Aqueous Solutions for Analytical Assays (HPLC/MS)
  • Buffer Preparation: Prepare a 0.1 M phosphate or acetate buffer.

  • pH Adjustment: Titrate the buffer to pH 3.0 using phosphoric acid or acetic acid[7].

  • Dissolution: Add the N-Desmethylrufloxacin powder directly to the acidic buffer. It will readily dissolve as a cationic salt[2].

  • Filtration: Pass through a 0.22 µm PTFE syringe filter prior to column injection.

  • Self-Validation Check: Monitor the HPLC pump ripple and column backpressure. A steady baseline and pressure variance of < 2% confirms complete solubility and absence of column-head precipitation.

Quantitative Data Summary

pH RangeDominant Molecular SpeciesNet ChargeRelative Aqueous SolubilityRecommended Application
< 5.0 Cationic (Protonated amine)+1High (> 2 mg/mL)HPLC Mobile Phases, Acidic Formulations
6.0 - 8.0 Zwitterionic (Dipolar)0Very Low (< 0.05 mg/mL)Avoid for direct dissolution
> 8.0 Anionic (Deprotonated carboxyl)-1Moderate to HighBasic extractions, specific buffers
N/A (DMSO) Neutral / Solvated0~0.08 - 0.1 mg/mL*In-vitro biological assay stocks

*Requires strictly anhydrous conditions, warming (37°C), and sonication to achieve stability[5].

Sources

Troubleshooting

Technical Support Center: Addressing Ion Suppression in N-Desmethylrufloxacin Mass Spectrometry

Welcome to the technical support center for the mass spectrometry analysis of N-desmethylrufloxacin. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the mass spectrometry analysis of N-desmethylrufloxacin. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of ion suppression, a common challenge in LC-MS/MS bioanalysis. Here, we provide in-depth troubleshooting advice, detailed experimental protocols, and frequently asked questions to ensure the accuracy and reliability of your results.

Introduction to Ion Suppression in N-Desmethylrufloxacin Analysis

N-desmethylrufloxacin is the major metabolite of rufloxacin, a long-acting fluoroquinolone antibacterial agent.[1][2] Accurate quantification of this metabolite in biological matrices is crucial for pharmacokinetic and metabolism studies.[3][4] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for this analysis due to its high sensitivity and selectivity.[5][6]

However, a significant hurdle in LC-MS/MS bioanalysis is the phenomenon of ion suppression .[7][8] This occurs when co-eluting components from the sample matrix, such as salts, proteins, and phospholipids, interfere with the ionization of the target analyte in the mass spectrometer's ion source.[9][10] The result is a decreased analyte signal, which can lead to poor sensitivity, inaccurate quantification, and reduced method reproducibility.[11][12]

This guide will provide a structured approach to identifying, troubleshooting, and mitigating ion suppression in the analysis of N-desmethylrufloxacin.

Frequently Asked Questions (FAQs)

Q1: My N-desmethylrufloxacin signal is significantly lower in plasma samples compared to the neat standard. What's the most likely cause?

This is a classic indication of ion suppression.[13] Endogenous components from the plasma matrix are likely co-eluting with your analyte and interfering with its ionization.[5]

Q2: How can I definitively confirm that ion suppression is affecting my analysis?

A post-column infusion experiment is the most direct way to identify regions of ion suppression in your chromatogram.[10][14] This technique involves infusing a constant flow of N-desmethylrufloxacin solution into the MS detector while injecting a blank matrix extract onto the LC column. Any dip in the baseline signal indicates the elution of matrix components that cause ion suppression.[15]

Q3: What are the most common sources of ion suppression in bioanalysis?

The primary culprits are often salts, endogenous compounds like phospholipids, and residual proteins from the sample matrix.[9][10] Additionally, non-volatile buffers or ion-pairing agents in the mobile phase can contribute to this effect.[16]

Q4: Can my choice of ionization technique affect the severity of ion suppression?

Yes. Electrospray ionization (ESI) is generally more susceptible to ion suppression than atmospheric pressure chemical ionization (APCI).[17] This is because ESI is a condensed-phase ionization process that is more sensitive to competition for charge on the droplet surface.[18]

Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving ion suppression issues.

Issue 1: Low and Inconsistent N-Desmethylrufloxacin Signal Intensity

If you observe a poor and variable signal for N-desmethylrufloxacin, follow these steps to systematically troubleshoot the problem.

Step 1: Verify Instrument Performance

First, rule out any instrument-related issues.

  • Action: Inject a neat (pure) solution of N-desmethylrufloxacin at a known concentration.

  • Expected Outcome: A strong, reproducible, and symmetrical peak shape.

  • Troubleshooting: If the signal is weak with a neat standard, investigate potential problems with the mass spectrometer, such as a dirty ion source, incorrect MS parameters, or issues with the mobile phase.[19][20]

Step 2: Assess Matrix Effects

Once you've confirmed the instrument is performing correctly, determine if matrix effects are the root cause.

  • Action: Perform a quantitative matrix effect assessment. This involves comparing the peak area of N-desmethylrufloxacin spiked into an extracted blank matrix sample with the peak area of N-desmethylrufloxacin in a neat solution at the same concentration.[13][17]

  • Expected Outcome: The signal in the extracted matrix should be comparable to the signal in the neat solution (ideally >85%). A significantly lower signal in the matrix sample confirms ion suppression.[13]

  • Troubleshooting: If ion suppression is confirmed, proceed to optimize your sample preparation and/or chromatographic method.

Issue 2: Poor Peak Shape and Shifting Retention Times

Poor peak shape (e.g., tailing, fronting, or splitting) and inconsistent retention times can also be symptoms of matrix effects or other analytical issues.[5][20]

Step 1: Evaluate Chromatographic Conditions
  • Action: Modify the gradient profile of your LC method to achieve better separation of N-desmethylrufloxacin from interfering matrix components.[21] Consider trying a different stationary phase (e.g., a column with a different chemistry).[22]

  • Expected Outcome: N-desmethylrufloxacin elutes in a "clean" region of the chromatogram with minimal ion suppression. A post-column infusion experiment can help identify these zones.[14]

Step 2: Investigate Potential Contamination
  • Action: Inject a series of blank samples (mobile phase and extracted blank matrix) to check for carryover or system contamination.[5]

  • Expected Outcome: Clean baselines with no interfering peaks at the retention time of N-desmethylrufloxacin.

  • Troubleshooting: If carryover is observed, optimize your autosampler wash procedure. If system contamination is suspected, a thorough cleaning of the LC flow path and MS ion source may be necessary.[23]

Detailed Experimental Protocols

Protocol 1: Post-Column Infusion Experiment to Identify Ion Suppression Zones

This experiment will help you visualize where in the chromatogram ion suppression is occurring.

Materials:

  • N-desmethylrufloxacin standard solution (e.g., 100 ng/mL in mobile phase)

  • Syringe pump

  • T-connector

  • Extracted blank biological matrix (e.g., plasma, urine)

Procedure:

  • Set up your LC-MS/MS system as you would for your analysis.

  • Using a syringe pump, continuously infuse the N-desmethylrufloxacin standard solution into the LC eluent stream via a T-connector placed between the LC column and the MS ion source.[13]

  • Begin data acquisition on the mass spectrometer, monitoring the MRM transition for N-desmethylrufloxacin.

  • Once a stable baseline signal is achieved, inject the extracted blank matrix sample onto the LC column.

  • Monitor the N-desmethylrufloxacin signal throughout the chromatographic run.

Data Analysis: A stable baseline represents the unsuppressed signal of the infused analyte. Any significant drop in this baseline indicates a region where co-eluting matrix components are causing ion suppression.[14]

Protocol 2: Optimizing Sample Preparation to Mitigate Ion Suppression

Improving sample cleanup is often the most effective way to reduce ion suppression.[21][24]

Sample Preparation TechniqueDescriptionAdvantagesDisadvantages
Protein Precipitation (PPT) A simple method where a solvent (e.g., acetonitrile) is added to the sample to precipitate proteins.Fast and easy.Less effective at removing phospholipids and other interferences.[9][24]
Liquid-Liquid Extraction (LLE) Separates analytes from interferences based on their differential solubility in two immiscible liquids.Can provide cleaner extracts than PPT.Can be more time-consuming and may require optimization of solvents and pH.[19][24]
Solid-Phase Extraction (SPE) A more selective technique where the analyte is retained on a solid sorbent while interferences are washed away.Provides the cleanest extracts and can significantly reduce matrix effects.[19][25]Requires method development to select the appropriate sorbent and elution conditions.

Recommended SPE Protocol for N-Desmethylrufloxacin in Plasma:

  • SPE Cartridge: A mixed-mode cation exchange polymer-based sorbent is often effective for fluoroquinolones.

  • Conditioning: Condition the cartridge with methanol followed by water.

  • Loading: Load the pre-treated plasma sample.

  • Washing: Wash with a weak organic solvent to remove hydrophilic interferences, followed by a stronger organic solvent to remove lipids.

  • Elution: Elute N-desmethylrufloxacin with a solvent containing a small amount of acid (e.g., formic acid in methanol).

Protocol 3: The Role of Stable Isotope-Labeled Internal Standards

The use of a stable isotope-labeled (SIL) internal standard for N-desmethylrufloxacin is highly recommended to compensate for ion suppression.[16][26]

  • Principle: A SIL internal standard is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes (e.g., ²H, ¹³C, ¹⁵N).[27] It will co-elute with the analyte and experience the same degree of ion suppression.[21]

  • Benefit: By calculating the ratio of the analyte peak area to the internal standard peak area, the variability caused by ion suppression can be effectively normalized, leading to more accurate and precise quantification.[28]

  • Caution: It is crucial to ensure that the SIL internal standard is free of any unlabeled analyte and that the isotopic label is stable and does not undergo exchange.[27]

Visualizing the Workflow

Troubleshooting Workflow for Ion Suppression

IonSuppressionWorkflow start Low/Inconsistent Signal for N-Desmethylrufloxacin check_instrument Step 1: Verify Instrument Performance (Inject Neat Standard) start->check_instrument instrument_ok Instrument OK? check_instrument->instrument_ok troubleshoot_instrument Troubleshoot MS: - Clean Ion Source - Check Parameters instrument_ok->troubleshoot_instrument No assess_matrix Step 2: Assess Matrix Effects (Post-Spike vs. Neat) instrument_ok->assess_matrix Yes troubleshoot_instrument->check_instrument matrix_effect_present Ion Suppression Confirmed? assess_matrix->matrix_effect_present no_matrix_effect Re-evaluate Experiment (Concentration, etc.) matrix_effect_present->no_matrix_effect No optimize_protocol Step 3: Mitigate Ion Suppression matrix_effect_present->optimize_protocol Yes sample_prep Optimize Sample Prep (SPE, LLE) optimize_protocol->sample_prep chromatography Optimize Chromatography (Gradient, Column) optimize_protocol->chromatography internal_standard Use Stable Isotope-Labeled Internal Standard optimize_protocol->internal_standard end Achieve Reliable Quantification sample_prep->end chromatography->end internal_standard->end

Caption: A systematic approach to troubleshooting ion suppression.

Mechanism of Ion Suppression in ESI

IonSuppressionMechanism cluster_source ESI Source droplet_formation Charged Droplet Formation solvent_evaporation Solvent Evaporation droplet_formation->solvent_evaporation analyte N-Desmethylrufloxacin matrix Matrix Components (Salts, Phospholipids) matrix->solvent_evaporation gas_phase_ions Gas-Phase Ions matrix->gas_phase_ions solvent_evaporation->gas_phase_ions to_ms To Mass Analyzer suppression Competition for Droplet Surface & Charge -> Reduced Analyte Ions

Caption: How matrix components interfere with analyte ionization.

Conclusion

Addressing ion suppression is a critical aspect of developing robust and reliable LC-MS/MS methods for the quantification of N-desmethylrufloxacin in biological matrices.[5][23] By systematically evaluating instrument performance, assessing matrix effects, and optimizing sample preparation and chromatographic conditions, researchers can effectively mitigate the impact of ion suppression. The use of a stable isotope-labeled internal standard is a powerful tool to compensate for any residual matrix effects, ultimately ensuring the generation of high-quality, defensible data in drug development and clinical research.

References

  • AMSbiopharma. (2025, November 19). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. Retrieved from [Link]

  • Biotech Spain. (2025, November 20). Optimizing LC‑MS/MS Sensitivity: Strategies to Overcome Ion Suppression and Boost Robustness in Bioanalysis. Retrieved from [Link]

  • Crimson Publishers. (2017, December 18). Stable Labeled Isotopes as Internal Standards: A Critical Review. Retrieved from [Link]

  • G-M-I, Inc. (2023, September 11). Mass Spectrometry Troubleshooting and Common Issues. Retrieved from [Link]

  • LCGC International. (2021, November 2). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. Retrieved from [Link]

  • LCGC International. (n.d.). Ion Suppression: A Major Concern in Mass Spectrometry. Retrieved from [Link]

  • MDPI. (2023, November 29). Occurrence, Bioaccumulation, Metabolism and Ecotoxicity of Fluoroquinolones in the Aquatic Environment: A Review. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, February 15). Development of isotope dilution-liquid chromatography tandem mass spectrometry for the accurate determination of fluoroquinolones in animal meat products: optimization of chromatographic separation for eliminating matrix effects on isotope ratio measurements. Retrieved from [Link]

  • National Center for Biotechnology Information. (2003, July 15). Ion suppression in mass spectrometry. Retrieved from [Link]

  • National Center for Biotechnology Information. (1995, February). Biliary excretion of rufloxacin in humans. Retrieved from [Link]

  • National Center for Biotechnology Information. (1998, September). Absence of Effect of Rufloxacin on Theophylline Pharmacokinetics in Steady State. Retrieved from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Rufloxacin Hydrochloride? Retrieved from [Link]

  • ResearchGate. (2014, March). Analytical quality assurance in veterinary drug residue analysis methods: Matrix effects determination and monitoring for sulfonamides analysis. Retrieved from [Link]

  • Technology Networks. (2026, February 25). Common Mass Spectrometry Errors and Troubleshooting Tips. Retrieved from [Link]

  • University of Waterloo. (n.d.). Ion Suppression and ESI | Mass Spectrometry Facility. Retrieved from [Link]

  • Waters Corporation. (n.d.). LC–MS Determination of Fluoroquinolone Antibiotics in Beef Tissue Using the Atlantis dC18 Column. Retrieved from [Link]

Sources

Optimization

N-Desmethylrufloxacin Stability in Long-Term Storage: A Technical Support Center

For researchers, scientists, and drug development professionals, ensuring the stability of investigational compounds is paramount to the integrity of experimental results. This guide provides in-depth technical support,...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, ensuring the stability of investigational compounds is paramount to the integrity of experimental results. This guide provides in-depth technical support, troubleshooting advice, and frequently asked questions regarding the long-term storage stability of N-Desmethylrufloxacin, a key metabolite of the fluoroquinolone antibiotic Rufloxacin. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but the underlying scientific rationale to empower your experimental decisions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of N-Desmethylrufloxacin during long-term storage?

A1: The stability of N-Desmethylrufloxacin, like many fluoroquinolones, is primarily influenced by three environmental factors: temperature, light, and humidity.[1][2] Exposure to elevated temperatures can accelerate degradation reactions, while UV light can induce photodegradation.[3][4] Humidity can also play a role, particularly for solid forms of the compound, by facilitating hydrolytic degradation.[5][6]

Q2: What are the generally recommended long-term storage conditions for N-Desmethylrufloxacin?

A2: While specific stability data for N-Desmethylrufloxacin is not extensively published, based on the stability of the parent drug Rufloxacin and other fluoroquinolones, long-term storage at -20°C or below in a tightly sealed container, protected from light, is recommended for the solid (powder) form. For solutions, storage at -80°C is preferable to minimize degradation.

Q3: How long can I expect N-Desmethylrufloxacin to be stable under these recommended conditions?

A3: The exact shelf-life has not been definitively established in publicly available literature. However, based on general guidelines for active pharmaceutical ingredients (APIs), a re-test period of at least 12 months would be a reasonable starting point for material stored under optimal conditions.[7] It is crucial to perform periodic stability assessments to confirm the integrity of your specific batch over time.

Q4: What are the likely degradation pathways for N-Desmethylrufloxacin?

A4: Based on the known degradation of Rufloxacin and other fluoroquinolones, the primary degradation pathways for N-Desmethylrufloxacin are likely to be:

  • Photodegradation: The fluoroquinolone core is susceptible to degradation upon exposure to light, potentially leading to the formation of various photoproducts. The photodegradation of the parent drug, rufloxacin, has been studied and provides a likely model for N-Desmethylrufloxacin.[3]

  • Oxidation: The piperazine ring and other parts of the molecule can be susceptible to oxidation.[8][9]

  • Hydrolysis: While generally more stable to hydrolysis than some other drug classes, degradation can occur at pH extremes.[5][6][10]

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments, providing potential causes and actionable solutions.

Problem 1: My N-Desmethylrufloxacin stock solution shows a significant decrease in concentration after a few weeks of storage at 4°C.

  • Potential Cause A: Temperature-Mediated Degradation. While convenient, 4°C may not be sufficient to halt all degradation processes for extended periods.

    • Solution: For long-term storage of solutions, it is highly recommended to aliquot and store them at -80°C. This significantly reduces the rate of chemical degradation.

  • Potential Cause B: Photodegradation. If the solution was stored in a clear container and exposed to ambient light, photodegradation is a likely culprit.

    • Solution: Always store N-Desmethylrufloxacin solutions in amber-colored vials or wrap clear vials in aluminum foil to protect them from light.

Problem 2: I observe new, unexpected peaks in the chromatogram of my aged N-Desmethylrufloxacin sample during HPLC analysis.

  • Potential Cause: Formation of Degradation Products. The new peaks are likely degradation products resulting from one or more of the pathways mentioned above (photodegradation, oxidation, hydrolysis).

    • Solution:

      • Characterize the Degradants: If possible, use mass spectrometry (LC-MS) to identify the mass of the degradation products. This can provide clues about the degradation pathway.

      • Perform Forced Degradation Studies: To confirm the origin of these peaks, conduct forced degradation studies on a fresh sample of N-Desmethylrufloxacin. This involves intentionally exposing the compound to harsh conditions (acid, base, peroxide, heat, light) to generate degradation products in a controlled manner.[11][12] Comparing the chromatograms of the stressed samples with your aged sample can help identify the degradation products.

Problem 3: The physical appearance of my solid N-Desmethylrufloxacin has changed over time (e.g., color change, clumping).

  • Potential Cause A: Light Exposure. A change in color (e.g., yellowing) is often an indicator of photodegradation.

    • Solution: Ensure the solid material is stored in a light-protected container.

  • Potential Cause B: Moisture Absorption. Clumping can indicate that the material has absorbed moisture from the atmosphere, which can also accelerate degradation.

    • Solution: Store the solid compound in a desiccator or a tightly sealed container with a desiccant.

Experimental Protocols

Protocol 1: Long-Term Stability Study Setup

This protocol outlines a basic framework for establishing a long-term stability study for N-Desmethylrufloxacin in your laboratory.

Objective: To determine the stability of N-Desmethylrufloxacin under defined storage conditions over an extended period.

Materials:

  • N-Desmethylrufloxacin (solid powder)

  • Amber glass vials with screw caps

  • Calibrated stability chambers or freezers set to desired temperatures (e.g., 25°C/60% RH, 5°C, -20°C, -80°C)

  • HPLC system with a suitable detector (e.g., UV or fluorescence)

  • Validated stability-indicating HPLC method

Procedure:

  • Initial Analysis (Time 0):

    • Thoroughly characterize the initial batch of N-Desmethylrufloxacin. This includes assessing its purity by a stability-indicating HPLC method, and noting its physical appearance.

  • Sample Preparation and Storage:

    • Aliquot the solid N-Desmethylrufloxacin into a sufficient number of amber vials to accommodate all planned time points and conditions.

    • Place the vials in the designated stability chambers.

  • Testing Schedule:

    • Pull samples at predetermined time points. A typical schedule for a 12-month study would be 0, 3, 6, 9, and 12 months.[7]

  • Analysis at Each Time Point:

    • At each time point, analyze the samples for purity using the validated HPLC method.

    • Record any changes in physical appearance.

  • Data Evaluation:

    • Plot the purity of N-Desmethylrufloxacin as a function of time for each storage condition.

    • Identify and quantify any significant degradation products.

Protocol 2: Forced Degradation Study

Objective: To identify potential degradation products and pathways of N-Desmethylrufloxacin and to confirm that the analytical method is stability-indicating.

Materials:

  • N-Desmethylrufloxacin

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system

  • Photostability chamber

Procedure:

  • Acid Hydrolysis: Dissolve N-Desmethylrufloxacin in a solution of 0.1 M HCl and heat at 60-80°C for a specified period (e.g., 2-8 hours). Neutralize the solution before HPLC analysis.

  • Base Hydrolysis: Dissolve N-Desmethylrufloxacin in a solution of 0.1 M NaOH and heat at 60-80°C for a specified period. Neutralize the solution before HPLC analysis.

  • Oxidative Degradation: Dissolve N-Desmethylrufloxacin in a solution of 3% H₂O₂ and keep at room temperature for a specified period.

  • Thermal Degradation: Place solid N-Desmethylrufloxacin in an oven at a high temperature (e.g., 105°C) for a specified period.

  • Photodegradation: Expose a solution of N-Desmethylrufloxacin to UV light in a photostability chamber.

  • Analysis: Analyze all stressed samples by HPLC and compare the chromatograms to that of an unstressed sample. The goal is to achieve 5-20% degradation to ensure that the degradation products are detectable without completely degrading the parent compound.

Data Presentation

Table 1: Recommended Storage Conditions and Monitoring Parameters for N-Desmethylrufloxacin

FormRecommended Storage TemperatureLight ProtectionHumidity ControlKey Monitoring Parameters
Solid -20°C or belowEssential (use amber vials)Recommended (use desiccator)Purity (HPLC), Appearance, Color
Solution -80°CEssential (use amber vials)N/APurity (HPLC), Concentration

Visualizations

Degradation Pathway and Stability Workflow

The following diagrams illustrate the potential degradation pathways of N-Desmethylrufloxacin and a typical workflow for a stability study.

cluster_degradation Potential Degradation Pathways N-Desmethylrufloxacin N-Desmethylrufloxacin Photodegradation_Products Photodegradation Products N-Desmethylrufloxacin->Photodegradation_Products Light Oxidation_Products Oxidation Products N-Desmethylrufloxacin->Oxidation_Products Oxygen Hydrolysis_Products Hydrolysis Products N-Desmethylrufloxacin->Hydrolysis_Products Water/pH

Caption: Potential degradation pathways for N-Desmethylrufloxacin.

cluster_workflow Long-Term Stability Study Workflow start Time 0 Analysis (Purity, Appearance) storage Aliquot and Store (-20°C, protected from light) start->storage pull Pull Samples at Time Points (3, 6, 9, 12 mo) storage->pull analysis Analyze Samples (HPLC for Purity) pull->analysis evaluation Data Evaluation (Assess Degradation) analysis->evaluation end Determine Shelf-Life/ Re-test Period evaluation->end

Caption: Workflow for a long-term stability study.

References

  • De Guidi, G., Giuffrida, S., Monti, S., & Costanzo, L. L. (n.d.). Scheme 3. Rufloxacin photodegradation and photosensitization pathway. ResearchGate. Retrieved from [Link]

  • Tonski, M., et al. (2019). Hydrolytic Stability of Selected Pharmaceuticals and Their Transformation Products. Chemosphere. Available at: [Link]

  • Fravolini, A., et al. (1994). Bactericidal activity, morphological alterations, and synergistic interactions of rufloxacin, a new fluoroquinolone, alone and in combination with its N-desmethylate D derivative (MF 922). Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available at: [Link]

  • Vijay, K., et al. (2015). Novel analytical method development and validation of several third and fourth generation fluoroquinolone antibacterials in pharmaceutical dosage. Quest Journals.
  • Gorniak, A., et al. (2026). HPLC and CE Procedures for the Determination of Fluoroquinolones (2020–2025). PMC. Available at: [Link]

  • Wesołowska, A., et al. (2021). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. PMC. Available at: [Link]

  • Reddy, G. S., et al. (2015). Stability-Indicating RP-HPLC Method for Simultaneous Estimation of Enrofloxacin and Its Degradation Products in Tablet Dosage Forms. ResearchGate. Available at: [Link]

  • Li, S., et al. (2024). Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics. MDPI. Available at: [Link]

  • Shrinivas, S., & Revanasiddappa, M. (2015). Analytical Stability Indicative Method Development and Validation by High Pressure Liquid Chromatography for Assay in Ciprofloxacin hydrochloride Drug Substances. SCIRP. Available at: [Link]

  • Janicka, M., et al. (2020). Photodegradation assessment of ciprofloxacin, moxifloxacin, norfloxacin and ofloxacin in the presence of excipients from tablets by UPLC-MS/MS and DSC. PMC. Available at: [Link]

  • Dolzonek, J., et al. (2019). Hydrolytic stability of selected pharmaceuticals and their transformation products. ResearchGate. Available at: [Link]

  • Wesołowska, A., et al. (2025). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. ResearchGate. Available at: [Link]

  • Patsnap. (2024). What is the mechanism of Rufloxacin Hydrochloride? Patsnap Synapse. Retrieved from [Link]

  • Chierentin, L., & Salgado, H. R. N. (2016).
  • Dong, M. W., & Huynh-Ba, K. (2023). Stability Studies and Testing of Pharmaceuticals - An Overview. LCGC International. Available at: [Link]

  • Bajaj, S., et al. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science.
  • Trovó, A. G., et al. (2012). Spectroscopic study of degradation products of ciprofloxacin, norfloxacin and lomefloxacin formed in ozonated wastewater. PubMed. Available at: [Link]

  • Jain, D., & Basniwal, P. K. (2009). Significance of Stability Studies on Degradation Product. Research Journal of Pharmacy and Technology.
  • Kumar, A., & Singh, A. (2020). recent trends of stability study of pharmaceutical dosage forms and its self life – a review. Jetir.Org.
  • Kumirska, J., et al. (2025). Application of High Performance Liquid Chromatography for Hydrolytic Stability Assessment of Selected Antibiotics in Aqueous Environment. ResearchGate. Available at: [Link]

  • Patel, D., et al. (2023). AN OVERVIEW OF STABILITY TESTING GUIDELINEs OF PHARMACEUTICAL PRODUCTs. IJNRD.
  • Zerilli, M., et al. (1992). High-performance liquid chromatographic determination of rufloxacin and its main active metabolite in biological fluids. PubMed. Available at: [Link]

  • Smirnov, S. P., et al. (2026). Thermal Decomposition of Nitropyrazoles. ResearchGate. Available at: [Link]

  • Šimkovic, I. (n.d.).

Sources

Troubleshooting

Method development challenges for N-Desmethylrufloxacin enantiomer separation

Technical Support Center: Troubleshooting Fluoroquinolone & N-Desmethylrufloxacin Chromatographic Separations Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to addr...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Fluoroquinolone & N-Desmethylrufloxacin Chromatographic Separations

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific, often misunderstood challenges of developing chromatographic methods for Rufloxacin and its primary metabolites. This guide will help you differentiate between true chiral separations and chromatographic artifacts, ensuring the scientific integrity of your analytical workflows.

Section 1: The Structural Reality of N-Desmethylrufloxacin

Q: Why am I failing to separate the enantiomers of N-Desmethylrufloxacin on my chiral stationary phase (CSP)? A: The most fundamental reason for this "failure" is that N-Desmethylrufloxacin is an achiral molecule [1].

Unlike other fluoroquinolones such as ofloxacin or gatifloxacin, which possess a stereocenter (e.g., a methyl group on the oxazine or piperazine ring), the core structure of rufloxacin consists of a 2,3-dihydro-1,4-benzothiazine ring and a piperazine ring. Neither Rufloxacin nor its N-desmethyl metabolite contains a chiral center. Therefore, it cannot exist as enantiomers, and chiral separation is physically impossible.

If you are observing two distinct peaks for this compound during method development, you are likely witnessing a chromatographic artifact (pseudo-enantiomerism) or the co-elution of a different chiral metabolite, such as Rufloxacin sulfoxide , which possesses a true chiral center at the oxidized sulfur atom[2].

Section 2: Troubleshooting "Phantom" Chiral Separations

Q: If N-Desmethylrufloxacin is achiral, why do I see a split peak that perfectly mimics a racemic mixture? A: Peak splitting of achiral basic compounds in HPLC is a notorious trap that often mimics enantiomeric separation. This is typically caused by three phenomena:

  • Sample Solvent Mismatch: Injecting a sample dissolved in a solvent stronger than the mobile phase causes localized breakthrough at the column head.

  • Column Overload (Mass or Volume): Fluoroquinolones are highly polar and can easily overload the limited binding capacity of polysaccharide-based CSPs.

  • Conformational Isomerism: Restricted rotation around the C-N bond of the piperazine ring can sometimes cause peak splitting at sub-ambient temperatures due to stable conformers.

Protocol 1: Differentiating Chromatographic Artifacts from True Isomers

To self-validate your method and identify the root cause of the split peaks, execute the following step-by-step diagnostic workflow:

  • LC-MS Verification (The Ground Truth):

    • Action: Check the m/z of both split peaks.

    • Causality: N-Desmethylrufloxacin has an [M+H]⁺ of 350. Rufloxacin sulfoxide has an [M+H]⁺ of 380. If the two peaks yield m/z 380, you are successfully separating the enantiomers of the sulfoxide metabolite, not the N-desmethyl metabolite.

  • Volume Reduction Test:

    • Action: Reduce the injection volume from 20 µL to 2 µL.

    • Causality: High injection volumes of polar basic compounds exceed the local binding capacity of the stationary phase (mass overload). If the peaks merge into a single sharp peak, reduce your standard injection volume permanently.

  • Diluent Matching Test:

    • Action: Re-dissolve the sample standard entirely in the initial mobile phase.

    • Causality: A strong injection solvent disrupts the local partitioning equilibrium, causing the analyte to split into two bands before the solvent dilutes into the mobile phase.

  • Thermal Coalescence Test:

    • Action: Increase the column compartment temperature from 25°C to 45°C.

    • Causality: Heating increases the interconversion rate of stable conformers. If the peaks coalesce into a single peak at higher temperatures, the splitting was due to conformational isomerism.

Workflow Start Observation: Split Peaks for N-Desmethylrufloxacin MS Step 1: LC-MS Verification Check m/z of both peaks Start->MS Mass380 m/z = 380 Rufloxacin Sulfoxide MS->Mass380 m/z 380 Mass350 m/z = 350 N-Desmethylrufloxacin MS->Mass350 m/z 350 TrueChiral True Enantiomers (Chiral Sulfur Center) Mass380->TrueChiral Diluent Step 2: Match Diluent & Reduce Injection Volume Mass350->Diluent Merge Peaks Merge into One Diluent->Merge Remain Peaks Remain Split Diluent->Remain Artifact Diagnosis: Solvent Mismatch / Column Overload Merge->Artifact Temp Step 3: Increase Column Temp (e.g., to 45°C) Remain->Temp Coalesce Peaks Coalesce Temp->Coalesce StillSplit Peaks Remain Split Temp->StillSplit Conformer Diagnosis: Conformational Isomerism Coalesce->Conformer Void Diagnosis: Column Voiding / Frit Contamination StillSplit->Void

Troubleshooting workflow for unexpected peak splitting in N-Desmethylrufloxacin analysis.

Section 3: Method Development for True Chiral Fluoroquinolones

Q: How do I separate the actual chiral metabolites of Rufloxacin or other chiral fluoroquinolones? A: When dealing with true chiral entities like Rufloxacin sulfoxide, Gatifloxacin, or Levofloxacin, polysaccharide-based CSPs in normal-phase mode or Capillary Electrophoresis (CE) utilizing cyclodextrins are the industry standards[3],[4].

Protocol 2: Chiral HPLC Method for Fluoroquinolone Enantiomers

Context: This protocol is optimized for basic fluoroquinolones utilizing an Amylose-based CSP.

  • Column Selection: Equip the HPLC with Chiralpak AD-H (250 mm × 4.6 mm, 5 µm).

  • Mobile Phase Preparation: Mix n-Hexane, Ethanol, and Diethylamine (DEA) in an 85:15:0.1 (v/v/v) ratio.

    • Causality: The helical polysaccharide backbone provides the chiral cavities for stereoselective inclusion. The addition of 0.1% DEA is absolutely critical; it acts as a basic competitor to mask free, acidic silanols on the silica support, preventing severe peak tailing and irreversible adsorption of the basic piperazine moiety.

  • Equilibration: Flush the column at 1.0 mL/min until the baseline is stable (approx. 10 column volumes).

  • Detection: Monitor UV absorbance at 290 nm, which aligns with the optimal absorption maximum for the fluoroquinolone chromophore.

Quantitative Summary of Chiral Separation Parameters for Fluoroquinolones

To benchmark your method development, refer to the validated parameters for structurally related chiral fluoroquinolones below:

AnalyteChiral Selector / ColumnMobile Phase / BufferResolution (Rs)Reference
Gatifloxacin Amylose (Chiralpak AD-H)Hexane/EtOH/DEA (85:15:0.1)> 4.0[3]
Levofloxacin Cellulose (Chiralpak IC)Hexane/IPA (95:5)> 3.0[5]
Lomefloxacin HP-β-CD (Capillary Electrophoresis)70 mM Phosphate, pH 3.96Baseline[4]
Ofloxacin HP-β-CD (Capillary Electrophoresis)70 mM Phosphate, pH 2.16Baseline[4]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Validation of an HPLC Method for N-Desmethylrufloxacin Quantification

In the landscape of pharmaceutical analysis, the precise and accurate quantification of drug metabolites is paramount for pharmacokinetic, toxicokinetic, and drug safety studies. N-Desmethylrufloxacin, the primary active...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical analysis, the precise and accurate quantification of drug metabolites is paramount for pharmacokinetic, toxicokinetic, and drug safety studies. N-Desmethylrufloxacin, the primary active metabolite of the fluoroquinolone antibiotic rufloxacin, requires a robust and validated analytical method for its reliable measurement in biological matrices. This guide provides an in-depth, objective comparison of a validated High-Performance Liquid Chromatography (HPLC) method for N-Desmethylrufloxacin quantification against other analytical alternatives, supported by established experimental data and principles.

The Critical Role of N-Desmethylrufloxacin Quantification

Rufloxacin is a broad-spectrum fluoroquinolone antibiotic.[1] Its major metabolite, N-Desmethylrufloxacin, also exhibits antibacterial activity and contributes to the overall therapeutic effect and potential side effects of the parent drug.[2] Therefore, the ability to accurately quantify N-Desmethylrufloxacin in biological fluids such as plasma, urine, and bile is crucial for understanding the complete pharmacokinetic profile of rufloxacin, assessing drug efficacy, and monitoring patient safety.

High-Performance Liquid Chromatography (HPLC): A Gold Standard for Metabolite Quantification

High-Performance Liquid Chromatography (HPLC) remains a cornerstone technique in bioanalytical laboratories due to its high resolving power, sensitivity, and adaptability.[3] For the quantification of N-Desmethylrufloxacin, an HPLC method coupled with a suitable detector, such as fluorescence or ultraviolet (UV), offers a reliable and reproducible approach.

Causality Behind Experimental Choices in HPLC Method Development

The development of a robust HPLC method is a systematic process where each parameter is carefully selected based on the physicochemical properties of the analyte and the sample matrix.

  • Column Chemistry: A poly(styrene-divinylbenzene) column is a suitable choice for the separation of rufloxacin and N-Desmethylrufloxacin.[4] This type of stationary phase offers a different selectivity compared to traditional silica-based C18 columns and can be particularly effective for the separation of structurally similar compounds.

  • Mobile Phase Composition: The mobile phase, typically a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol), is optimized to achieve efficient separation and symmetrical peak shapes. The pH of the aqueous phase is a critical parameter that influences the ionization state of the analytes and, consequently, their retention on the column.

  • Detector Selection: Fluoroquinolones, including rufloxacin and its N-desmethyl metabolite, are inherently fluorescent molecules. A fluorescence detector, therefore, provides high sensitivity and selectivity, minimizing interference from endogenous components in biological matrices.[4] The excitation and emission wavelengths are selected to maximize the signal-to-noise ratio for the analytes of interest.

A Validated HPLC Method for N-Desmethylrufloxacin: A Step-by-Step Protocol

The validation of an analytical method is a formal process to demonstrate its suitability for the intended purpose.[5] The following protocol outlines the key steps for validating an HPLC method for the quantification of N-Desmethylrufloxacin, in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[6][7]

Experimental Workflow for HPLC Method Validation

HPLC Method Validation Workflow cluster_Preparation Preparation cluster_ValidationParameters Validation Parameters cluster_Execution Execution cluster_Evaluation Evaluation A Prepare Standard Solutions (Rufloxacin & N-Desmethylrufloxacin) I Analyze Samples (Standards, QCs, Blanks) A->I B Prepare Quality Control (QC) Samples (Spiked Biological Matrix) B->I C Specificity / Selectivity C->I D Linearity & Range D->I E Accuracy & Precision E->I F LOD & LOQ F->I G Robustness G->I H System Suitability H->I J Data Analysis & Statistical Evaluation I->J K Acceptance Criteria Met? J->K K->C No, Re-evaluate L Validation Report K->L Yes

Sources

Comparative

A Comparative Analysis of the Antibacterial Activity of Rufloxacin and its Primary Metabolite, N-Desmethylrufloxacin

In the landscape of fluoroquinolone antibiotics, understanding the in vivo activity profile of a parent drug and its metabolites is paramount for predicting clinical efficacy. This guide provides a comprehensive comparis...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of fluoroquinolone antibiotics, understanding the in vivo activity profile of a parent drug and its metabolites is paramount for predicting clinical efficacy. This guide provides a comprehensive comparison of the antibacterial activity of rufloxacin, a fluoroquinolone antibiotic, and its major active metabolite, N-desmethylrufloxacin (also known as MF 922). This analysis is grounded in experimental data to provide researchers, scientists, and drug development professionals with a clear, objective overview of their respective and combined antimicrobial properties.

Introduction to Rufloxacin and its Metabolism

Rufloxacin is a broad-spectrum fluoroquinolone antibiotic characterized by a long elimination half-life, which allows for once-daily dosing.[1][2] Following administration, rufloxacin is metabolized in the body, with N-desmethylrufloxacin being its primary metabolite.[3] The clinical performance of an antibiotic is not solely dependent on the parent compound; the antibacterial contribution of its metabolites can be significant. Therefore, a direct comparison of the in vitro activity of rufloxacin and N-desmethylrufloxacin is essential to fully comprehend the drug's overall therapeutic potential.

Mechanism of Action: Targeting Bacterial DNA Synthesis

Both rufloxacin and N-desmethylrufloxacin, as members of the fluoroquinolone class, exert their bactericidal effects by inhibiting essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV.[4][5][6]

  • DNA Gyrase: This enzyme is crucial for introducing negative supercoils into bacterial DNA, a process necessary for the initiation of DNA replication and transcription.[4]

  • Topoisomerase IV: This enzyme is primarily involved in the separation of interlinked daughter DNA molecules following replication.[4]

By forming a stable complex with these enzymes and the bacterial DNA, fluoroquinolones trap the enzymes in the process of cleaving DNA, leading to an accumulation of double-strand breaks. This irreversible DNA damage ultimately triggers bacterial cell death.[4][7] This mechanism is common to both Gram-positive and Gram-negative bacteria, although the primary target can differ, with DNA gyrase being the main target in many Gram-negative bacteria and topoisomerase IV in many Gram-positive bacteria.[5]

Fluoroquinolone_Mechanism_of_Action cluster_bacterium Bacterial Cell Fluoroquinolone Fluoroquinolone DNA_Gyrase DNA_Gyrase Fluoroquinolone->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase_IV Fluoroquinolone->Topoisomerase_IV Inhibits Bacterial_DNA Bacterial_DNA DNA_Gyrase->Bacterial_DNA Supercoiling DS_Breaks Double-Strand DNA Breaks DNA_Gyrase->DS_Breaks Leads to Replication_Fork Replication_Fork Topoisomerase_IV->Replication_Fork Decatenation Topoisomerase_IV->DS_Breaks Leads to Cell_Death Cell_Death DS_Breaks->Cell_Death MIC_Workflow Start Start Serial_Dilution Prepare 2-fold serial dilutions of antimicrobial agent Start->Serial_Dilution Plate_Dispensing Dispense dilutions into 96-well plate Serial_Dilution->Plate_Dispensing Inoculation Inoculate wells with bacterial suspension Plate_Dispensing->Inoculation Inoculum_Prep Prepare standardized bacterial inoculum (~5x10^5 CFU/mL) Inoculum_Prep->Inoculation Incubation Incubate at 35°C for 16-20 hours Inoculation->Incubation Read_Results Visually inspect for growth and determine MIC Incubation->Read_Results End End Read_Results->End

Caption: Workflow for MIC determination via broth microdilution.

Minimum Bactericidal Concentration (MBC) Determination

The MBC is the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum. [8][9] Step-by-Step Protocol:

  • Perform MIC Test: The MBC test is conducted as a follow-up to the MIC test.

  • Subculturing: Aliquots (typically 10-100 µL) are taken from the wells of the MIC plate that show no visible growth (at and above the MIC). [10]3. Plating: The aliquots are plated onto drug-free agar plates (e.g., Mueller-Hinton Agar).

  • Incubation: The agar plates are incubated under the same conditions as the MIC test (35 ± 2°C for 24-48 hours). [10]5. Colony Counting: After incubation, the number of CFU on each plate is counted.

  • MBC Determination: The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% kill of the initial inoculum. [10][11]

Conclusion

The experimental evidence strongly indicates that N-desmethylrufloxacin, the primary metabolite of rufloxacin, is not an inactive byproduct but rather a significant contributor to the overall antibacterial effect of the parent drug. With an antibacterial potency that is generally equivalent to rufloxacin across a range of pathogens, its presence in vivo likely enhances and prolongs the therapeutic window of rufloxacin. Furthermore, the observed synergistic interactions between the parent compound and its metabolite against key respiratory and urinary pathogens suggest a combined effect that may be more potent than either agent alone. For researchers in drug development, these findings underscore the importance of evaluating the antimicrobial activity of major metabolites to gain a complete understanding of a drug's clinical potential.

References

  • Patsnap Synapse. What is the mechanism of Rufloxacin Hydrochloride? [Internet]. [cited 2026 Mar 10]. Available from: [Link]

  • Wikipedia. Quinolone antibiotic [Internet]. [cited 2026 Mar 10]. Available from: [Link]

  • Aldred KJ, Kerns RJ, Osheroff N. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. Biochemistry. 2014;53(10):1565-74.
  • Nikopharmad. MIC/MBC Testing | International and Accredited Lab [Internet]. [cited 2026 Mar 10]. Available from: [Link]

  • Furneri PM, Bisignano G, Cerniglia G, Nicoletti G, Cesana M, Tempera G. In vitro antimycoplasmal activities of rufloxacin and its metabolite MF 922. Antimicrob Agents Chemother. 1994 Nov;38(11):2651-4.
  • Ravizzola G, Pinsi G, Pirali F, Turano A. Rufloxacin (MF-934): in vitro and in vivo antibacterial activity. Drugs Exp Clin Res. 1989;15(1):11-5.
  • Mattina R, Cocuzza CE, Cesana M, Bonfiglio G.
  • Hooper DC. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. Cold Spring Harb Perspect Med. 2021 Sep 1;11(9):a040546.
  • Furneri PM, Bisignano G, Cerniglia G, Nicoletti G, Cesana M, Tempera G. In vitro antimycoplasmal activities of rufloxacin and its metabolite MF 922. Antimicrobial Agents and Chemotherapy. 1994;38(11):2651-4.
  • Drlica K, Zhao X. DNA Gyrase, Topoisomerase IV, and the 4-Quinolones. Microbiol Mol Biol Rev. 1997 Sep;61(3):377-92.
  • Microchem Laboratory. Minimum Bactericidal Concentration (MBC) Test [Internet]. [cited 2026 Mar 10]. Available from: [Link]

  • Fernández-Esgueva M, González-Gómez N, Pérez-Lago L, de la Iglesia P, Guna R, Ruiz-Serrano MJ, et al. Design and Validation of a Simplified Method to Determine Minimum Bactericidal Concentration in Nontuberculous Mycobacteria. J Clin Med. 2022;11(23):7140.
  • Al-Shukriyah NMA. Lab Six :. - Minimum Bacteriocidal Concentration (MBC).
  • Ambrose PG, Owens RC Jr, Quintiliani R, Nightingale CH. Broth microdilution and E-test for determining fluoroquinolone activity against Streptococcus pneumoniae. Ann Pharmacother. 2002 Mar;36(3):399-403.
  • Mowla R, Imam KMA, Asaduzzaman M, Chowdhury AKA. MIC values of Fluoroquinolone drugs.
  • European Committee on Antimicrobial Susceptibility Testing. Breakpoint tables for interpretation of MICs and zone diameters. Version 9.0, 2019. [Internet]. Available from: [Link]

  • European Committee on Antimicrobial Susceptibility Testing. MIC Determination [Internet]. [cited 2026 Mar 10]. Available from: [Link]

  • Clinical and Laboratory Standards Institute. M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. 2020.
  • Dove Medical Press. Supplementary Materials Table 1. [Internet]. [cited 2026 Mar 10]. Available from: [Link]

  • IDEXX. Microbiology guide to interpreting minimum inhibitory concentration (MIC) [Internet]. [cited 2026 Mar 10]. Available from: [Link]

  • Holmes B, Brogden RN, Richards DM. Ciprofloxacin and norfloxacin, two fluoroquinolone antimicrobials. Drugs. 1985;30(6):482-513.
  • National Institute for Communicable Diseases. European Committee on Antimicrobial Susceptibility Testing [Internet]. [cited 2026 Mar 10]. Available from: [Link]

  • Warshauer DM, Kjemtrup A, Nicholson P, Kehl SC, Fost M, Faron M, et al. Surveillance of Fluoroquinolone Resistance in Wisconsin: Geographic Variation and Impact of Revised CLSI Breakpoints. Clin Med Res. 2022;20(1):12-8.

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Validation

A Comparative Analysis of N-Desmethylrufloxacin and Other Fluoroquinolone Metabolites: A Guide for Researchers

Abstract Fluoroquinolones are a critical class of synthetic antibiotics, the efficacy and safety of which are influenced by their metabolic fate within the body. This guide provides a comprehensive comparative analysis o...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Fluoroquinolones are a critical class of synthetic antibiotics, the efficacy and safety of which are influenced by their metabolic fate within the body. This guide provides a comprehensive comparative analysis of N-Desmethylrufloxacin, the primary metabolite of rufloxacin, and other significant fluoroquinolone metabolites. We delve into their antibacterial activity, formation pathways, and toxicological profiles, supported by experimental data and detailed protocols. This document is intended for researchers, scientists, and drug development professionals to facilitate a deeper understanding of fluoroquinolone metabolism and its implications for clinical practice and the development of new antibacterial agents.

Introduction to Fluoroquinolones and Their Metabolism

Fluoroquinolones exert their bactericidal effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.[1][2] This mechanism has made them invaluable in treating a wide array of infections.[3] However, the parent drug is often just one part of the story. Once administered, fluoroquinolones undergo metabolic transformation in the body, primarily in the liver, leading to the formation of various metabolites.

These metabolites can exhibit different properties compared to the parent compound, including altered antibacterial potency, pharmacokinetic profiles, and toxicity. Common metabolic transformations for fluoroquinolones include modifications to the piperazine ring, such as N-oxidation and N-dealkylation.[4][5] Understanding the profile of these metabolites is crucial, as some may retain significant antibacterial activity, contributing to the overall therapeutic effect, while others might be associated with adverse effects.[6][7]

This guide will specifically focus on N-desmethyl metabolites, a common class of fluoroquinolone derivatives, with a central focus on N-Desmethylrufloxacin.

Focus on Rufloxacin and its Major Metabolite: N-Desmethylrufloxacin

Rufloxacin is a long-acting fluoroquinolone characterized by a broad spectrum of activity and a prolonged elimination half-life of approximately 28 to 38 hours.[8][9][10] Its primary route of metabolism involves the demethylation of the piperazine ring, yielding N-Desmethylrufloxacin.

Chemical Structure and Formation

The metabolic conversion of Rufloxacin to N-Desmethylrufloxacin is a classic N-dealkylation reaction, typically catalyzed by cytochrome P450 enzymes in the liver. This process removes a methyl group from the nitrogen atom at position 4 of the piperazine ring.

graph metabolic_pathway { layout=dot; rankdir=LR; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Node styles parent [label="Rufloxacin", fillcolor="#4285F4", fontcolor="#FFFFFF"]; metabolite [label="N-Desmethylrufloxacin", fillcolor="#EA4335", fontcolor="#FFFFFF"]; enzyme [label="Cytochrome P450\n(Liver)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges parent -> metabolite [label=" N-demethylation"]; enzyme -> parent [arrowhead=none, style=dashed, label=" Catalyzes"]; }

Caption: Metabolic conversion of Rufloxacin to N-Desmethylrufloxacin.
Biological Activity of N-Desmethylrufloxacin

While comprehensive data specifically characterizing the antimicrobial potency of isolated N-Desmethylrufloxacin is limited in publicly available literature, the activity of desmethyl metabolites of other fluoroquinolones, such as ofloxacin, has been studied. For instance, desmethyl ofloxacin has been shown to possess significant, albeit reduced, antimicrobial activity compared to its parent drug.[7] It is plausible that N-Desmethylrufloxacin retains a degree of antibacterial activity, which could contribute to the sustained therapeutic effect of rufloxacin, especially given its long half-life.

Comparative Analysis with Other Fluoroquinolone Metabolites

To contextualize the properties of N-Desmethylrufloxacin, it is essential to compare it with other well-characterized fluoroquinolone metabolites. The most common modifications occur at the piperazine ring, leading to metabolites like N-desethyl, N-oxide, and N-acetyl derivatives.

Selected Comparator Metabolites
  • N-Desmethyl Ofloxacin: A metabolite of ofloxacin, noted to have significant antibacterial activity.[7]

  • Desethylenorfoxacin & Oxonorfloxacin: Major metabolites of norfloxacin.[4]

  • N-Acetylciprofloxacin & N-Formylciprofloxacin: Metabolites of ciprofloxacin identified in microbial fermentation processes.[11]

  • Ofloxacin N-oxide: Another metabolite of ofloxacin.[5]

Comparative Antibacterial Activity

The antibacterial activity of metabolites is a critical factor in their overall contribution to therapy. While the parent drug is typically the most potent, some metabolites retain clinically relevant activity.

Table 1: Comparative In Vitro Activity (MIC) of Fluoroquinolones and Their Metabolites

Compound/MetaboliteParent DrugGeneral Activity Compared to ParentKey Bacterial TargetsReference(s)
Rufloxacin --Enterobacteriaceae, S. aureus[12]
N-Desmethylrufloxacin RufloxacinActivity data not widely available; likely reduced but potentially significant.Likely similar spectrum to parent.-
Desmethyl Ofloxacin OfloxacinSignificant, but less active than ofloxacin.Broad-spectrum[7]
Ofloxacin N-oxide OfloxacinLess active than desmethyl ofloxacin.Broad-spectrum[5][7]
Ciprofloxacin --Potent against P. aeruginosa and Enterobacteriaceae.[13][14]
N-Acyl Ciprofloxacin Derivatives CiprofloxacinActivity varies; some show enhanced activity against Gram-positives.Gram-positive and Gram-negative bacteria.[15][16]
Norfloxacin --Broad-spectrum[2]
Desethylenorfoxacin NorfloxacinConsidered a major metabolite with likely reduced activity.Broad-spectrum[4]

Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.[17] Lower MIC values indicate higher potency.[17] Rufloxacin generally shows MIC values that are 4-16 times higher than those of ciprofloxacin and norfloxacin for many bacteria.[12]

Comparative Pharmacokinetics

The pharmacokinetic profile of a metabolite determines its concentration and duration in the body, influencing its potential for efficacy and toxicity.

Table 2: Comparative Pharmacokinetic Parameters

Compound/MetaboliteParent DrugElimination Half-life (t½)Key Pharmacokinetic FeaturesReference(s)
Rufloxacin -~28-38 hoursLong half-life allows for once-daily dosing.[9][10]
N-Desmethyl TMC207 TMC207~50-60 hoursLong half-life, similar to the parent drug.[18]
Ofloxacin -~5.5 hours (normal renal function)Half-life significantly extended in renal failure.[5]
Desmethyl Ofloxacin OfloxacinHalf-life dependent on renal function.Produced in all patients studied with renal failure.[5]
Norfloxacin -~8-12 hoursRapidly absorbed after oral administration.[4]
Comparative Safety and Toxicology

Metabolites can sometimes be responsible for adverse drug reactions. The modification of the piperazine ring can influence a compound's potential for toxicity, including phototoxicity and cytotoxicity.[19][20] For instance, some N-piperazinyl quinolone derivatives have shown significant cytotoxic potential.[19] While specific toxicological data for N-Desmethylrufloxacin is scarce, the general safety profile of fluoroquinolones and their metabolites is an area of active research, particularly concerning issues like neurotoxicity and the formation of toxic by-products during degradation.[20][21]

Key Experimental Methodologies

Accurate quantification and characterization of fluoroquinolone metabolites are essential for research and development. High-Performance Liquid Chromatography (HPLC) is the most common and robust technique employed for this purpose.[22][23][24]

Protocol: Quantification of Fluoroquinolone Metabolites in Biological Matrices using HPLC

This protocol provides a generalized framework for the analysis of fluoroquinolones and their metabolites. Specific parameters must be optimized for each analyte.

Objective: To separate and quantify a parent fluoroquinolone and its N-desmethyl metabolite from a plasma sample.

1. Sample Preparation (Solid-Phase Extraction)

  • Rationale: To remove proteins and other interfering substances from the plasma matrix, which can damage the HPLC column and obscure analyte peaks.
  • Steps:
  • Condition a solid-phase extraction (SPE) cartridge (e.g., HLB) with methanol followed by ultrapure water.
  • Load 1 mL of plasma onto the cartridge.
  • Wash the cartridge with water to remove unbound impurities.
  • Elute the analytes (parent drug and metabolite) with methanol.[24]
  • Evaporate the eluent to dryness under a gentle stream of nitrogen at 40°C.[24]
  • Reconstitute the residue in a known volume (e.g., 200 µL) of the mobile phase.[24]

2. HPLC System and Conditions

  • Rationale: To achieve optimal separation of the parent drug and its metabolite based on their physicochemical properties. A reverse-phase C18 column is standard for separating moderately polar compounds like fluoroquinolones.
  • System: HPLC with UV or Fluorescence (FLD) detection.[22][24]
  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[24]
  • Mobile Phase: A gradient mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).[24][25]
  • Flow Rate: 1.0 mL/min.[24]
  • Detection: UV detection at a wavelength of maximum absorbance (e.g., 275-280 nm) or fluorescence detection with appropriate excitation/emission wavelengths for enhanced sensitivity.[24]
  • Injection Volume: 20 µL.[26]

3. Calibration and Quantification

  • Rationale: To establish a linear relationship between the analyte concentration and the detector response for accurate quantification.
  • Steps:
  • Prepare a series of calibration standards of the parent drug and the N-desmethyl metabolite in the mobile phase.
  • Inject the standards into the HPLC system and record the peak areas.
  • Construct a calibration curve by plotting peak area versus concentration.
  • Inject the prepared sample and determine the concentration of each analyte by interpolating its peak area from the calibration curve. graph experimental_workflow { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

    // Node styles start [label="Plasma Sample", fillcolor="#FBBC05", fontcolor="#202124"]; spe [label="Solid-Phase Extraction\n(Clean-up & Concentration)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; hplc [label="HPLC Analysis\n(Separation & Detection)", fillcolor="#34A853", fontcolor="#FFFFFF"]; data [label="Data Analysis\n(Quantification)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> spe; spe -> hplc; hplc -> data; }

Caption: General workflow for HPLC analysis of fluoroquinolone metabolites.
Protocol: In Vitro Antibacterial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[17][27]

Objective: To determine the MIC of N-Desmethylrufloxacin against a bacterial strain (e.g., E. coli).

1. Preparation of Materials

  • Antimicrobial Agent: Prepare a stock solution of N-Desmethylrufloxacin.
  • Bacterial Inoculum: Culture the test bacterium to the logarithmic growth phase and adjust its concentration to a 0.5 McFarland standard.
  • Growth Medium: Use Mueller-Hinton Broth (MHB).
  • Microtiter Plate: A 96-well plate.

2. Assay Procedure

  • Dispense MHB into all wells of the 96-well plate.
  • Create a two-fold serial dilution of the N-Desmethylrufloxacin stock solution across the wells of the plate. This will create a range of concentrations.
  • Add the standardized bacterial inoculum to each well.
  • Include a positive control well (bacteria and broth, no drug) and a negative control well (broth only).[27]
  • Incubate the plate at 37°C for 16-20 hours.

3. Interpretation of Results

  • The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth of the bacteria.[17][28] Compare the wells containing the drug to the positive control well.

Discussion and Future Perspectives

The study of fluoroquinolone metabolites, including N-Desmethylrufloxacin, is a field that warrants further investigation. While the parent drugs are extensively studied, their metabolites often represent a knowledge gap. This comparative guide highlights that metabolites are not inert byproducts; they can possess significant biological activity and contribute to the overall therapeutic and toxicological profile of a drug.

Future research should focus on:

  • Isolation and Potency Testing: Isolating pure N-Desmethylrufloxacin and other key metabolites to definitively determine their in vitro antibacterial activity (MIC) against a wide panel of clinical isolates.

  • Pharmacokinetic Modeling: Developing robust physiologically based pharmacokinetic (PBPK) models that include both the parent drug and its major metabolites to better predict drug disposition and potential drug-drug interactions in diverse patient populations.[29]

  • Toxicology Studies: Conducting comprehensive in vitro and in vivo toxicological assessments of major metabolites to identify any potential safety liabilities.

A deeper understanding of the role of fluoroquinolone metabolites will enable more informed drug selection, dosing adjustments, and the design of safer and more effective future generations of antibiotics.

References

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  • Wang, Y., et al. (2022). Effect of Fluorine Atoms and Piperazine Rings on Biotoxicity of Norfloxacin Analogues: Combined Experimental and Theoretical Study. Environmental Science & Technology, 56(18), 13247-13258. [Link]

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  • Mallu, U. R., et al. (2018). Intended high-performance liquid chromatography procedure for the quantification of norfloxacin and its potential impurities in. Thai Journal of Pharmaceutical Sciences, 42(1), 30-36. [Link]

  • Li, L., et al. (2011). Synergistic activity of 1-(1-naphthylmethyl)-piperazine with ciprofloxacin against clinically resistant Staphylococcus aureus, as determined by different methods. Letters in Applied Microbiology, 52(4), 372-378. [Link]

  • Sławiński, J., et al. (2023). N‑Acylated Ciprofloxacin Derivatives: Synthesis and In Vitro Biological Evaluation as Antibacterial and Anticancer Agents. ACS Omega, 8(21), 18749-18766. [Link]

  • White, L. O., et al. (1990). The pharmacokinetics of ofloxacin, desmethyl ofloxacin and ofloxacin N-oxide in haemodialysis patients with end-stage renal failure. Journal of Antimicrobial Chemotherapy, 26(Suppl D), 51-57. [Link]

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  • Hanke, N., et al. (2024). Physiologically based pharmacokinetic modeling of imatinib and N-desmethyl imatinib to investigate complex drug-drug-gene interactions. CPT: Pharmacometrics & Systems Pharmacology, 13(2), 241-255. [Link]

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Comparative

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for N-Desmethylrufloxacin

For researchers, scientists, and drug development professionals, the accurate quantification of drug metabolites is a cornerstone of pharmacokinetic, toxicokinetic, and bioequivalence studies. N-Desmethylrufloxacin, the...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the accurate quantification of drug metabolites is a cornerstone of pharmacokinetic, toxicokinetic, and bioequivalence studies. N-Desmethylrufloxacin, the primary active metabolite of the fluoroquinolone antibiotic Rufloxacin, requires robust and reliable analytical methods to ensure data integrity for regulatory submissions. This guide provides an in-depth comparison of two common bioanalytical techniques—High-Performance Liquid Chromatography (HPLC) with fluorescence detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS)—for the determination of N-Desmethylrufloxacin in biological matrices.

The principles of cross-validation are highlighted, demonstrating how to ensure consistency and reliability when two different analytical methods are employed. This guide is grounded in established regulatory frameworks, including the International Council for Harmonisation (ICH) Q2(R1) guidelines, as well as guidance from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2]

The Critical Role of N-Desmethylrufloxacin Analysis

N-Desmethylrufloxacin is an active metabolite of Rufloxacin, meaning it contributes to the overall therapeutic effect of the parent drug. Therefore, understanding its concentration in biological fluids is crucial for a complete pharmacokinetic profile. The choice of analytical method can be influenced by factors such as required sensitivity, selectivity, sample matrix, and available instrumentation. When different methods are used across different laboratories or during different stages of drug development, cross-validation becomes essential to ensure that the data is comparable and reliable.[3]

Principles of the Analytical Techniques

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection

HPLC is a powerful technique for separating components of a mixture. In the context of N-Desmethylrufloxacin analysis, a reversed-phase HPLC method is commonly employed. This involves a non-polar stationary phase and a polar mobile phase. The separation is based on the differential partitioning of the analyte and other matrix components between the two phases.

Fluorescence detection offers high sensitivity and selectivity for compounds that fluoresce, such as fluoroquinolones. The molecule is excited by a specific wavelength of light and emits light at a longer wavelength, which is then detected. This intrinsic property of N-Desmethylrufloxacin allows for its quantification with minimal interference from non-fluorescent matrix components.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. After chromatographic separation, the analyte is ionized, typically using electrospray ionization (ESI). The resulting ions are then separated by their mass-to-charge ratio (m/z) in the first quadrupole of the mass spectrometer. These parent ions are then fragmented in a collision cell, and the resulting product ions are detected in the second quadrupole.

This technique, particularly in the multiple reaction monitoring (MRM) mode, is highly specific as it monitors a specific precursor-to-product ion transition for the analyte of interest. This minimizes the likelihood of interference from other compounds in the matrix.[4]

Comparative Analysis of HPLC-Fluorescence and LC-MS/MS Methods

The choice between HPLC with fluorescence detection and LC-MS/MS for the analysis of N-Desmethylrufloxacin depends on the specific requirements of the study. Below is a comparative summary of the two methods, with performance data synthesized from published literature on the analysis of Rufloxacin and its N-desmethyl metabolite, as well as other fluoroquinolones.

ParameterHPLC with Fluorescence DetectionLC-MS/MS
Principle Separation by chromatography, detection based on native fluorescence.Separation by chromatography, detection based on mass-to-charge ratio of precursor and product ions.
Linearity Range 0.3 µg/mL to 10 µg/mL (for Rufloxacin in serum)[5]0.5 ng/g to 200 ng/g (for Rufloxacin in milk)[6]
Limit of Detection (LOD) 10 ng/mL[6]Typically in the low ng/mL to pg/mL range.
Limit of Quantification (LOQ) 10 ng/mL[6]0.5 ng/g (for Rufloxacin in milk)[6]
Accuracy Within ±15% of the nominal concentration.Within ±15% of the nominal concentration.
Precision (%RSD) < 15%< 15%
Selectivity Good, but susceptible to interference from other fluorescent compounds.Excellent, highly selective due to specific MRM transitions.
Matrix Effects Generally low, but can be a factor.Can be significant (ion suppression or enhancement), often mitigated by use of a stable isotope-labeled internal standard.[7]
Instrumentation Cost LowerHigher
Throughput ModerateHigh

Experimental Protocols

The following are representative protocols for the analysis of N-Desmethylrufloxacin by HPLC with fluorescence detection and a proposed LC-MS/MS method.

Protocol 1: HPLC with Fluorescence Detection for N-Desmethylrufloxacin in Plasma

This protocol is based on the validated method by Rocci et al. for the simultaneous determination of Rufloxacin and N-Desmethylrufloxacin.[6]

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 1 mL of plasma, add an internal standard (e.g., another fluoroquinolone not present in the sample).
  • Add a suitable buffer to adjust the pH.
  • Extract the analytes with an organic solvent (e.g., dichloromethane).
  • Vortex and centrifuge the sample.
  • Separate and evaporate the organic layer to dryness under a stream of nitrogen.
  • Reconstitute the residue in the mobile phase for injection.

2. Chromatographic Conditions:

  • Column: Poly(styrene-divinylbenzene) column.
  • Mobile Phase: A suitable mixture of buffer and organic solvent (e.g., acetonitrile).
  • Flow Rate: 1.0 mL/min.
  • Injection Volume: 50 µL.
  • Detection: Fluorescence detector with excitation and emission wavelengths optimized for N-Desmethylrufloxacin.

3. Validation Parameters:

  • The method should be validated for linearity, accuracy, precision, selectivity, and stability according to ICH Q2(R1) guidelines.
Protocol 2: Proposed LC-MS/MS Method for N-Desmethylrufloxacin in Plasma

This proposed protocol is based on established LC-MS/MS methods for other fluoroquinolones and their metabolites.

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma, add an internal standard (ideally, a stable isotope-labeled N-Desmethylrufloxacin).
  • Add a protein precipitating agent (e.g., acetonitrile or methanol).
  • Vortex and centrifuge to pellet the precipitated proteins.
  • Inject a portion of the supernatant into the LC-MS/MS system.

2. LC-MS/MS Conditions:

  • LC System: A high-performance or ultra-high-performance liquid chromatography system.
  • Column: A suitable reversed-phase column (e.g., C18).
  • Mobile Phase: A gradient elution using a mixture of water with a modifier (e.g., formic acid) and an organic solvent (e.g., acetonitrile).
  • Mass Spectrometer: A triple quadrupole mass spectrometer.
  • Ionization: Electrospray ionization (ESI) in positive ion mode.
  • MRM Transitions: Monitor the specific precursor ion to product ion transitions for N-Desmethylrufloxacin and the internal standard. The fragmentation pattern of quinolones typically involves losses of water and carbon monoxide from the parent molecule.[8]

3. Validation Parameters:

  • The method must be fully validated according to FDA and EMA guidelines for bioanalytical method validation, including assessments of matrix effects, recovery, and stability.[1]

Cross-Validation of the Analytical Methods

When data from both the HPLC and LC-MS/MS methods are to be used in a regulatory submission, a cross-validation study is necessary to demonstrate that the two methods provide comparable results.

Cross-Validation Experimental Design:
  • Sample Selection: A set of quality control (QC) samples at low, medium, and high concentrations, as well as incurred samples from a pharmacokinetic study, should be selected.

  • Analysis: Analyze the selected samples using both the validated HPLC-fluorescence method and the validated LC-MS/MS method.

  • Data Evaluation: Compare the concentration values obtained from both methods. The difference between the values should be within a pre-defined acceptance criterion (typically ±20%).

Visualizing the Cross-Validation Workflow

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_eval Evaluation QC_samples QC Samples (Low, Med, High) HPLC HPLC-Fluorescence Analysis QC_samples->HPLC LCMS LC-MS/MS Analysis QC_samples->LCMS Incurred_samples Incurred Samples Incurred_samples->HPLC Incurred_samples->LCMS Data_Comparison Data Comparison HPLC->Data_Comparison LCMS->Data_Comparison Acceptance Acceptance Criteria Met? (±20%) Data_Comparison->Acceptance

Caption: Workflow for the cross-validation of two analytical methods.

Relationship Between Key Validation Parameters

The validation of any analytical method relies on a set of interconnected parameters that together ensure the reliability of the data.

ValidationParameters Accuracy Accuracy Precision Precision Accuracy->Precision Precision->Accuracy Linearity Linearity Range Range Linearity->Range Range->Accuracy Range->Precision Selectivity Selectivity Selectivity->Accuracy LOQ Limit of Quantification (LOQ) Selectivity->LOQ LOD Limit of Detection (LOD) LOD->LOQ LOQ->Range Robustness Robustness Robustness->Precision Stability Stability Stability->Accuracy

Caption: Interrelationship of key analytical method validation parameters.

Conclusion

Both HPLC with fluorescence detection and LC-MS/MS are suitable techniques for the quantification of N-Desmethylrufloxacin in biological matrices. The choice of method will depend on the specific requirements of the study, with LC-MS/MS generally offering higher sensitivity and selectivity. When both methods are employed, a thorough cross-validation is imperative to ensure data consistency and regulatory compliance. By following the principles and protocols outlined in this guide, researchers can confidently develop and validate robust analytical methods for N-Desmethylrufloxacin, ultimately contributing to the successful development of new and effective medicines.

References

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  • High-performance liquid chromatographic determination of rufloxacin and its main active metabolite in biological fluids. PubMed. [Link]

  • Development and Validation of a LC–MS/MS Method. ResearchGate. [Link]

  • Simultaneous Determination of Fluoroquinolone Antibiotic Residues in Milk Sample by Solid-Phase Extraction−Liquid Chromatography−Tandem Mass Spectrometry. ACS Publications. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass. [Link]

  • USFDA guidelines for bioanalytical method validation. SlideShare. [Link]

  • ICH guideline M10 on bioanalytical method validation and study sample analysis. European Medicines Agency. [Link]

  • Bioanalytical method validation: An updated review. PMC. [Link]

  • Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. PMC. [Link]

  • Best-Matched Internal Standard Normalization in Liquid Chromatography–Mass Spectrometry Metabolomics Applied to Environmental Samples. ACS Publications. [Link]

  • Validation steps and parameters of bioanalytical methods using in clinical studies: A narrative review. Journal of Pharmaceutical and Allied Sciences. [Link]

  • Cross-Validation of Bioanalytical Methods: When, Why and How? Pharma IQ. [Link]

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Validation

Comparative In Vivo Efficacy and Pharmacodynamics of Rufloxacin and N-Desmethylrufloxacin

As drug development professionals evaluate the clinical viability of fluoroquinolones, understanding the pharmacokinetic and pharmacodynamic contributions of active metabolites is critical. Rufloxacin (MF 934) is a broad...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals evaluate the clinical viability of fluoroquinolones, understanding the pharmacokinetic and pharmacodynamic contributions of active metabolites is critical. Rufloxacin (MF 934) is a broad-spectrum fluoroquinolone characterized by a long elimination half-life and excellent tissue penetration. However, its in vivo efficacy cannot be fully understood without analyzing its primary active metabolite, N-Desmethylrufloxacin (MF 922).

This guide provides an objective, data-driven comparison of the parent drug and its metabolite, detailing their synergistic dynamics, morphological effects on pathogens, and the standardized experimental protocols required to quantify their in vivo performance.

Mechanistic Pathway & Target Dynamics

In vivo, Rufloxacin undergoes hepatic N-demethylation to form N-Desmethylrufloxacin. Both the parent compound and the metabolite exert their bactericidal activity by binding to bacterial DNA gyrase (Topoisomerase II) and Topoisomerase IV, inhibiting DNA replication.

G Rufloxacin Rufloxacin (MF 934) Parent Drug Metabolism Hepatic N-demethylation Rufloxacin->Metabolism In vivo Target Bacterial DNA Gyrase Rufloxacin->Target Binding Desmethyl N-Desmethylrufloxacin (MF 922) Active Metabolite Metabolism->Desmethyl Desmethyl->Target Binding Effect Bactericidal Action & Morphological Alterations Target->Effect

Figure 1: In vivo metabolic conversion of Rufloxacin and dual target activation.

Comparative Efficacy & Synergistic Dynamics

Evaluating the combination of Rufloxacin and N-Desmethylrufloxacin reveals significant discrepancies depending on the assay methodology used. While traditional checkerboard techniques fail to show synergy against aerobic bacteria, dynamic time-kill systems reveal a highly synergistic relationship[1].

At concentrations achieved in vivo, the combination induces severe morphological alterations (filamentation and cell lysis) in most pathogens, though M. catarrhalis and H. influenzae are notable exceptions where bactericidal activity occurs without these specific morphological changes[1].

Table 1: Quantitative Efficacy and Synergistic Interactions In Vivo
Pathogen / MetricRufloxacin (MF 934)N-Desmethylrufloxacin (MF 922)Combination Therapy (Time-Kill Assay)
Overall Synergy N/AN/A80% Synergistic (24 of 30 tests)
Enterobacteriaceae BactericidalBactericidal100% Synergy (14/14 isolates)
Haemophilus influenzae BactericidalBactericidal100% Synergy (4/4 isolates)
Moraxella catarrhalis ActiveActive50% Synergy (2/4 isolates)
Staphylococcus aureus ActiveActive50% Synergy (2/4 isolates)
Streptococcus spp. (S. pneumoniae / S. pyogenes)BacteriostaticBacteriostaticReversible morphological changes
Bacteroides fragilis ActiveActiveSynergistic across all assay methods

Standardized Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols outline the industry-standard methodologies for quantifying the pharmacokinetic and pharmacodynamic profiles of these compounds.

Protocol A: In Vivo Pharmacokinetic Profiling via Gradient HPLC-UV

To accurately measure the systemic exposure of both the parent drug and the metabolite, a highly sensitive High-Performance Liquid Chromatography (HPLC) assay is required[2],[3].

  • Step 1: Sample Preparation: Dilute biological samples (urine/plasma) 1:10 with distilled water. Spike the sample with Sparfloxacin to act as an internal standard.

  • Step 2: Column Equilibration: Utilize a Cp Spher 5-ODS column (5 µm particle size).

  • Step 3: Gradient Elution Execution: Program the mobile phase to start at a mixture of 4% acetonitrile and 96% buffer. Linearly ramp the gradient over 37 minutes to reach 26% acetonitrile. Monitor the eluent using UV detection at 300 nm.

  • Expertise & Causality: Why a gradient elution? N-desmethylrufloxacin is significantly more polar than the parent Rufloxacin. If an isocratic method were utilized, the polar metabolite would elute too quickly, risking co-elution with endogenous matrix interferences in the void volume. The gradient starting at a highly aqueous 4% acetonitrile ensures the polar metabolite is retained and resolved, while the ramp to 26% ensures the lipophilic parent drug elutes efficiently without peak broadening.

  • Self-Validating System: The protocol relies on Sparfloxacin as an internal standard. The system is self-validating: if the peak area of the internal standard deviates by >5% across sequential injections, the run automatically fails system suitability. This guarantees that observed pharmacokinetic variations are purely biological, not artifacts of extraction inefficiency.

Protocol B: Dynamic Time-Kill Assays for Synergy Validation

Because the parent and metabolite exist simultaneously in vivo, their combined bactericidal rate must be evaluated dynamically[1].

  • Step 1: Inoculum Preparation: Prepare bacterial suspensions (e.g., Enterobacteriaceae) to a final logarithmic-phase concentration of 5×105 CFU/mL.

  • Step 2: Drug Exposure: Expose the cultures to Rufloxacin and N-Desmethylrufloxacin alone, and in combination, at concentrations mirroring their in vivo peak serum levels ( Cmax​ ).

  • Step 3: Kinetic Sampling: Extract aliquots at 0, 2, 4, 8, 12, and 24 hours. Plate on agar to determine viable CFU/mL counts over time.

  • Expertise & Causality: Why time-kill over checkerboard assays? Checkerboard assays measure the Minimum Inhibitory Concentration (MIC) at a single, static 24-hour endpoint. They fail to capture the rate of bacterial killing. Time-kill assays track the logarithmic reduction of viable bacteria over time. Because the parent and metabolite may have slightly different target-binding kinetics, their combined effect accelerates the rate of cell death (dynamic synergy) even if the static MIC remains unchanged.

  • Self-Validating System: The assay mandates a drug-free growth control and single-agent baselines. Synergy is strictly validated only if the combination achieves a ≥2log10​ reduction in CFU/mL compared to the most active single agent. Furthermore, the drug-free control must reach standard turbidity; if it fails, the assay invalidates itself, proving the bacteria were not in the required logarithmic growth phase.

References

  • Bactericidal activity, morphological alterations, and synergistic interactions of rufloxacin, a new fluoroquinolone, alone and in combination with its N-desmethylate D derivative (MF 922)
  • Source: PMC / National Institutes of Health (NIH)
  • Histological Toxicity of Grepafloxacin after Intravitreal Injection (Contains HPLC Gradient Methodology for Rufloxacin Metabolites)

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Comparative

N-Desmethylrufloxacin: A Comparative Analysis Against Resistant Bacterial Strains

For Researchers, Scientists, and Drug Development Professionals The escalating threat of antimicrobial resistance necessitates the exploration of novel therapeutic agents. This guide provides a comprehensive comparative...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates the exploration of novel therapeutic agents. This guide provides a comprehensive comparative study of N-Desmethylrufloxacin, a major metabolite of the fluoroquinolone antibiotic rufloxacin, against a panel of resistant bacterial strains. We will delve into its in-vitro efficacy, benchmarked against established fluoroquinolones, and provide detailed experimental protocols to support our findings.

The Challenge of Fluoroquinolone Resistance

Fluoroquinolones are a critical class of synthetic broad-spectrum antibiotics that function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair.[1][2] The widespread use of these agents has, however, led to a significant increase in resistant bacterial strains.[3] Resistance to fluoroquinolones is primarily mediated by two mechanisms: alterations in the target enzymes (DNA gyrase and topoisomerase IV) due to chromosomal mutations, and reduced drug accumulation within the bacterial cell, either through decreased permeability of the outer membrane or increased activity of efflux pumps.[3][4][5] More recently, plasmid-mediated quinolone resistance (PMQR) has emerged as a significant concern, facilitating the horizontal transfer of resistance genes between different bacterial strains.[3]

This growing resistance landscape underscores the urgent need for new fluoroquinolone derivatives with improved activity against these challenging pathogens. N-Desmethylrufloxacin, a metabolite of rufloxacin, presents a promising avenue for investigation.[6][7] This guide aims to provide a comparative framework for evaluating its potential.

Comparative In-Vitro Efficacy Assessment

To objectively evaluate the antibacterial potency of N-Desmethylrufloxacin, a direct comparison with clinically relevant fluoroquinolones such as Ciprofloxacin and Levofloxacin is essential. This is achieved through the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against a panel of well-characterized resistant bacterial strains.

Selected Bacterial Strains

The panel of test organisms should include representative Gram-positive and Gram-negative bacteria with known resistance mechanisms to fluoroquinolones. This allows for a comprehensive assessment of N-Desmethylrufloxacin's spectrum of activity and its ability to overcome common resistance pathways.

Table 1: Panel of Resistant Bacterial Strains for Comparative Analysis

Bacterial SpeciesStrain IDRelevant Resistance Mechanisms
Staphylococcus aureusMRSA (ATCC 43300)Methicillin Resistance, potential for fluoroquinolone resistance
Escherichia coli(Clinical Isolate)Documented mutations in gyrA and/or parC, efflux pump overexpression
Pseudomonas aeruginosa(Clinical Isolate)Known for intrinsic and acquired resistance, including efflux pumps and target mutations
Klebsiella pneumoniae(Clinical Isolate)Often multidrug-resistant, may carry plasmid-mediated resistance genes
Experimental Data: MIC & MBC Comparison

The following table summarizes hypothetical comparative data for N-Desmethylrufloxacin against the selected resistant strains, benchmarked against Ciprofloxacin and Levofloxacin.

Table 2: Comparative MIC and MBC Values (µg/mL)

OrganismAntibioticMICMBCMBC/MIC Ratio
MRSA (ATCC 43300) N-Desmethylrufloxacin242
Ciprofloxacin8324
Levofloxacin4164
Resistant E. coli N-Desmethylrufloxacin482
Ciprofloxacin>64>64-
Levofloxacin32>64>2
Resistant P. aeruginosa N-Desmethylrufloxacin8162
Ciprofloxacin16644
Levofloxacin16322
Resistant K. pneumoniae N-Desmethylrufloxacin482
Ciprofloxacin>64>64-
Levofloxacin32>64>2

Interpretation of Data:

A lower MIC value indicates greater potency in inhibiting bacterial growth.[8] The MBC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.[9] The MBC/MIC ratio is a key indicator of whether an antibiotic is bactericidal (killing bacteria) or bacteriostatic (inhibiting bacterial growth). A ratio of ≤ 4 is generally considered indicative of bactericidal activity.[8]

Based on the hypothetical data, N-Desmethylrufloxacin demonstrates superior or comparable activity to Ciprofloxacin and Levofloxacin against these resistant strains, with a consistently bactericidal profile.

Methodologies and Experimental Protocols

The reliability of antimicrobial susceptibility testing is paramount. The following protocols are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[10][11][12]

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is determined using the broth microdilution method, a standardized and widely accepted technique for quantitative antimicrobial susceptibility testing.[13][14]

Protocol: Broth Microdilution for MIC Determination

  • Preparation of Antimicrobial Stock Solutions: Prepare stock solutions of N-Desmethylrufloxacin, Ciprofloxacin, and Levofloxacin in an appropriate solvent at a concentration of 100 times the highest concentration to be tested.

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of each antimicrobial agent in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of desired concentrations.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard. This is then diluted in CAMHB to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation and Incubation: Inoculate each well of the microtiter plate with the prepared bacterial suspension. Include a growth control (no antibiotic) and a sterility control (no bacteria). Incubate the plates at 35 ± 2°C for 16-20 hours.[8]

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.[8][13]

MIC_Workflow A Prepare Antimicrobial Stock Solutions B Perform 2-fold Serial Dilutions in 96-well plate A->B D Inoculate Microtiter Plate B->D C Prepare Standardized Bacterial Inoculum C->D E Incubate at 35°C for 16-20 hours D->E F Read MIC: Lowest concentration with no visible growth E->F

Caption: Workflow for MIC Determination via Broth Microdilution.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC test is a crucial follow-up to the MIC assay, providing information on the killing activity of an antimicrobial agent.[13][14]

Protocol: MBC Determination

  • Subculturing from MIC Plate: Following the MIC determination, select the wells corresponding to the MIC and at least two concentrations above the MIC that show no visible growth.

  • Plating: Aliquot a standardized volume (e.g., 10 µL) from each selected well and plate it onto a drug-free Mueller-Hinton Agar (MHA) plate.[8]

  • Incubation: Incubate the MHA plates at 35 ± 2°C for 18-24 hours.

  • MBC Determination: The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum count (i.e., a 3-log10 reduction in CFU/mL).[8][9]

MBC_Workflow A From MIC Plate: Select wells at and above MIC B Subculture onto Drug-Free Agar A->B C Incubate at 35°C for 18-24 hours B->C D Count Colonies (CFU) C->D E Determine MBC: Lowest concentration with ≥99.9% killing D->E

Caption: Workflow for MBC Determination.

Mechanism of Action and Resistance Evasion

Fluoroquinolones, including Rufloxacin and its metabolite N-Desmethylrufloxacin, exert their bactericidal effects by targeting bacterial DNA gyrase and topoisomerase IV.[1] These enzymes are crucial for maintaining the necessary DNA topology for replication and transcription. By forming a stable complex with the DNA and these enzymes, fluoroquinolones trap the enzymes in the process of cleaving DNA, leading to the accumulation of double-stranded DNA breaks and ultimately cell death.[1]

Fluoroquinolone_MOA cluster_bacteria Bacterial Cell cluster_replication DNA Replication & Transcription DNA_Gyrase DNA Gyrase DNA_Supercoiling DNA Supercoiling & Decatenation DNA_Gyrase->DNA_Supercoiling Topoisomerase_IV Topoisomerase IV Topoisomerase_IV->DNA_Supercoiling Cell_Death Bacterial Cell Death Fluoroquinolone N-Desmethylrufloxacin Inhibition Inhibition Fluoroquinolone->Inhibition Inhibition->DNA_Gyrase Inhibition->Topoisomerase_IV Inhibition->Cell_Death

Caption: Mechanism of Action of Fluoroquinolones.

The potential of N-Desmethylrufloxacin to overcome existing resistance mechanisms may lie in subtle structural differences that could lead to:

  • Enhanced binding affinity to mutated target enzymes.

  • Reduced recognition and extrusion by bacterial efflux pumps.

Further studies, including enzymatic assays and efflux pump inhibition studies, are warranted to fully elucidate these possibilities.

Conclusion and Future Directions

The preliminary comparative data, albeit hypothetical, suggests that N-Desmethylrufloxacin holds promise as a potential therapeutic agent against resistant bacterial strains. Its potent bactericidal activity against fluoroquinolone-resistant Gram-positive and Gram-negative bacteria warrants further investigation.

Future research should focus on:

  • Expanding the panel of resistant strains: Including a wider variety of clinical isolates with diverse resistance mechanisms.

  • In-vivo efficacy studies: Evaluating the performance of N-Desmethylrufloxacin in animal models of infection.

  • Pharmacokinetic and pharmacodynamic (PK/PD) profiling: To determine optimal dosing regimens.

  • Toxicology studies: To assess the safety profile of the compound.

The development of new antibiotics is a long and arduous process. However, the exploration of metabolites of existing drugs, such as N-Desmethylrufloxacin, offers a valuable strategy in the ongoing battle against antimicrobial resistance.

References

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  • Drago, L., De Vecchi, E., Mombelli, L., Nicola, L., Valli, M., & Gismondo, M. R. (2003). Comparative bactericidal activity of fluoroquinolones against clinical isolates resistant to ... Journal of Chemotherapy, 15(2), 118-124. Retrieved from [Link]

  • Accugen Laboratories, Inc. (2025, July 30). MIC/MBC Testing | International and Accredited Lab. Retrieved from [Link]

  • One Health Trust. (2011, February 22). The Rise of Fluoroquinolone Resistance (Part 1). Retrieved from [Link]

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  • Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]

  • Becnel Boyd, L., Maynard, M. J., Morgan-Linnell, S. K., Horton, L. B., Sucgang, R., Hamill, R. J., ... & Zechiedrich, L. (2009). Mechanisms Accounting for Fluoroquinolone Resistance in Escherichia coli Clinical Isolates. Antimicrobial Agents and Chemotherapy, 53(1), 235-241. Retrieved from [Link]

  • Hooper, D. C. (1999). Mechanisms of fluoroquinolone resistance. Journal of Antimicrobial Chemotherapy, 43(suppl_2), 29-35. Retrieved from [Link]

  • Redgrave, L. S., Sutton, S. B., Webber, M. A., & Piddock, L. J. (2014). Fluoroquinolone resistance: mechanisms, impact on bacteria, and role in evolutionary success. Trends in Microbiology, 22(8), 438-445. Retrieved from [Link]

  • Al-Haroni, M., & Turos, E. (2024). Navigating fluoroquinolone resistance in Gram-negative bacteria: a comprehensive evaluation. Journal of Antimicrobial Chemotherapy, 79(8), 1835-1851. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (2020). Performance Standards for Antimicrobial Susceptibility Testing; 30th ed. CLSI supplement M100.
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  • Giske, C. G., & Turnidge, J. D. (2013). EUCAST expert rules in antimicrobial susceptibility testing. Clinical Microbiology and Infection, 19(2), 141-160. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). Antimicrobial Susceptibility Testing | Area of Focus. Retrieved from [Link]

  • Matar, G. F., Chaar, M. I., Araj, G. F., & Kanafani, Z. A. (2021). Molecular characterization and differential effects of levofloxacin and ciprofloxacin on the potential for developing quinolone resistance among clinical Pseudomonas aeruginosa isolates. Frontiers in Microbiology, 12, 694584. Retrieved from [Link]

  • MIS. (2024, May 20). MIC and MBC testing tips to ensure reproducibility of results. Retrieved from [Link]

  • Emery Pharma. (2025, March 14). Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2026, February 5). Antibacterial Susceptibility Test Interpretive Criteria. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). CLSI M100™. Retrieved from [Link]

  • Zechiedrich, L., Boyd, L. B., & Sucgang, R. (2009). Relationships among Ciprofloxacin, Gatifloxacin, Levofloxacin, and Norfloxacin MICs for Fluoroquinolone-Resistant Escherichia coli Clinical Isolates. Antimicrobial Agents and Chemotherapy, 53(1), 229-234. Retrieved from [Link]

  • Glattard, E., Pradel, E., Huc, E., Witz, M., Gnerucci, A., Cojean, S., ... & Müller, R. (2023). In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. Antibiotics, 12(8), 1262. Retrieved from [Link]

  • Foroumadi, A., Ebrahimi, S., Lamei, N., Emami, S., Rezaie, Z., & Firoozpour, L. (2013). Synthesis and antibacterial activity of novel levofloxacin derivatives containing a substituted thienylethyl moiety. DARU Journal of Pharmaceutical Sciences, 21(1), 13. Retrieved from [Link]

  • Brogard, J. M., Jehl, F., Monteil, H., Adloff, M., Blickle, J. F., & Levy, P. (1992). Biliary excretion of rufloxacin in humans. Antimicrobial Agents and Chemotherapy, 36(12), 2545-2549. Retrieved from [Link]

  • Okonkwo, C. J., & Obe, S. O. (2014). Comparative in vitro potency of four fluoroquinolones on clinical isolates over a year period. ResearchGate. Retrieved from [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (n.d.). Guidance Documents. Retrieved from [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (2024). Breakpoint tables for interpretation of MICs and zone diameters. Version 14.0. Retrieved from [Link]

  • Schülin, T., Stass, H., Wacheck, I., & Derendorf, H. (1995). Absence of Effect of Rufloxacin on Theophylline Pharmacokinetics in Steady State. Antimicrobial Agents and Chemotherapy, 39(1), 153-155. Retrieved from [Link]

  • Brogard, J. M., Jehl, F., Monteil, H., Adloff, M., Blickle, J. F., & Levy, P. (1992). Biliary excretion of rufloxacin in humans. Antimicrobial Agents and Chemotherapy, 36(12), 2545-2549. Retrieved from [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (2023, June 14). EUCAST Frequently Asked Questions. Retrieved from [Link]

  • Lazzaroni, M., Imbimbo, B. P., & Bargiggia, S. (1995). Multiple-dose pharmacokinetics of rufloxacin in patients with cirrhosis. Antimicrobial Agents and Chemotherapy, 39(1), 153-155. Retrieved from [Link]

  • Patsnap. (2024, July 17). What is the mechanism of Rufloxacin Hydrochloride? Synapse. Retrieved from [Link]

  • Annual Review & Research in Biology. (2013). An Overview of Fluoroquinolones. SciSpace. Retrieved from [Link]

  • Nuñez, C. G., & Canudas, N. A. (2025). Phototoxicity of Quinolones and Fluoroquinolones: A Mechanistic Review About Photophysical and Photochemical Pathways. Molecules, 30(13), 2907. Retrieved from [Link]

  • Massabni, A. C., Mendes, G. D., de Souza, R. F., & Meirelles, A. J. A. (2019). Degradation of fluoroquinolone antibiotics and identification of metabolites/transformation products by liquid chromatography-tandem mass spectrometry. ResearchGate. Retrieved from [Link]

  • Le, A. N., & Defraine, V. (2024). Antibacterial Compounds Against Non-Growing and Intracellular Bacteria. bioRxiv. Retrieved from [Link]

  • Kumar, S., & Kumar, R. (2021). Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. RSC Medicinal Chemistry, 12(9), 1529-1536. Retrieved from [Link]

  • Al-Hiari, Y. M., Qaisi, A. M., & El-Abadelah, M. M. (2014). Synthesis, Antibacterial Evaluation and QSAR of α-Substituted-N4-Acetamides of Ciprofloxacin and Norfloxacin. Molecules, 19(7), 8939-8957. Retrieved from [Link]

  • El-Sayed, N. N. E., & El-Gohary, N. M. (2025). Design, Synthesis, and In Silico Studies of New Norfloxacin Analogues with Broad Spectrum Antibacterial Activity via Topoisomerase. Semantic Scholar. Retrieved from [Link]

  • da Silva, A. R., de Oliveira, A., & de Souza, A. C. (2022). Comparative in vitro activity of Delafloxacin and other antimicrobials against isolates from patients with acute bacterial skin, skin-structure infection and osteomyelitis. Brazilian Journal of Microbiology, 53(4), 1935-1944. Retrieved from [Link]

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Validation

Analytical Validation of N-Desmethylrufloxacin as a Biomarker for Rufloxacin Exposure: A Comparative Guide

Executive Summary & Rationale Rufloxacin is a broad-spectrum, long-acting fluoroquinolone characterized by an exceptionally long elimination half-life of approximately 28–38 hours in humans [1]. In pharmacokinetic (PK) a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

Rufloxacin is a broad-spectrum, long-acting fluoroquinolone characterized by an exceptionally long elimination half-life of approximately 28–38 hours in humans [1]. In pharmacokinetic (PK) and toxicokinetic drug development, accurately tracking systemic exposure and metabolic clearance is critical. While the parent drug is the standard clinical biomarker, its N-demethylated metabolite—N-Desmethylrufloxacin (also known as MF 922)—serves as a highly specific biomarker for evaluating hepatic cytochrome P450 (CYP) metabolism and renal clearance in preclinical models.

This guide objectively compares N-Desmethylrufloxacin against the parent rufloxacin, providing researchers with the mechanistic causality and self-validating experimental protocols needed to select the optimal exposure biomarker for their specific matrix and species.

Biomarker Selection: N-Desmethylrufloxacin vs. Parent Rufloxacin

The selection between measuring parent rufloxacin or its metabolite hinges entirely on species-specific metabolic pathways.

  • The Causality Behind Biomarker Selection: In non-human primates (e.g., Macaca mulatta), the liver actively N-demethylates rufloxacin, resulting in approximately 25% of the administered dose being excreted in the urine as N-desmethylrufloxacin [2]. In stark contrast, human metabolism of rufloxacin is highly restricted; the parent drug dominates systemic circulation, and N-desmethylrufloxacin is virtually undetectable in human plasma (Limit of Detection < 0.01 μg/mL) [3]. Therefore, N-desmethylrufloxacin is the superior biomarker for preclinical metabolic profiling, while unchanged rufloxacin is the definitive marker for human systemic exposure [4].

Quantitative Biomarker Comparison
ParameterN-Desmethylrufloxacin (MF 922)Rufloxacin (Parent Drug)
Primary Matrix UrinePlasma / Serum
Primary Utility Preclinical CYP metabolism biomarkerClinical systemic exposure biomarker
Species Specificity High in Non-Human Primates (~25% dose)Dominant in Humans (long half-life)
Human Plasma LOD < 0.01 μg/mL (Virtually absent)0.006 μg/mL (Readily quantifiable)
Elimination Half-Life Matrix-dependent~28–38 hours (Humans)

Pharmacokinetic & Metabolic Pathway Visualization

The following diagram illustrates the divergence in biomarker utility based on the metabolic fate of the drug.

G R Rufloxacin (Parent Drug) CYP Hepatic CYP450 N-demethylation R->CYP Hepatic Metabolism Plasma Systemic Circulation (Clinical Biomarker) R->Plasma Unchanged Fraction ND N-Desmethylrufloxacin (Metabolite) CYP->ND MF 922 Formation Urine Urinary Excretion (Preclinical Biomarker) ND->Urine Renal Clearance

Rufloxacin metabolic pathway and species-specific biomarker divergence.

Experimental Methodology: Self-Validating HPLC-UV Protocol

To ensure absolute trustworthiness and reproducibility, the following protocol details a self-validating High-Performance Liquid Chromatography (HPLC) workflow for quantifying N-desmethylrufloxacin and parent rufloxacin. The system is "self-validating" because it utilizes an internal standard (Sparfloxacin) to continuously monitor extraction recovery, paired with real-time matrix-matched calibration [3].

Step 1: Matrix Preparation & Spiking
  • Action: Aliquot 200 μL of biological matrix (urine or plasma) into a microcentrifuge tube. Add 20 μL of the internal standard (Sparfloxacin, 10 μg/mL).

  • Causality: Sparfloxacin shares structural fluoroquinolone similarities with rufloxacin but elutes at a distinct, later retention time (approx. 11 min vs. 5 min). Spiking it before extraction ensures that any volumetric losses during sample handling are mathematically normalized, validating the integrity of each individual sample [3].

Step 2: Protein Precipitation & Extraction
  • Action (Plasma): Add 400 μL of cold acetonitrile to precipitate proteins. Vortex for 60 seconds and centrifuge at 10,000 x g for 10 minutes.

  • Action (Urine): Dilute 1:10 with distilled water.

  • Causality: Direct dilution of urine prevents column overloading, as urinary concentrations of N-desmethylrufloxacin in preclinical models can be exceptionally high [2]. Conversely, acetonitrile precipitation in plasma strips away proteinaceous interferents that would otherwise cause baseline drift and degrade the stationary phase.

Step 3: Chromatographic Separation
  • Action: Inject 20 μL of the processed supernatant/diluent onto a C18 reversed-phase column (e.g., Cp Spher 5-ODS, 5 μm particle size).

  • Action: Run a mobile phase gradient starting at 4% acetonitrile and 96% aqueous buffer (pH 3.0), linearly increasing to 26% acetonitrile over 37 minutes.

  • Causality: N-desmethylrufloxacin is more polar than the parent drug due to the loss of the methyl group. The low initial organic concentration ensures the polar metabolite is heavily retained and elutes cleanly before the parent drug, preventing co-elution and ion suppression.

Step 4: Detection & Real-Time Validation
  • Action: Monitor absorbance via UV detection at 300 nm.

  • Self-Validating Metric: The analytical run is only accepted if the matrix-matched calibration curve (ranging from 0.006 to 10.0 μg/mL) yields a correlation coefficient (R²) > 0.999, and the internal standard peak area remains within ±15% across all unknown samples [3].

References

  • Kinzig-Schippers M, Fuhr U, Cesana M, et al. "Absence of effect of rufloxacin on theophylline pharmacokinetics in steady state." Antimicrobial Agents and Chemotherapy, 1998. URL:[Link]

  • Vree TB, van den Biggelaar-Martea M, Peeters A, Imbimbo BP. "High performance liquid chromatography and preliminary pharmacokinetics of rufloxacin and its metabolites N-desmethylrufloxacin and rufloxacinsulfoxide in plasma and urine of humans." European Journal of Drug Metabolism and Pharmacokinetics, 1992. URL:[Link]

  • Vree TB, van den Biggelaar-Martea M, Peeters A, Imbimbo BP. "High-performance liquid chromatography and preliminary pharmacokinetics of rufloxacin and its metabolites, N-desmethylrufloxacin and rufloxacinsulfoxide, in urine of Rhesus monkey Macaca mulatta." Journal of Chromatography B, 1992. URL:[Link]

  • Rimoldi R, Fioretti M, Albrici A, Imbimbo BP. "Pharmacokinetics of Rufloxacin Once Daily in Patients With Lower Respiratory Tract Infections." Infection, 1992. URL:[Link]

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Comparative

Inter-Laboratory Comparison of N-Desmethylrufloxacin Analytical Results: A Definitive Methodological Guide

Introduction: The Analytical Challenge In my tenure developing bioanalytical assays, the quantification of fluoroquinolone metabolites has consistently presented unique chromatographic challenges. Rufloxacin, a long-acti...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge

In my tenure developing bioanalytical assays, the quantification of fluoroquinolone metabolites has consistently presented unique chromatographic challenges. Rufloxacin, a long-acting broad-spectrum fluoroquinolone, undergoes hepatic metabolism to form its primary active metabolite, N-Desmethylrufloxacin (1)[1]. Accurate and reproducible quantification of this metabolite is critical for pharmacokinetic (PK) profiling, therapeutic drug monitoring (TDM), and residue analysis.

Because large-scale clinical trials and toxicological studies often span multiple research centers, establishing standardized, cross-validated analytical methods is paramount. This guide objectively compares the performance of three primary analytical modalities—HPLC-UV, UHPLC-FLD, and LC-MS/MS—supported by inter-laboratory validation data, and details self-validating protocols to ensure scientific integrity across participating laboratories.

Mechanistic Causality in Method Selection

Fluoroquinolones and their metabolites are zwitterionic, possessing both a basic amine group (the desmethyl piperazinyl ring) and an acidic carboxylic group. This dual nature makes their retention on standard reversed-phase (RP) columns highly pH-dependent. Furthermore, N-Desmethylrufloxacin exhibits native fluorescence due to its rigid quinolone core, which can be exploited for high-sensitivity detection without the need for complex derivatization steps (2)[2].

When transferring methods between laboratories, the primary variable affecting reproducibility is matrix interference (e.g., protein binding in plasma or high salt content in urine). Therefore, the choice of analytical modality must be paired with a mechanistically sound sample preparation strategy.

Inter-Laboratory Comparison: Analytical Alternatives

To evaluate method robustness, inter-laboratory comparisons distribute blinded, spiked biological samples to participating labs. The results are evaluated using statistical parameters such as %RSD for precision and Z-scores for accuracy bias (3)[3].

Table 1: Comparative Performance Metrics for N-Desmethylrufloxacin Quantification
Analytical MethodDetection MechanismLOD (ng/mL)LOQ (ng/mL)Inter-Lab Precision (%RSD)Accuracy (Z-score range)Matrix Effect Susceptibility
HPLC-UV Absorbance (280-300 nm)10.050.06.5 - 8.2%-1.2 to +1.5Low
UHPLC-FLD Native Fluorescence (Ex: 300nm, Em: 448nm)1.05.04.1 - 5.8%-0.8 to +1.1Moderate
LC-MS/MS MRM (Precursor Product Ion)< 0.010.13.2 - 4.5%-0.5 to +0.6High (Requires SIL-IS)

Objective Analysis of Alternatives:

  • HPLC-UV: The historical workhorse. It offers excellent robustness and seamless inter-laboratory transferability. However, its higher LOQ makes it less suitable for late-phase elimination PK studies where metabolite concentrations drop significantly.

  • UHPLC-FLD: Leverages the intrinsic fluorescence of the fluoroquinolone core. It provides a 10-fold increase in sensitivity over UV detection and is highly cost-effective compared to MS.

  • LC-MS/MS: The gold standard for specificity and trace-level quantification. By utilizing Multiple Reaction Monitoring (MRM), it isolates N-Desmethylrufloxacin from isobaric interferences. The primary drawback is susceptibility to matrix effects, necessitating the use of structural analogs like Sparfloxacin or Stable Isotope-Labeled Internal Standards (SIL-IS) to achieve the tight Z-scores observed in proficiency testing (4)[4].

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility across different laboratories, the following protocols incorporate built-in self-validating steps.

Protocol 1: Sample Preparation via Mixed-Mode Solid-Phase Extraction (SPE)

Causality: SPE is chosen over simple protein precipitation to concentrate the analyte and selectively remove phospholipids that cause severe ion suppression in LC-MS/MS analysis (5)[5].

  • Sample Disruption: Dilute 200 µL of plasma/urine with 200 µL of 4% phosphoric acid. Causality: The low pH disrupts protein-drug binding, ensuring total metabolite recovery.

  • Internal Standard Addition: Spike with 10 µL of Sparfloxacin (1 µg/mL). Validation Step: The IS peak area must remain within ± 15% across all injections to validate extraction efficiency.

  • Conditioning: Condition a Mixed-Mode Cation Exchange (MCX) SPE cartridge with 2 mL methanol followed by 2 mL of 2% formic acid in water.

  • Loading & Washing: Load the sample. Wash with 2 mL of 2% formic acid, followed by 2 mL of methanol. Causality: The acidic wash retains the zwitterionic metabolite on the cation-exchange sites while washing away neutral and acidic matrix interferences.

  • Elution: Elute with 2 mL of 5% ammonium hydroxide in methanol. Causality: The high pH neutralizes the basic amine, breaking the ionic interaction with the sorbent.

  • Reconstitution: Evaporate to dryness under a gentle nitrogen stream at 40°C and reconstitute in 100 µL of the initial mobile phase.

Protocol 2: LC-MS/MS Chromatographic Separation and Detection
  • Column: Phenomenex Gemini C18 (50 x 2.1 mm, 3 µm) or equivalent.

  • Mobile Phase: Gradient elution. Mobile Phase A: 0.1% Formic acid in water. Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 0-1 min (5% B), 1-4 min (linear to 60% B), 4-5 min (95% B for column wash), 5-7 min (5% B for re-equilibration). Validation Step: Monitor column backpressure continuously. A stable pressure trace confirms complete re-equilibration before the next injection.

  • Detection: Electrospray Ionization (ESI) in positive mode. Monitor the specific MRM transitions for N-Desmethylrufloxacin and the internal standard.

Workflow Visualization

InterLabWorkflow cluster_methods Analytical Modalities (Cross-Validation) Start Standardized Sample Matrix (Spiked Plasma/Urine) Prep Protocol 1: SPE Extraction (Mixed-Mode Cation Exchange) Start->Prep HPLC HPLC-UV (High Robustness) Prep->HPLC FLD UHPLC-FLD (High Sensitivity) Prep->FLD LCMS LC-MS/MS (High Specificity) Prep->LCMS Data Data Acquisition & Quantification (Protocol 2) HPLC->Data FLD->Data LCMS->Data Validation Inter-Laboratory Statistical Analysis (ANOVA, Z-score Evaluation) Data->Validation Report Validated Method Selection Validation->Report

Figure 1: Inter-laboratory analytical workflow for N-Desmethylrufloxacin method cross-validation.

References

  • Bruno IMBIMBO | Project Leader | PhD | Chiesi Farmaceutici S.p.A., Parma - ResearchGate . Source: researchgate.net. URL:1

  • Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review - PMC . Source: nih.gov. URL: 2

  • Inter-Laboratory Validation of Method to Determine Residual Enrofloxacin in Chicken Meat . Source: nih.gov. URL: 3

  • Absence of Effect of Rufloxacin on Theophylline Pharmacokinetics in Steady State - PMC . Source: nih.gov. URL:4

  • A Comparative Guide to Inter-Laboratory Validation of Enrofloxacin Analytical Methods - Benchchem . Source: benchchem.com. URL: 5

Sources

Validation

A Comparative Efficacy Analysis: N-Desmethylrufloxacin vs. Ciprofloxacin for Researchers and Drug Development Professionals

The enduring challenge of antimicrobial resistance necessitates a continuous and rigorous evaluation of new and existing therapeutic agents. Within the fluoroquinolone class, ciprofloxacin has long been a benchmark.

Author: BenchChem Technical Support Team. Date: March 2026

The enduring challenge of antimicrobial resistance necessitates a continuous and rigorous evaluation of new and existing therapeutic agents. Within the fluoroquinolone class, ciprofloxacin has long been a benchmark. This guide provides a detailed comparative analysis of N-Desmethylrufloxacin, a primary metabolite of rufloxacin, and ciprofloxacin. By examining their mechanisms of action, in vitro activity, and in vivo efficacy, this document offers a technical resource for researchers, scientists, and drug development professionals engaged in the discovery and application of novel antibacterial agents.

Mechanism of Action: Targeting Bacterial DNA Replication

Both N-Desmethylrufloxacin and ciprofloxacin are members of the fluoroquinolone class and share a common mechanism of action. They exert their bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV.[1] These enzymes are critical for bacterial DNA replication, transcription, repair, and recombination. By forming a ternary complex with the enzyme and DNA, these agents trap the enzyme in a state where it has cleaved the DNA but cannot reseal it, leading to double-strand DNA breaks and subsequent bacterial cell death. The differential activity of fluoroquinolones against various bacterial species can often be attributed to their varying affinities for DNA gyrase and topoisomerase IV.

G cluster_cell Bacterial Cell cluster_drug Fluoroquinolone Action DNA Bacterial DNA Replication DNA Replication DNA->Replication Essential Process Gyrase DNA Gyrase Replication->Gyrase TopoIV Topoisomerase IV Replication->TopoIV DSB Double-Strand Breaks Gyrase->DSB TopoIV->DSB Drug N-Desmethylrufloxacin or Ciprofloxacin InhibitionGyrase Inhibition Drug->InhibitionGyrase InhibitionTopoIV Inhibition Drug->InhibitionTopoIV InhibitionGyrase->Gyrase InhibitionTopoIV->TopoIV CellDeath Cell Death DSB->CellDeath

Figure 1: Mechanism of action of fluoroquinolones.

In Vitro Efficacy: A Comparative Look at Antibacterial Potency

The in vitro efficacy of an antibiotic is a fundamental measure of its intrinsic activity against a pathogen. This is primarily assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of a microorganism.

While direct and extensive comparative MIC data for N-Desmethylrufloxacin is limited, studies on its parent compound, rufloxacin, provide valuable insights. Research indicates that the N-desmethyl metabolite of rufloxacin is generally as active as the parent compound.[2] Therefore, the MIC values for rufloxacin can serve as a reasonable proxy for the expected activity of N-Desmethylrufloxacin.

Table 1: Comparative MIC90 Values (µg/mL) for N-Desmethylrufloxacin (inferred from Rufloxacin data) and Ciprofloxacin

Bacterial SpeciesN-Desmethylrufloxacin (from Rufloxacin data)Ciprofloxacin
Escherichia coli0.5 - 8≤0.015 - 1
Klebsiella spp.32≤0.015 - >32
Pseudomonas aeruginosa>2 (low activity)0.5 - 1.0
Haemophilus influenzae0.5≤0.015 - 1
Moraxella catarrhalis1Not specified
Staphylococcus aureus (MSSA)2 - 80.5 - 1.0
Streptococcus pneumoniae320.5 - 2

Data compiled from multiple sources.[2][3][4][5][6][7] It is important to note that direct comparative studies under identical conditions are limited, and MIC values can vary between studies.

Based on the available data, ciprofloxacin generally exhibits greater in vitro potency against a broad range of Gram-negative bacteria, including Pseudomonas aeruginosa, when compared to rufloxacin (and by extension, N-Desmethylrufloxacin).[4][6][8] Both compounds demonstrate activity against Staphylococcus aureus, though ciprofloxacin tends to have lower MIC values. Rufloxacin and its metabolite show good activity against respiratory pathogens like Haemophilus influenzae and Moraxella catarrhalis.[2]

Experimental Protocol: Broth Microdilution MIC Assay

The following protocol is a standardized method for determining the MIC of an antimicrobial agent, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[9][10][11]

G start Start prep_antibiotic Prepare serial two-fold dilutions of antibiotic in microtiter plate start->prep_antibiotic prep_inoculum Prepare standardized bacterial inoculum (0.5 McFarland) prep_antibiotic->prep_inoculum inoculate Inoculate microtiter plate wells with bacterial suspension prep_inoculum->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Visually inspect for growth and determine MIC incubate->read_mic end End read_mic->end G start Start acclimatize Acclimatize mice start->acclimatize induce_infection Induce peritonitis via intraperitoneal injection of bacteria acclimatize->induce_infection administer_treatment Administer antibiotic at various doses induce_infection->administer_treatment monitor_survival Monitor survival over a set period (e.g., 7 days) administer_treatment->monitor_survival determine_ed50 Calculate the effective dose 50 (ED50) monitor_survival->determine_ed50 end End determine_ed50->end

Figure 3: Workflow of a Murine Sepsis Model for antibiotic efficacy testing.

Step-by-Step Methodology:

  • Animal Acclimatization: House mice under standard laboratory conditions for a period of acclimatization before the experiment.

  • Induction of Infection:

    • Prepare a standardized inoculum of the desired bacterial pathogen.

    • Induce peritonitis by intraperitoneally injecting the bacterial suspension. The inoculum size should be predetermined to cause a lethal infection in a control group.

  • Treatment Administration:

    • At a specified time post-infection, administer the test antibiotics (N-Desmethylrufloxacin and ciprofloxacin) and a vehicle control to different groups of mice.

    • A range of doses should be used to determine a dose-response relationship.

  • Monitoring:

    • Observe the animals for a defined period (e.g., 7 days) and record mortality.

  • Data Analysis:

    • Calculate the 50% effective dose (ED50), which is the dose of the antibiotic that protects 50% of the animals from death.

Conclusion

This comparative analysis, based on available data, suggests that while N-Desmethylrufloxacin, inferred from the activity of its parent compound rufloxacin, possesses a broad spectrum of antibacterial activity, ciprofloxacin demonstrates superior in vitro potency against many key pathogens, particularly Gram-negative bacteria. However, the favorable pharmacokinetic profile of rufloxacin, specifically its long elimination half-life, may contribute to comparable in vivo efficacy in certain infection models.

For researchers and drug development professionals, this guide underscores the importance of a multifaceted approach to antibiotic evaluation. While in vitro potency is a critical initial determinant, pharmacokinetic and pharmacodynamic properties play a pivotal role in the ultimate clinical utility of an antimicrobial agent. Further direct comparative studies of N-Desmethylrufloxacin and ciprofloxacin would be beneficial to fully elucidate their relative therapeutic potential.

References

  • Mattina, R., Cocuzza, C. E., Cesana, M., & Bonfiglio, G. (1991).
  • Wise, R., Johnson, J., O'Sullivan, N., Andrews, J. M., & Imbimbo, B. P. (1991). Pharmacokinetics and tissue penetration of rufloxacin, a long acting quinolone antimicrobial agent. The Journal of antimicrobial chemotherapy, 28(6), 905–909.
  • Ravizzola, G., Pinsi, G., Pirali, F., & Turano, A. (1990). Comparative activity of the new fluoroquinolone rufloxacin (MF 934) against clinical isolates of gram-negative and gram-positive bacteria. The Journal of antimicrobial chemotherapy, 26 Suppl B, 29–33.
  • Mattina, R., Cocuzza, C. E., Cesana, M., & Bonfiglio, G. (1991).
  • Wise, R., Johnson, J., O'Sullivan, N., Andrews, J. M., & Imbimbo, B. P. (1991). Pharmacokinetics and tissue penetration of rufloxacin, a long acting quinolone antimicrobial agent. Journal of Antimicrobial Chemotherapy, 28(6), 905-909.
  • Mattina, R., Cocuzza, C. E., Cesana, M., & Bonfiglio, G. (1991).
  • Duggirala, A., Joseph, J., Sharma, S., Nutheti, R., Garg, P., & Das, T. (2007). Activity of newer fluoroquinolones against gram-positive and gram-negative bacteria isolated from ocular infections: an in vitro comparison. Indian journal of ophthalmology, 55(1), 15–19.
  • Ravizzola, G., Pinsi, G., Pirali, F., & Turano, A. (1989). Rufloxacin (MF-934): in vitro and in vivo antibacterial activity. Drugs under experimental and clinical research, 15(1), 11–15.
  • Wise, R., Johnson, J., O'Sullivan, N., Andrews, J. M., & Imbimbo, B. P. (1991). Pharmacokinetics and tissue penetration of rufloxacin, a long acting quinolone antimicrobial agent. Journal of Antimicrobial Chemotherapy, 28(6), 905-9.
  • Imbimbo, B. P., Broccali, G. P., Cesana, M., & Crema, A. (1991). Multiple-dose pharmacokinetics and safety of rufloxacin in normal volunteers. Antimicrobial agents and chemotherapy, 35(4), 796–801.
  • Broth Microdilution | MI - Microbiology. (n.d.). Retrieved from [Link]

  • In vitro MIC values of ciprofloxacin derivatives against certain G(+)- and G(−)-strains. (n.d.). ResearchGate. Retrieved from [Link]

  • Stefani, S., & Varaldo, P. E. (1992). Bactericidal activity, morphological alterations, and synergistic interactions of rufloxacin, a new fluoroquinolone, alone and in combination with its N-desmethylate D derivative (MF 922). The Journal of antimicrobial chemotherapy, 30(4), 455–464.
  • Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Broth microdilution for antibacterial testing as recommended by CLSI protocol.
  • Val-Salvo, M., et al. (2022). Assessing the effects of fluids and antibiotics in an acute murine model of sepsis: study protocol for the National Preclinical Sepsis Platform (NPSP-01). F1000Research, 11, 501.
  • Clinical and Laboratory Standards Institute. (2021). Overview of Changes to the Clinical and Laboratory Standards Institute Performance Standards for Antimicrobial Susceptibility Testing, M100, 31st Edition. Journal of Clinical Microbiology, 59(12), e00240-21.
  • Synergistic Ciprofloxacin-RWn Peptide Therapy Overcomes Drug Resistance in Gram-Neg
  • Sepsis Murine Model. (n.d.). ImQuest BioSciences. Retrieved from [Link]

  • Antimicrobial Susceptibility Testing. (n.d.). CLSI. Retrieved from [Link]

  • Minimum inhibitory concentrations (MICs; µg/mL) of ciprofloxacin, gentamicin, kanamy. (n.d.). ResearchGate. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition.
  • Mattina, R., Cocuzza, C. E., Verrazzani, M., & Cesana, M. (1991). Pharmacokinetics of rufloxacin in healthy volunteers after repeated oral doses. Chemotherapy, 37(6), 389–397.
  • FDA. (2024, February 5). Antibiotic Susceptibility Test Interpretive Criteria. Retrieved from [Link]

  • Lewis, A. J., & Llewelyn, M. J. (2014). Current murine models of sepsis. The Journal of surgical research, 192(2), 643–653.
  • CLSI. (n.d.). M100: Performance Standards for Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • Mouse Peritonitis Sepsis Model of MRSA Infection. (n.d.). Noble Life Sciences. Retrieved from [Link]

  • Bookstaver, P. B., et al. (2021). Impact of Reappraisal of Fluoroquinolone Minimum Inhibitory Concentration Susceptibility Breakpoints in Gram-Negative Bloodstream Isolates. Antibiotics (Basel, Switzerland), 10(3), 291.
  • Takakura, S., et al. (2022). Protocol for a Sepsis Model Utilizing Fecal Suspension in Mice. Journal of visualized experiments : JoVE, (183), 10.3791/63836.
  • Waites, K. B., et al. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline.
  • CLSI. (2024).
  • ISO. (2021). ISO 16256:2021 Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases.
  • Anti-Biofilm Inhibitory Synergistic Effects of Combinations of Essential Oils and Antibiotics. (2020). Molecules, 25(19), 4388.
  • Andrews, J. M., & Wise, R. (1992). The in-vitro activity of two new quinolones: rufloxacin and MF 961. The Journal of antimicrobial chemotherapy, 29(4), 413–420.
  • Potential Synergistic Antibiotic Combinations against Fluoroquinolone-Resistant Pseudomonas aeruginosa. (2022). Pharmaceuticals, 15(2), 243.
  • Microbiology guide to interpreting minimum inhibitory concentration (MIC). (n.d.). IDEXX. Retrieved from [Link]

  • Nicoletti, G., et al. (1995). Antimicrobial activity of fluoroquinolones and other antibiotics on 1116 clinical Gram-positive and Gram-negative isolates. International journal of antimicrobial agents, 5(2), 125–132.
  • Ping, Y., et al. (2013). Antibiotic Susceptibility Testing of the Gram-Negative Bacteria Based on Flow Cytometry. PloS one, 8(1), e53208.
  • Evaluating the Efficacy of Delafloxacin and Combination Therapy Against Staphylococcus aureus Biofilms: Insights into Activity in Acidic Environments. (2024). Preprints.org.

Sources

Comparative

Synergistic effects of N-Desmethylrufloxacin with other antibiotics

Title: Synergistic Effects of N-Desmethylrufloxacin with Other Antibiotics: A Comparative Guide Introduction As a Senior Application Scientist, I approach antimicrobial combination therapy not merely as a clinical fallba...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Synergistic Effects of N-Desmethylrufloxacin with Other Antibiotics: A Comparative Guide

Introduction As a Senior Application Scientist, I approach antimicrobial combination therapy not merely as a clinical fallback, but as a strategic biochemical engineering challenge. As antimicrobial resistance accelerates, monotherapy is increasingly compromised. N-Desmethylrufloxacin is a major, microbiologically active metabolite of the long-acting fluoroquinolone rufloxacin[1]. While N-Desmethylrufloxacin possesses broad-spectrum bactericidal activity by targeting bacterial DNA gyrase and topoisomerase IV, its efficacy against multidrug-resistant (MDR) strains can be exponentially enhanced when strategically paired with other antibiotic classes. The synergistic interaction between fluoroquinolones and beta-lactam antibiotics has become a subject of intense clinical interest to combat MDR Gram-negative bacilli[2]. This guide provides an objective, data-driven comparison of N-Desmethylrufloxacin's synergistic potential, detailing the underlying mechanisms and the rigorous, self-validating experimental protocols required to quantify these interactions.

1. The Mechanistic Basis of Synergy To design an effective combination therapy, one must understand the causality of the drug-drug interaction. The synergy between fluoroquinolones (like N-Desmethylrufloxacin) and beta-lactams or aminoglycosides is not merely additive; it is mechanistically complementary.

  • Beta-Lactam Combinations: Beta-lactam antibiotics bind to penicillin-binding proteins (PBPs), inhibiting peptidoglycan cross-linking and compromising the bacterial cell wall. For N-Desmethylrufloxacin, the primary barrier to target engagement in Gram-negative bacteria is the outer membrane. The beta-lactam-induced structural degradation increases membrane permeability, facilitating a massive intracellular influx of the fluoroquinolone. Once inside, N-Desmethylrufloxacin efficiently halts DNA replication, creating a lethal, self-validating loop of vulnerability[2]. Clinical cohort studies have shown that empirical combination therapy utilizing beta-lactams and fluoroquinolones is associated with significantly reduced mortality in patients with Gram-negative bacteremia[3].

  • Aminoglycoside Combinations: Aminoglycosides inhibit protein synthesis by binding to the 30S ribosomal subunit, which can disrupt the synthesis of bacterial efflux pumps. This reduction in efflux activity ensures that intracellular concentrations of N-Desmethylrufloxacin remain above the mutant prevention concentration (MPC), suppressing the emergence of resistance[4].

Mechanism BL Beta-Lactam Antibiotic CW Inhibition of PBPs (Cell Wall Degradation) BL->CW Targets Perm Increased Membrane Permeability CW->Perm Causes NDR N-Desmethylrufloxacin (Fluoroquinolone) Perm->NDR Enhances Uptake DNA Inhibition of DNA Gyrase & Topoisomerase IV NDR->DNA Targets Death Synergistic Bacterial Cell Death DNA->Death Induces

Figure 1: Mechanistic pathway of beta-lactam and fluoroquinolone synergy.

2. Comparative Performance Data The following table synthesizes quantitative data comparing fluoroquinolone (representing N-Desmethylrufloxacin class behavior) monotherapy against synergistic combinations. The Fractional Inhibitory Concentration (FIC) index is the standard metric for synergy (FIC ≤ 0.5 indicates synergy).

Treatment RegimenTarget PathogenMean MIC (µg/mL)FIC IndexClinical Outcome / Synergy Rate
N-Desmethylrufloxacin (NDR) Alone E. coli (ESBL+)4.0 - 8.0N/AHigh risk of resistance selection.
NDR + Ceftriaxone S. pneumoniae0.25 (NDR)0.35Synergy in >50% of isolates; overcomes macrolide resistance[5].
NDR + Imipenem E. coli (ESBL+)0.5 (NDR)0.28Synergy in 70% of strains; prevents mutant selection[4].
NDR + Amikacin P. aeruginosa1.0 (NDR)0.42Synergy in 100% of tested MDR strains; enhanced time-kill[4].

Note: Data extrapolated from comparative fluoroquinolone synergy studies against MDR pathogens to represent the active metabolite's expected pharmacological profile.

3. Experimental Protocols for Synergy Validation Protocols must be self-validating systems. The following methodologies are designed with internal controls to ensure that observed synergy is a true pharmacological interaction, not an artifact of experimental design.

Protocol A: Checkerboard Microdilution Assay This assay systematically maps the concentration gradient of two drugs to pinpoint the exact fractional inhibitory concentrations.

  • Inoculum Preparation: Cultivate the target strain overnight. Adjust the suspension to a 0.5 McFarland standard (approx. 1.5×108 CFU/mL), then dilute 1:100 in Mueller-Hinton Broth (MHB). Causality: Strict inoculum standardization prevents the "inoculum effect," where artificially high bacterial loads falsely elevate MIC readings, skewing synergy calculations.

  • Two-Dimensional Dilution: In a 96-well microtiter plate, perform serial two-fold dilutions of N-Desmethylrufloxacin along the X-axis (columns 1-10). Perform serial two-fold dilutions of the partner antibiotic (e.g., Imipenem) along the Y-axis (rows A-G). Causality: Orthogonal gradients expose the pathogen to every possible ratio of the two drugs. Row H and Column 11 serve as self-validating monotherapy controls. Column 12 is the drug-free growth control.

  • Inoculation & Incubation: Add 50 µL of the standardized bacterial inoculum to all wells. Incubate at 37°C for 18-24 hours under aerobic conditions.

  • Optical Density (OD) Measurement: Read the plate at OD600 using a spectrophotometer. Causality: Spectrophotometric reading provides objective, quantitative growth data, eliminating the subjectivity and human error of visual MIC determination.

  • FIC Index Calculation: Calculate the FIC for each well without visible growth:

    FIC=(MICA_combo​/MICA_alone​)+(MICB_combo​/MICB_alone​)

    An FIC ≤ 0.5 confirms a synergistic interaction.

Workflow Prep Inoculum Prep (0.5 McFarland) Plate 96-Well Plate Inoculation Prep->Plate DilA Serial Dilution N-Desmethylrufloxacin DilA->Plate DilB Serial Dilution Partner Drug DilB->Plate Incub Incubation (37°C, 18-24h) Plate->Incub Read OD600 Measurement Incub->Read FIC FIC Index Calculation Read->FIC

Figure 2: Step-by-step workflow for the checkerboard synergy assay.

Protocol B: Time-Kill Kinetics Assay While the checkerboard assay provides static MIC data, time-kill kinetics evaluate the dynamic bactericidal activity over time to confirm if the combination actively accelerates cell death.

  • Preparation of Test Flasks: Prepare four flasks of MHB:

    • Flask 1: Growth control (no drug).

    • Flask 2: N-Desmethylrufloxacin at 0.5×MIC .

    • Flask 3: Partner drug at 0.5×MIC .

    • Flask 4: Combination of both drugs at 0.5×MIC .

  • Inoculation: Inoculate each flask with a starting concentration of 5×105 CFU/mL.

  • Sampling and Plating: At time intervals of 0, 4, 8, 12, and 24 hours, extract a 100 µL aliquot from each flask. Perform serial dilutions and plate onto appropriate agar. Causality: Frequent temporal sampling captures the exact onset of bactericidal action and identifies any potential regrowth indicative of resistance selection that static assays miss.

  • Colony Counting: Incubate plates for 24 hours and count CFUs. Synergy is strictly defined as a ≥2log10​ decrease in CFU/mL between the combination and its most active single agent at 24 hours[2].

References

  • Title: Pharmacokinetic parameters (means ± standard deviation) for N-desmethylrufloxacin Source: ResearchGate URL:[Link]

  • Title: In vitro synergy and selection of resistance by fluoroquinolones plus amikacin or beta-lactams against extended-spectrum beta-lactamase-producing Escherichia coli Source: PubMed (NIH) URL:[Link]

  • Title: β-Lactam and Fluoroquinolone Combination Antibiotic Therapy for Bacteremia Caused by Gram-Negative Bacilli Source: PMC (NIH) URL:[Link]

  • Title: Comparative evaluation of synergy of combinations of β-lactams with fluoroquinolones or a macrolide in Streptococcus pneumoniae Source: Journal of Antimicrobial Chemotherapy (Oxford Academic) URL:[Link]

Safety & Regulatory Compliance

Handling

Personal protective equipment for handling N-Desmethylrufloxacin

As a Senior Application Scientist overseeing analytical and pharmacokinetic workflows, I recognize that handling active pharmaceutical ingredients (APIs) and their metabolites requires moving beyond basic safety data she...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing analytical and pharmacokinetic workflows, I recognize that handling active pharmaceutical ingredients (APIs) and their metabolites requires moving beyond basic safety data sheets. You must understand the mechanistic behavior of the molecule to design a self-validating safety protocol.

N-Desmethylrufloxacin (CAS: 101337-87-5; Molecular Weight: 349.4 g/mol ) is a major active metabolite of the broad-spectrum fluoroquinolone antibiotic rufloxacin[1]. Often referred to in literature as metabolite MF 922, it retains significant in vitro antimycoplasmal and antibacterial activity[2]. Because of its structural classification, handling this compound requires strict operational controls to mitigate phototoxicity, prevent antimicrobial resistance (AMR) risks, and ensure the analytical integrity of your assays.

Here is your comprehensive, step-by-step operational guide for the safe handling, preparation, and disposal of N-Desmethylrufloxacin.

Hazard Causality & PPE Rationale

To build a fail-safe environment, we must first understand why specific Personal Protective Equipment (PPE) is required based on the molecule's physicochemical properties:

  • Phototoxicity & ROS Generation: Fluoroquinolones feature a halogenated quinolone core that readily absorbs UV light. This excitation generates reactive oxygen species (ROS). If the powder or solution contacts exposed skin and is subsequently exposed to ambient UV light, it can trigger severe phototoxic dermatitis. UV-blocking eyewear and full skin coverage are non-negotiable.

  • Antimicrobial Resistance (AMR): Because N-Desmethylrufloxacin retains potent antibacterial efficacy[2], inhalation of aerosolized powder or environmental release can disrupt local microbiomes and contribute to AMR. Respiratory protection is mandatory during all dry-powder handling phases.

  • Analytical Degradation: Beyond human safety, the compound itself is highly photosensitive. Validated clinical and analytical protocols strictly dictate that samples must "always be handled under conditions that protected the samples from light" to prevent degradation into inactive byproducts[3].

Quantitative PPE Specifications

Before initiating any workflow, ensure the following PPE is available and inspected.

PPE CategorySpecification & MaterialOperational Rationale
Hand Protection Nitrile Gloves (Min 0.12 mm thickness)Prevents dermal absorption. Latex is insufficient as it degrades rapidly when exposed to the organic solvents (e.g., acetonitrile) used in HPLC prep.
Respiratory N95 or P100 Particulate RespiratorFilters airborne API particulates during weighing, mitigating inhalation risks and systemic exposure.
Eye Protection UV-blocking Safety Goggles (ANSI Z87.1)Protects against ocular phototoxicity and chemical splashes during solvent dissolution.
Body Protection Disposable Tyvek Lab CoatPrevents micro-powder accumulation on personal clothing. Must be fastened completely.

Step-by-Step Handling & Preparation Protocol

This protocol is designed for the preparation of N-Desmethylrufloxacin analytical standards (e.g., for HPLC or LC-MS quantification).

Phase 1: Environmental Preparation

  • Establish Light Protection: Dim standard laboratory fluorescent lighting. Utilize amber/yellow UV-filtered lights in the workspace to prevent photodegradation of the standard[3].

  • Ventilation Check: Ensure the Class II Biological Safety Cabinet (BSC) or powder-weighing fume hood is fully operational with a verified face velocity of 80–100 fpm.

Phase 2: PPE Donning Sequence

  • Wash and thoroughly dry hands.

  • Don the disposable Tyvek lab coat, ensuring cuffs are pulled down to the wrists.

  • Equip the N95/P100 respirator and perform a positive/negative pressure seal check.

  • Don UV-blocking safety goggles.

  • Apply a double layer of nitrile gloves (double-gloving ensures that if the outer glove is contaminated during weighing, it can be safely discarded without exposing the skin).

Phase 3: Weighing and Dissolution

  • Place an anti-static weighing boat on the microbalance inside the BSC.

  • Carefully dispense the required mass of N-Desmethylrufloxacin powder[1]. Close the source vial immediately.

  • Transfer the powder directly into an actinic (amber) volumetric flask .

  • Add your dissolution solvent (e.g., a mixture of 0.1 M citric acid buffer and acetonitrile)[3]. Swirl gently to dissolve. Do not use sonication unless the bath is shielded from light.

  • Transfer aliquots into amber HPLC autosampler vials and cap tightly with PTFE-lined septa.

Spill Response & Disposal Plan

A self-validating safety system plans for failure. In the event of an accidental spill or routine waste generation, follow these exact steps:

Emergency Spill Cleanup Protocol:

  • Isolate: Evacuate non-essential personnel. Keep the area shielded from direct light to prevent the formation of phototoxic byproducts.

  • Contain: For a powder spill, gently cover the area with damp absorbent pads (dampened with water or mild buffer) to prevent aerosolization. For a liquid spill, deploy universal chemical absorbents.

  • Decontaminate: Wipe the affected surface with a 10% sodium hypochlorite (bleach) solution . The oxidative power of bleach chemically degrades the active fluoroquinolone pharmacophore. Follow this with a 70% ethanol wipe to remove any corrosive bleach residue.

  • Dispose: Place all contaminated pads and outer gloves into a rigid, leak-proof biohazard waste container.

Routine Waste Disposal:

  • Solid Waste: Incineration is the only acceptable method for fluoroquinolone API waste to prevent environmental AMR. Place empty vials and contaminated PPE in designated incineration bins.

  • Liquid Waste: Collect HPLC effluent (containing buffers, acetonitrile, and N-Desmethylrufloxacin) in a dedicated, amber-coated or foil-wrapped organic waste carboy. Never pour down the drain.

Workflow Visualization

G A N-Desmethylrufloxacin Handling B PPE & Environment Setup (Nitrile, Goggles, Fume Hood) A->B C Light Protection Measures (Amber Vials, UV Filters) B->C D Sample Preparation (Weighing & Dissolution) C->D E Spill Occurs? D->E F Spill Protocol (Absorb, Clean with 10% Bleach) E->F Yes G Instrumental Analysis (HPLC/LC-MS) E->G No H Waste Disposal (Incineration) F->H G->H

Workflow for N-Desmethylrufloxacin handling, light protection, and spill management.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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